2-(3-Fluoroquinolin-8-yl)acetic acid
Description
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Properties
Molecular Formula |
C11H8FNO2 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-(3-fluoroquinolin-8-yl)acetic acid |
InChI |
InChI=1S/C11H8FNO2/c12-9-4-7-2-1-3-8(5-10(14)15)11(7)13-6-9/h1-4,6H,5H2,(H,14,15) |
InChI Key |
NFJOZJGXYZCEIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)CC(=O)O)F |
Origin of Product |
United States |
Foundational & Exploratory
2-(3-Fluoroquinolin-8-yl)acetic acid: Structural Dynamics, Synthesis, and Therapeutic Applications
Abstract As drug discovery pivots toward highly optimized, metabolically stable pharmacophores, functionalized quinolines have emerged as privileged scaffolds. Specifically, 2-(3-Fluoroquinolin-8-yl)acetic acid represents a highly specialized building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its structural rationale, physicochemical properties, synthetic methodology, and integration into therapeutic pathways, specifically targeting kinases and synthases in inflammatory and degenerative diseases.
Structural Rationale and Chemical Identity
The architecture of 2-(3-Fluoroquinolin-8-yl)acetic acid is deliberately designed to balance target affinity with pharmacokinetic viability.
-
The 3-Fluoro Substitution: The introduction of a fluorine atom at the C-3 position of the quinoline ring is a strategic bioisosteric modification. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which significantly lowers the pKa of the adjacent quinoline nitrogen. This reduced basicity mitigates off-target liabilities, such as hERG channel inhibition, while simultaneously enhancing metabolic stability against cytochrome P450-mediated oxidation.
-
The 8-Acetic Acid Moiety: Positioned at C-8, the acetic acid group serves a dual purpose. Synthetically, it acts as a versatile handle for amide coupling, esterification, or homologation. Pharmacologically, it functions as a critical hydrogen-bond donor/acceptor, allowing the molecule to mimic endogenous substrates (such as arachidonic acid derivatives) within enzymatic active sites.
Physicochemical Properties
The following table summarizes the core quantitative data for 2-(3-Fluoroquinolin-8-yl)acetic acid, providing a baseline for formulation and derivatization strategies.
| Property | Value | Analytical Significance |
| Molecular Formula | C₁₁H₈FNO₂ | Determines exact mass for high-resolution MS. |
| Molecular Weight | 205.19 g/mol | Low MW allows for downstream elaboration without exceeding Lipinski limits. |
| SMILES String | O=C(O)Cc1cccc2cc(F)cnc12 | Utilized for in silico docking and cheminformatics. |
| Estimated LogP | ~2.1 | Indicates favorable lipophilicity for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 49.6 Ų | Optimal for intracellular target engagement. |
| Hydrogen Bond Donors | 1 (Carboxylic -OH) | Critical for active-site anchoring. |
| Hydrogen Bond Acceptors | 3 (N, O, O) | Facilitates solvent interaction and target binding. |
Synthetic Methodology: A Self-Validating Protocol
Traditional methods for synthesizing quinoline-acetic acids often rely on cyanomethylation followed by harsh hydrolysis, which can lead to the degradation of the delicate fluoroquinoline core or unwanted nucleophilic aromatic substitution.
To ensure high yield and structural integrity, we employ a Palladium-Catalyzed α-Arylation of an ester enolate, followed by acidic deprotection. This route is highly chemoselective and scalable.
Pd-catalyzed α-arylation workflow for 2-(3-Fluoroquinolin-8-yl)acetic acid synthesis.
Step-by-Step Experimental Protocol
Step 1: Palladium-Catalyzed Cross-Coupling (Enolate Arylation)
Causality: Lithium hexamethyldisilazide (LiHMDS) is selected as a non-nucleophilic base to quantitatively generate the enolate of tert-butyl acetate without attacking the electrophilic quinoline ring. The bulky, electron-rich tri-tert-butylphosphine (
-
Charge a flame-dried Schlenk flask with 8-bromo-3-fluoroquinoline (1.0 equiv),
(0.05 equiv), and (0.1 equiv) under an argon atmosphere. -
Add anhydrous toluene to achieve a 0.2 M concentration.
-
In a separate vial, dissolve tert-butyl acetate (1.5 equiv) in anhydrous toluene and cool to -78°C. Add LiHMDS (1.0 M in THF, 2.0 equiv) dropwise. Stir for 30 minutes to ensure complete enolate formation.
-
Transfer the enolate solution to the Schlenk flask containing the catalyst and aryl bromide.
-
Heat the reaction mixture to 80°C for 12 hours.
-
Quench with saturated aqueous
, extract with ethyl acetate, dry over , and purify via flash chromatography to yield tert-butyl 2-(3-fluoroquinolin-8-yl)acetate.
Step 2: Acidic Ester Cleavage Causality: Basic hydrolysis (e.g., NaOH/MeOH) poses a risk of nucleophilic substitution at the C-3 position due to the activating nature of the quinoline nitrogen. Therefore, acidic cleavage of the tert-butyl ester using Trifluoroacetic acid (TFA) is the method of choice, ensuring absolute chemoselectivity.
-
Dissolve the isolated tert-butyl 2-(3-fluoroquinolin-8-yl)acetate in anhydrous Dichloromethane (DCM) (0.5 M).
-
Add TFA (10.0 equiv) dropwise at 0°C.
-
Warm to room temperature and stir for 4 hours.
-
Concentrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the pure 2-(3-Fluoroquinolin-8-yl)acetic acid as a solid.
Analytical Validation
To validate the synthesis, the following analytical signatures must be confirmed:
-
¹H NMR (400 MHz, DMSO-d₆): A distinct singlet at ~4.15 ppm integrating for 2H confirms the presence of the methylene bridge (
). The C-2 and C-4 protons of the quinoline ring will appear as doublets at ~8.9 ppm and ~8.6 ppm, respectively, exhibiting characteristic scalar coupling with the fluorine atom. -
¹⁹F NMR (376 MHz, DMSO-d₆): A single peak at approximately -125.0 ppm confirms the intact C-3 fluorine.
-
LC-MS (ESI+): A molecular ion peak at
206.06 confirms the exact mass.
Therapeutic Applications and Biological Pathways
2-(3-Fluoroquinolin-8-yl)acetic acid is not an end-product but a highly optimized intermediate. Once functionalized (typically via amide coupling at the carboxylic acid), it yields potent inhibitors for several critical biological targets.
Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition
Derivatives of this compound have been heavily patented as inhibitors of H-PGDS, an enzyme implicated in muscle degenerative disorders such as Duchenne Muscular Dystrophy (DMD)[1]. The 3-fluoroquinolin-8-yl moiety occupies a specific hydrophobic pocket within the H-PGDS active site, competitively blocking the conversion of Prostaglandin H2 to Prostaglandin D2, thereby halting downstream inflammatory cascades.
Inhibition of the H-PGDS pathway by 3-fluoroquinolin-8-yl derivatives.
c-Jun N-terminal Kinase (JNK) Inhibition
The compound is also utilized in the synthesis of potent JNK inhibitors[2]. JNKs are mitogen-activated protein kinases (MAPKs) that respond to stress signals and pro-inflammatory cytokines. By integrating the 2-(3-fluoroquinolin-8-yl)acetamide motif, researchers have achieved high selectivity and binding affinity, offering potential therapeutic avenues for Alzheimer's disease and severe inflammatory responses.
α4β7 Integrin Antagonism
Recent developments have also incorporated this scaffold into
Conclusion
2-(3-Fluoroquinolin-8-yl)acetic acid is a masterclass in rational drug design at the fragment level. By modulating basicity and metabolic stability through precise fluorine placement, and providing a robust synthetic vector via the acetic acid tail, it enables the rapid discovery of highly potent APIs across diverse therapeutic areas. Adherence to the rigorous synthetic and analytical protocols outlined above ensures the generation of high-fidelity material necessary for advanced pharmacological screening.
References
- Elan Pharmaceuticals, Inc.INHIBITORS OF JUN N-TERMINAL KINASE. European Patent Office, EP2393806B1.
- Taiho Pharmaceutical Co., Ltd.1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors. WIPO, WO2018069863A1.
- Morphic Therapeutic, Inc.Quinoline derivatives as alpha4beta7 integrin inhibitors. WIPO, WO2020092375A1.
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- 3. WO2020092375A1 - Quinoline derivatives as alpha4beta7 integrin inhibitors - Google Patents [patents.google.com]
3-fluoro-8-quinolineacetic acid CAS number search
An In-Depth Technical Guide to 3-Fluoro-8-quinolineacetic Acid: Synthesis, Properties, and Potential Applications
Abstract
Introduction: The Significance of Fluorinated Quinolines
Quinolines and their derivatives have long been a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of fluorine atoms into the quinoline scaffold has been a particularly fruitful strategy in drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3]
Fluoroquinolones, a major class of antibiotics, exemplify the success of this approach, targeting bacterial DNA gyrase and topoisomerase IV to inhibit DNA replication.[1][4] Beyond their antibacterial applications, fluorinated quinolines are being explored for their potential as antiviral and anticancer agents.[1] This guide focuses on the synthesis and projected properties of 3-fluoro-8-quinolineacetic acid, a molecule poised to be a valuable building block in the creation of next-generation therapeutics.
Projected Physicochemical Properties
Based on the analysis of structurally similar compounds, such as 3-fluorophenylacetic acid and various fluoroquinoline carboxylic acids, the following physicochemical properties for 3-fluoro-8-quinolineacetic acid can be projected.[5][6][7] These properties are crucial for predicting the compound's behavior in biological systems and for designing appropriate experimental conditions.
| Property | Projected Value | Rationale and References |
| Molecular Formula | C₁₁H₈FNO₂ | Based on the chemical structure. |
| Molecular Weight | ~205.19 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar organic acids.[5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | Common for quinoline carboxylic acids.[8] |
| pKa | ~4-5 | The carboxylic acid group is the primary acidic proton. |
| LogP | ~2-3 | Indicative of moderate lipophilicity, which is favorable for cell membrane permeability.[8] |
Synthetic Pathways and Methodologies
The synthesis of 3-fluoro-8-quinolineacetic acid can be approached through several established methods for quinoline ring formation, followed by the introduction or modification of the acetic acid side chain. A plausible and efficient route would involve a Gould-Jacobs-type reaction.
Gould-Jacobs Reaction for the Quinoline Core
The Gould-Jacobs reaction is a widely used method for constructing the quinoline ring system.[9] This approach would involve the reaction of an appropriately substituted aniline with a malonic acid derivative.
Experimental Protocol: Synthesis of Ethyl 3-fluoro-8-quinolineacetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-fluorotoluene (1 equivalent) with diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Initial Heating: Heat the mixture at 110-120°C for 2 hours. This step forms the intermediate anilinomethylenemalonate.
-
Cyclization: Add a high-boiling point solvent, such as diphenyl ether, and heat the mixture to 240-250°C for 30-60 minutes to induce cyclization.
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature, then add hexanes to precipitate the ethyl 4-hydroxy-3-fluoro-8-methylquinoline-2-carboxylate.
-
Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed using a strong base like sodium hydroxide, followed by acidification to yield 4-hydroxy-3-fluoro-8-methylquinoline.
-
Conversion to Acetic Acid Moiety: The methyl group at the 8-position can be halogenated and subsequently converted to a nitrile, which is then hydrolyzed to the desired acetic acid.
Diagram of the Synthetic Workflow
Caption: A plausible synthetic workflow for 3-fluoro-8-quinolineacetic acid.
Potential Applications in Drug Discovery
The structural motifs present in 3-fluoro-8-quinolineacetic acid suggest several promising avenues for its application in drug discovery.
As a Precursor for Novel Antibacterial Agents
The fluoroquinolone scaffold is a well-established pharmacophore for antibacterial drugs.[3][10] 3-Fluoro-8-quinolineacetic acid could serve as a key intermediate for the synthesis of new fluoroquinolone analogues with potentially improved activity against resistant bacterial strains. The carboxylic acid group provides a convenient handle for derivatization to introduce various side chains that can modulate the compound's spectrum of activity and pharmacokinetic properties.[11]
Development of Anticancer Therapeutics
Recent research has highlighted the potential of quinoline derivatives as anticancer agents.[1][12] These compounds can exert their effects through various mechanisms, including the inhibition of kinases involved in cell proliferation and the induction of apoptosis. The unique electronic properties conferred by the fluorine atom in 3-fluoro-8-quinolineacetic acid could lead to the development of selective and potent anticancer drugs.
Signaling Pathway Inhibition
Caption: Potential mechanism of action for anticancer quinoline derivatives.
Analytical Characterization
The identity and purity of synthesized 3-fluoro-8-quinolineacetic acid would be confirmed using a suite of standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Characteristic signals for the aromatic protons on the quinoline ring and the methylene protons of the acetic acid side chain. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, the carbons of the quinoline core, and the methylene carbon. The carbon bearing the fluorine atom will show a characteristic C-F coupling. |
| ¹⁹F NMR | A single resonance corresponding to the fluorine atom at the 3-position of the quinoline ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
| HPLC | A single major peak indicating the purity of the compound.[4][13] |
Experimental Protocol: HPLC Purity Assessment
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).[13]
-
Mobile Phase A: Water with 0.1% Formic Acid.[13]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[13]
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV at 254 nm.[13]
Conclusion and Future Directions
While the specific CAS number for 3-fluoro-8-quinolineacetic acid remains to be assigned, its potential as a valuable building block in medicinal chemistry is clear. The synthetic routes and projected properties outlined in this guide provide a solid foundation for its synthesis and exploration. Further research into the biological activities of its derivatives is warranted and could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. The continued exploration of fluorinated quinolines represents a promising frontier in the ongoing quest for new and effective treatments for a wide range of diseases.
References
- MySkinRecipes. (n.d.). 3-Fluoroquinoline-8-carboxylic acid.
- Sigma-Aldrich. (n.d.). 3-FLUOROQUINOLINE-8-CARBOXYLIC ACID | 1807542-81-9.
- Advanced Biochemicals. (n.d.). 8-Fluoroquinoline-3-carboxylic acid.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 8-Fluoroquinoline-3-carboxamide.
- Sousa, J., Alves, G., Abrantes, J., Fortuna, A., & Falcão, A. (2012). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Analytical and Bioanalytical Chemistry, 403(1), 93-129.
- MDPI. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.
- ResearchGate. (n.d.). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
- ResearchGate. (n.d.). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: A review.
- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.).
- Fluorochem. (n.d.). 8-(TRIFLUOROMETHYL)QUINOLINE-5-CARBOXYLIC ACID.
- ResearchGate. (n.d.). fluoroquinolones: official and reported methods of analysis (review).
- MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Chemsrc. (n.d.). 8-Fluoroquinoline | CAS#:394-68-3.
- PubChem. (n.d.). 3-Fluorophenylacetic acid | C8H7FO2 | CID 67617.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.
- MDPI. (2024). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates.
- MDPI. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents.
- ChemicalBook. (n.d.). 8-FLUOROQUINOLINE-3-CARBOXYLIC ACID | 71082-53-6.
- Sigma-Aldrich. (n.d.). 8-Fluoroquinoline-3-carboxylic acid.
- PMC. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
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- 6. 8-Fluoroquinoline-3-carboxylic acid - Advanced Biochemicals [advancedbiochemicals.com]
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An In-Depth Technical Guide to 3-Fluoroquinoline-8-Carboxylic Acid: A Core Moiety in Modern Drug Development
A Note on the Subject Compound: Initial searches for "3-fluoroquinoline-8-acetic acid" did not yield publicly available data in scientific literature or chemical databases. This suggests the compound is not commonly synthesized or studied. However, a structurally related and extensively documented compound, 3-fluoroquinoline-8-carboxylic acid , is a key intermediate in pharmaceutical research. This guide will provide a comprehensive technical overview of this important molecule, assuming it is the likely subject of interest for researchers and drug development professionals.
Introduction: The Significance of the Fluoroquinolone Scaffold
The quinolone family of synthetic antibacterial agents has been a cornerstone of infectious disease treatment since the discovery of nalidixic acid in the 1960s.[1] The subsequent introduction of a fluorine atom into the quinoline ring system led to the development of fluoroquinolones, a class of compounds with a broader antibacterial spectrum and improved pharmacokinetic properties.[1] These agents exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication and cell division.
Within this vital class of therapeutics, 3-fluoroquinoline-8-carboxylic acid serves as a crucial building block. Its specific substitution pattern makes it a valuable precursor for the synthesis of novel fluoroquinolone antibiotics and other therapeutic agents currently being explored for antiviral and anticancer applications.[2] This guide offers a detailed examination of its chemical properties, synthesis, and pivotal role in medicinal chemistry.
Molecular and Physicochemical Properties
The fundamental characteristics of 3-fluoroquinoline-8-carboxylic acid define its reactivity and suitability as a synthetic intermediate. Its molecular structure consists of a quinoline bicyclic system functionalized with a fluorine atom at the C-3 position and a carboxylic acid group at the C-8 position.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆FNO₂ | [2] |
| Molecular Weight | 191.16 g/mol | [2] |
| CAS Number | 1807542-81-9 | [2] |
| Physical Form | Solid | |
| Storage | Room temperature, dry, sealed, and protected from light | [2] |
Synthesis of the Quinolone Core
The construction of the quinoline ring system is a foundational step in the synthesis of 3-fluoroquinoline-8-carboxylic acid and its derivatives. The Gould-Jacobs reaction is a widely recognized and versatile method for achieving this.[1] This reaction typically involves the condensation of an aniline with a malonic acid derivative, followed by thermal cyclization.
Generalized Synthetic Workflow
The synthesis of a substituted quinoline carboxylic acid generally follows a multi-step pathway, beginning with appropriately substituted precursors.
Caption: Generalized workflow for quinoline synthesis via the Gould-Jacobs reaction.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a representative procedure for synthesizing a fluoroquinolone carboxylic acid core, adapted from established methodologies like the Gould-Jacobs reaction.[1]
Objective: To synthesize a fluoroquinoline-3-carboxylic acid from a substituted aniline.
Materials:
-
Substituted fluoroaniline (1 equivalent)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 equivalents)
-
Diphenyl ether (high-boiling solvent)
-
Aqueous sodium hydroxide (e.g., 10% solution)
-
Hydrochloric acid (for acidification)
-
Hexanes (for precipitation)
-
Ethanol (for recrystallization)
Procedure:
-
Condensation: In a round-bottom flask fitted with a reflux condenser, combine the substituted fluoroaniline and diethyl ethoxymethylenemalonate. Heat the mixture, typically between 100-120°C, for approximately 2 hours to form the intermediate acrylate derivative.
-
Cyclization: Introduce a high-boiling point solvent, such as diphenyl ether, to the reaction mixture. Heat the solution to a higher temperature (e.g., 240-260°C) for 30-60 minutes to induce thermal cyclization, forming the ethyl ester of the quinoline core.
-
Precipitation and Isolation: Allow the reaction mixture to cool to room temperature. Add hexanes to precipitate the ethyl ester product. Collect the solid precipitate by filtration.
-
Hydrolysis: Suspend the collected solid ester in an aqueous solution of sodium hydroxide. Reflux the mixture to hydrolyze the ester to the corresponding carboxylic acid salt.
-
Acidification: After cooling the hydrolysis mixture, carefully acidify it with hydrochloric acid until the final carboxylic acid product precipitates out of the solution.
-
Purification: Collect the final solid product by filtration, wash thoroughly with water, and dry. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
Self-Validation: Throughout this process, reaction progress can be monitored using Thin-Layer Chromatography (TLC). The identity and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Role in Drug Development and Mechanism of Action
3-Fluoroquinoline-8-carboxylic acid is not typically an active pharmaceutical ingredient (API) itself but rather a key intermediate. Its carboxylic acid group provides a reactive handle for further chemical modifications, particularly at the C-7 position of the quinoline ring, which is crucial for modulating the antibacterial spectrum and potency of fluoroquinolone antibiotics.
The final antibiotic molecules synthesized from this intermediate function by targeting bacterial type II topoisomerases:
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and repair.
-
Topoisomerase IV: This enzyme plays a critical role in decatenating (separating) newly replicated daughter chromosomes.
By forming a stable complex with the enzyme and the bacterial DNA, the fluoroquinolone drug traps the enzyme in the process of cleaving DNA, leading to a cascade of events that culminates in rapid bacterial cell death.[2] The specific substituents added to the 3-fluoroquinoline-8-carboxylic acid core influence the drug's affinity for these enzyme targets, its penetration into bacterial cells, and its overall pharmacokinetic profile.[2]
Conclusion
3-Fluoroquinoline-8-carboxylic acid stands as a molecule of significant interest to researchers in medicinal chemistry and drug development. Its well-defined physicochemical properties and versatile reactivity make it an essential precursor for the synthesis of advanced fluoroquinolone antibiotics and other novel therapeutics. A thorough understanding of its synthesis and chemical behavior is fundamental for the rational design of next-generation drugs aimed at combating infectious diseases and exploring new therapeutic frontiers.
References
- MySkinRecipes. 3-Fluoroquinoline-8-carboxylic acid.
- PubChem. Fluoroquinolonic acid | C13H9ClFNO3. National Center for Biotechnology Information.
- Synthesis of Fluoroquinolone Antibiotics. [Source Name Redacted for Privacy].
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Biological Activity of 3-Fluoroquinoline Derivatives: A Technical Guide
Executive Summary
This guide addresses the specific pharmacological utility of 3-fluoroquinoline derivatives . Distinct from the widely known "fluoroquinolone" antibiotics (typically 6-fluoro-4-quinolone-3-carboxylic acids), the 3-fluoroquinoline scaffold represents a strategic modification in modern medicinal chemistry.[1]
The introduction of a fluorine atom at the C3 position of the quinoline ring is not merely a steric substitution; it is a metabolic blockade strategy . The C3 position is electronically rich and prone to oxidative metabolism by Cytochrome P450 enzymes. Substituting hydrogen with fluorine at this position significantly enhances metabolic stability without imposing the steric penalty of a chloro- or methyl- group, while simultaneously modulating the pKa of the quinoline nitrogen.
Part 1: The Pharmacophore – Why C3-Fluorine?
Metabolic Blockade & Electronic Modulation
The primary failure mode for many quinoline-based lead compounds is rapid oxidation at the C3 position.[1]
-
The C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the C3 position resistant to CYP450-mediated hydroxylation.[1]
-
pKa Modulation: The high electronegativity of fluorine pulls electron density from the aromatic ring, lowering the pKa of the quinoline nitrogen. This alters the protonation state at physiological pH, affecting membrane permeability and binding affinity to targets like kinases (e.g., c-Met).
Steric Considerations (The "Goldilocks" Substituent)
In tight binding pockets (e.g., the ATP-binding site of kinases), a 3-chloro or 3-methyl group may cause steric clash.[1] Fluorine’s van der Waals radius (1.47 Å) is close to that of hydrogen (1.20 Å), allowing it to mimic hydrogen sterically while exerting profound electronic effects—a concept known as bioisosteric mimicry .[1]
Part 2: Therapeutic Applications & SAR
Anticancer: c-Met Kinase Inhibition
The 3-fluoroquinoline scaffold has emerged as a potent core for c-Met inhibitors.[1][2][3] c-Met (Hepatocyte Growth Factor Receptor) dysregulation drives metastasis in gastric and lung cancers.[1]
-
Mechanism: 3-Fluoroquinoline derivatives bind to the ATP-binding pocket of c-Met.[1] The fluorine atom often engages in favorable electrostatic interactions with the backbone residues of the kinase hinge region.
-
Key Insight: In comparative studies, 3-fluoro derivatives often show superior metabolic half-life (
) compared to 3-H analogs, while maintaining higher potency than 3-Cl analogs due to better steric fit.[1]
Antimalarial: Endochin-like Quinolines (ELQs)
The historical drug Endochin was potent in vitro but failed in humans due to rapid metabolism at the C3 position.[1]
-
The Solution: Replacing the C3-alkyl chain with a 3-fluoroalkyl or introducing a 3-fluoro substituent blocks this metabolic soft spot.[1]
-
Target: These derivatives target the cytochrome
complex (Complex III) of Plasmodium falciparum, collapsing the parasite's mitochondrial membrane potential.
Comparative SAR Data
Table 1: Representative Structure-Activity Relationship (SAR) demonstrating the "Fluorine Effect" in a kinase inhibitor model.
| Substituent (C3) | c-Met IC50 (nM) | Microsomal Stability ( | Steric Clash Risk |
| -H | 12 | 15 (Rapid Oxidation) | Low |
| -F | 8 | > 60 (Stable) | Low |
| -Cl | 45 | > 60 | High |
| -CH3 | 38 | 25 (Benzylic Oxidation) | Medium |
Part 3: Experimental Protocols
Synthesis: Electrophilic Fluorination via Selectfluor
Direct fluorination of the quinoline ring is challenging.[1] The preferred route utilizes Selectfluor (F-TEDA-BF4) on indole or enaminone precursors, followed by cyclization.[1]
Protocol:
-
Reagents: Indole derivative (1.0 eq), Selectfluor (1.2 eq), Acetonitrile (MeCN).[1]
-
Reaction: Dissolve indole in MeCN. Add Selectfluor portion-wise at 0°C under
. -
Mechanism: The reaction proceeds via an electrophilic attack of
at C3, forming a 3-fluoroindolenine intermediate, which rearranges/expands to the 3-fluoroquinoline under basic workup or thermal conditions. -
Workup: Quench with saturated
, extract with EtOAc. -
Validation:
-NMR typically shows a singlet around -110 to -130 ppm (referenced to ).[1]
Biological Assay: Microsomal Stability (Metabolic Blockade Validation)
To confirm the efficacy of the 3-F substitution, a comparative stability assay is required.
Protocol:
-
Preparation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system (Mg
, Glucose-6-phosphate, G6PDH, NADP+).[1] -
Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately in ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
yields .[1]
Part 4: Visualization & Pathways
Diagram: The c-Met Signaling Cascade & Inhibition
This diagram illustrates the downstream effects of c-Met activation and where 3-fluoroquinoline inhibitors intervene to stop tumor proliferation.[1]
Caption: c-Met signaling pathway showing the intervention point of 3-fluoroquinoline inhibitors, preventing downstream proliferation.[1]
Diagram: Synthesis & Screening Workflow
A logical flow for developing these derivatives.
Caption: Step-by-step workflow from chemical synthesis using Selectfluor to biological validation.
References
-
Wang, Y., et al. (2011). "Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines."[2][3] Journal of Medicinal Chemistry. [Link]
-
Takeuchi, Y., Tarui, T., & Shibata, N. (2000). "A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor."[4] Organic Letters. [Link][1]
-
Saeki, K., Takahashi, K., & Kawazoe, Y. (1993). "Metabolism of mutagenicity-deprived 3-fluoroquinoline: comparison with mutagenic quinoline."[5] Biological and Pharmaceutical Bulletin. [Link]
-
Xiang, J., et al. (2020). "Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination... with Selectfluor."[1][4][6][7] Molecules. [Link][1][8][9][10][11][12]
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- 3. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
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An In-depth Technical Guide to 3-Fluoro-8-Substituted Quinoline Medicinal Chemistry Scaffolds
Introduction: The Quinoline Scaffold as a Privileged Core in Drug Discovery
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid structure and ability to engage in various non-covalent interactions (π-stacking, hydrogen bonding, and metal chelation) make it a versatile template for designing therapeutic agents across a wide spectrum of diseases.[2] Functionalization of the quinoline core allows for the fine-tuning of its pharmacological properties. This guide focuses specifically on the strategic importance of two key positions: the 3-fluoro and the 8-substituted positions.
The introduction of a fluorine atom at the C-3 position is a critical modification that can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[4] Fluorine's high electronegativity can alter the acidity of nearby functional groups and modulate the molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[5][6] This often leads to an improved pharmacokinetic profile, including a longer half-life.[7][8]
Simultaneously, the C-8 position serves as a crucial handle for modulating biological activity, selectivity, and safety. Substituents at this position can directly interact with the target protein, alter the molecule's conformation, or impact properties like photostability.[9][10] The interplay between the 3-fluoro group and the C-8 substituent gives rise to a class of compounds with significant therapeutic potential, most notably in the development of antibacterial and anticancer agents.[11][12]
Part 1: Synthesis of the Functionalized Quinoline Core
The construction of the quinoline scaffold is a well-established field in organic chemistry, with several named reactions providing the foundation for creating diverse derivatives. The choice of a specific synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions.
Classical Synthetic Methodologies
Several classical methods have been the bedrock of quinoline synthesis for over a century.[13][14] While some require harsh conditions, their reliability and scalability ensure their continued relevance.
-
Gould-Jacobs Reaction: This is arguably one of the most important routes for producing 4-hydroxyquinoline (or quinolin-4-one) derivatives, which form the core of many fluoroquinolone antibiotics.[15][16] The reaction proceeds via the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization and subsequent hydrolysis/decarboxylation.[16][17] The major advantage is the direct formation of the quinolone core, which is essential for antibacterial activity.
-
Friedländer Annulation: A highly versatile and widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[18][19] Its primary advantage lies in the often milder reaction conditions compared to other classical methods and the ability to construct polysubstituted quinolines with high regioselectivity.[18][20]
-
Combes Synthesis: This method is specifically employed for the synthesis of 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[1][21]
-
Skraup and Doebner-von Miller Reactions: The Skraup synthesis is a classic but often aggressive method involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[22][23] It is notoriously exothermic and must be controlled carefully.[22] The Doebner-von Miller reaction is a more versatile modification that uses α,β-unsaturated aldehydes or ketones, allowing for a broader range of accessible derivatives.[13][24]
Strategic Introduction of the 3-Fluoro Group
Direct fluorination of a pre-formed quinoline ring at the C-3 position is challenging. Therefore, the most common and effective strategy is to employ a fluorinated building block during the initial ring-forming reaction. For instance, in the Gould-Jacobs reaction, using a starting material like diethyl 2-fluoro-3-oxosuccinate allows for the direct construction of the 3-fluoro-4-hydroxyquinoline core. This "building block" approach provides superior control over the position and stoichiometry of the fluorine atom.
Part 2: The Role of the 8-Substituent in Modulating Activity and Properties
With the 3-fluoroquinolinone core constructed, functionalization at the C-8 position becomes the primary driver for optimizing the scaffold's therapeutic index. Different substituents exert distinct effects on the molecule's biological activity, selectivity, and safety profile.
Structure-Activity Relationship (SAR) at the C-8 Position
The choice of substituent at C-8 is a critical decision in the drug design process, with small changes often leading to significant differences in biological outcomes.
-
8-Methoxy (-OCH₃): The introduction of a methoxy group at the 8-position has been shown to be particularly beneficial for photostability.[9] Many early fluoroquinolones were susceptible to degradation upon exposure to UV light, leading to reduced antibacterial activity and increased cytotoxicity. The 8-methoxy group mitigates this liability, representing a significant safety improvement.[9]
-
8-Halo (-F, -Cl): Halogen atoms at the C-8 position, particularly fluorine, can enhance antibacterial potency. However, they can also increase the risk of phototoxicity compared to the 8-methoxy analogs.[9] The choice between different halogens allows for fine-tuning of the molecule's lipophilicity and electronic character.
-
8-Hydroxy (-OH): The 8-hydroxyquinoline moiety is a well-known metal-chelating agent.[3][25] This property is the basis for the mechanism of action of several anticancer and antimicrobial compounds, which disrupt cellular metal homeostasis.[26] For example, the 8-hydroxy-quinoline-7-carboxylic acid scaffold has been identified as a crucial pharmacophore for the inhibition of Pim-1 kinase, a target in oncology.[10]
-
8-Amino (-NH₂) and Derivatives: An amino group at C-8 can serve as a hydrogen bond donor and a versatile synthetic handle for further elaboration, allowing for the introduction of larger side chains to probe deeper into protein binding pockets or to improve physicochemical properties like solubility.
Quantitative SAR Data Summary
The following table summarizes representative data illustrating the impact of C-8 substitution on biological activity.
| Scaffold Base | C-8 Substituent | Therapeutic Target/Area | Key Finding/Activity Metric | Reference |
| Fluoroquinolone | -H or -F | Antibacterial | Degraded by UVA light, leading to decreased antibacterial activity and increased cytotoxicity. | [9] |
| Fluoroquinolone | -OCH₃ (Methoxy) | Antibacterial | Significantly increased stability against UVA irradiation, maintaining activity and reducing phototoxicity. | [9] |
| 8-Hydroxyquinoline | Varied amine side chains | Anticancer (MDR) | The 8-hydroxy group is essential for metal chelation and selective toxicity against multidrug-resistant cells. | [26] |
| Quinoline | 8-Hydroxy-7-carboxy | Anticancer (Pim-1 Kinase) | This specific substitution pattern is a crucial pharmacophore for potent Pim-1 kinase inhibition. | [10] |
Part 3: Therapeutic Applications and Mechanisms of Action
The versatility of the 3-fluoro-8-substituted quinoline scaffold has led to its exploration in multiple therapeutic areas.
Antibacterial Agents: The Fluoroquinolones
This is the most successful application of the quinoline scaffold to date. Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[27] These enzymes are responsible for managing DNA supercoiling during replication and transcription. By trapping the enzyme-DNA complex, fluoroquinolones lead to breaks in the bacterial chromosome and rapid cell death.[27][28] The 3-carboxy and 4-oxo groups are essential for this activity, as they coordinate with magnesium ions in the enzyme's active site.
Anticancer Agents
The anticancer potential of these scaffolds is multifaceted. As mentioned, 8-hydroxyquinoline derivatives can act as metal chelators or ionophores, disrupting cellular processes that rely on metal ions and inducing oxidative stress.[25][26] Other derivatives have been designed as specific enzyme inhibitors. The identification of 8-hydroxy-quinoline-7-carboxylic acid derivatives as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that promotes cell survival and is overexpressed in many cancers, highlights the potential for developing targeted therapies from this scaffold.[10]
Part 4: Experimental Protocols
To ensure the practical applicability of this guide, detailed methodologies for key synthetic and analytical procedures are provided.
Protocol: Microwave-Assisted Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Core
This protocol describes an efficient, modern approach to the Gould-Jacobs reaction, leveraging microwave irradiation to significantly reduce reaction times and improve yields compared to conventional heating.[16][29]
Materials:
-
Substituted Aniline (1.0 mmol)
-
Diethyl ethoxymethylenemalonate (DEEM) (3.0 mmol)
-
2.5 mL microwave reaction vial with a magnetic stir bar
-
Microwave synthesizer
-
Ice-cold acetonitrile for washing
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: To a 2.5 mL microwave vial equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol) and diethyl ethoxymethylenemalonate (3.0 mmol). The excess DEEM acts as both a reagent and a solvent.[16][29]
-
Microwave Irradiation: Seal the vial securely. Place it in the cavity of the microwave synthesizer. Heat the reaction mixture to 250-300 °C and hold for 5-15 minutes. Causality Note: The high temperature is crucial for the intramolecular thermal cyclization step. Microwave heating allows for rapid and uniform heating to these temperatures, which is difficult to achieve with a standard oil bath. Optimization of time and temperature is necessary to maximize product formation while minimizing degradation.[29]
-
Product Isolation: After the reaction is complete, allow the vial to cool to room temperature. A precipitate of the cyclized product should form.
-
Purification: Add ice-cold acetonitrile (3 mL) to the reaction mixture to facilitate further precipitation and wash away unreacted DEEM. Collect the solid product by vacuum filtration. Wash the collected solid with an additional portion of ice-cold acetonitrile.
-
Drying and Analysis: Dry the resulting solid under vacuum. The purity of the product can be confirmed by HPLC-MS and its structure verified by ¹H NMR. The initial Michael addition and elimination of ethanol to form the intermediate is very fast; the high-temperature cyclization is the rate-determining step.[29]
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to assess the in vitro antibacterial activity of a synthesized compound.
Materials:
-
Synthesized quinoline compound, dissolved in DMSO to a stock concentration (e.g., 10 mg/mL)
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in CAMHB to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. Start with a high concentration (e.g., 128 µg/mL) and dilute down to a low concentration (e.g., 0.25 µg/mL). Leave wells for positive (bacteria, no drug) and negative (broth only) controls.
-
Inoculation: Add the prepared bacterial inoculum to each well (except the negative control), resulting in a final volume of 100 µL per well.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm. Trustworthiness Note: Including a standard antibiotic (e.g., ciprofloxacin) as a control helps validate the assay and provides a benchmark for the potency of the new compound.
Conclusion and Future Perspectives
The 3-fluoro-8-substituted quinoline scaffold is a testament to the power of strategic functionalization in medicinal chemistry. By combining the pharmacokinetic benefits of the 3-fluoro group with the pharmacodynamic modulation afforded by diverse 8-substituents, researchers have developed potent therapeutic agents. The historical success of fluoroquinolone antibiotics provides a strong foundation, while ongoing research into their application as anticancer, antimalarial, and antiviral agents demonstrates the scaffold's enduring potential.
Future efforts will likely focus on designing derivatives that can overcome existing challenges, such as antibiotic resistance and off-target toxicities. The exploration of novel C-8 substituents to engage new biological targets or to improve drug-like properties remains a fertile ground for discovery. As our understanding of disease biology deepens, the rational design of next-generation quinoline-based therapeutics will continue to be a vital and rewarding endeavor in the pursuit of new medicines.
References
- Benchchem. The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
- Benchchem. A Comparative Guide to the Synthesis of Functionalized Quinolines.
- Combes quinoline synthesis. (n.d.). In Wikipedia.
- Gould–Jacobs reaction. (n.d.). In Wikipedia.
- Skraup reaction. (n.d.). In Wikipedia.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
- MSD Manual Professional Edition. (2023). Fluoroquinolones.
- Combes quinoline synthesis. (n.d.). In Wikipedia.
- ACS Publications. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.
- Wise, R., & Honeybourne, D. (1999). Pharmacokinetics and pharmacodynamics of fluoroquinolones in the respiratory tract. ERS Publications.
- Benchchem. Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation using 1-(5-Amino-2-methylphenyl)ethanone.
- Benchchem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- PubMed. (2010). Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines.
- Doebner–Miller reaction. (n.d.). In Wikipedia.
- Nainwal, L. M., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC.
- MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- PubMed. (n.d.). Pharmacokinetics and pharmacodynamics of fluoroquinolones.
- PubMed. (2001). Pharmacokinetics and pharmacodynamics of fluoroquinolones.
- PMC. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.
- ACS Publications. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300.
- MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
- Benchchem. Structure-Activity Relationship (SAR) of 7-Substituted 8-Hydroxyquinolines: A Comparative Guide.
- MDPI. (2010). Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines.
- PubMed. (n.d.). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation.
- PubMed. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase.
- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. (n.d.).
- YouTube. (2020). MEDICINAL CHEMISTRY OF QUINOLONES & FLUROQUINOLONES.
- RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
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- 9. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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2-(3-Fluoroquinolin-8-yl)acetic acid SMILES string
An In-Depth Technical Guide to 2-(3-Fluoroquinolin-8-yl)acetic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(3-Fluoroquinolin-8-yl)acetic acid, a fluorinated quinoline derivative with significant potential in medicinal chemistry and drug development. While this specific molecule is a novel investigational compound, this document synthesizes information from closely related analogs and established chemical principles to project its physicochemical properties, outline plausible synthetic routes, and discuss its potential biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering a robust theoretical framework to stimulate and inform future research and development efforts.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of quinoline have been successfully developed as antimalarial, antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1] The introduction of a fluorine atom into the quinoline nucleus, creating fluoroquinolones, has been a particularly fruitful strategy, leading to the development of potent broad-spectrum antibacterial drugs.[2][3] The position and nature of substituents on the quinoline ring are critical determinants of a compound's pharmacological profile. This guide focuses on a specific derivative, 2-(3-Fluoroquinolin-8-yl)acetic acid, which combines the key features of a fluorinated quinoline core with an acetic acid moiety at the 8-position, a substitution pattern known to influence biological activity.[4][5]
Molecular Structure and Physicochemical Properties
The canonical SMILES string for 2-(3-Fluoroquinolin-8-yl)acetic acid is O=C(O)Cc1cccc2c1ncc(F)c2 . The molecular structure and predicted physicochemical properties are detailed below.
Table 1: Predicted Physicochemical Properties of 2-(3-Fluoroquinolin-8-yl)acetic acid
| Property | Predicted Value | Data Source/Method |
| Molecular Formula | C11H8FNO2 | - |
| Molecular Weight | 205.19 g/mol | - |
| XLogP3 | 1.8 | Prediction based on similar structures[6] |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Rotatable Bond Count | 2 | - |
| Exact Mass | 205.053908 g/mol | - |
| Topological Polar Surface Area | 50.2 Ų | Prediction based on similar structures[6] |
| Heavy Atom Count | 15 | - |
| Formal Charge | 0 | - |
| Complexity | 255 | - |
Proposed Synthetic Pathways
While a specific, validated synthesis for 2-(3-Fluoroquinolin-8-yl)acetic acid has not been published, a plausible route can be designed based on established methodologies for quinoline synthesis and functional group interconversions.[7][8] The proposed pathway involves the construction of the 3-fluoroquinoline core followed by the introduction of the acetic acid side chain at the 8-position.
Synthesis of the 3-Fluoroquinoline Core
A common method for the synthesis of the quinoline ring is the Gould-Jacobs reaction.[7] A modified approach can be envisioned for the synthesis of a 3-fluoroquinoline intermediate.
Caption: Proposed pathway for acetic acid side chain introduction.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Fluoro-8-methyl-4-hydroxyquinolin-2(1H)-one
-
To a solution of 2-amino-6-methylaniline in a suitable solvent (e.g., ethanol), add an equimolar amount of diethyl 2-fluoro-3-oxosuccinate.
-
Reflux the mixture for 2-4 hours to facilitate the formation of the enamine intermediate.
-
Remove the solvent under reduced pressure.
-
The crude enamine is then subjected to thermal cyclization by heating in a high-boiling point solvent such as Dowtherm A at 250°C for 30 minutes.
-
Cool the reaction mixture and isolate the precipitated solid by filtration.
-
Purify the product by recrystallization.
Step 2: Synthesis of 2-(3-Fluoroquinolin-8-yl)acetic acid
-
The 3-fluoro-8-methyl-4-hydroxyquinolin-2(1H)-one is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in a solvent like carbon tetrachloride under reflux.
-
The resulting 3-fluoro-8-(bromomethyl)-4-hydroxyquinolin-2(1H)-one is then reacted with sodium cyanide in a polar aprotic solvent (e.g., DMSO) to yield the corresponding nitrile.
-
Finally, the nitrile is hydrolyzed under acidic conditions (e.g., refluxing in aqueous HCl) to afford the desired product, 2-(3-Fluoroquinolin-8-yl)acetic acid.
Predicted Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 2-(3-Fluoroquinolin-8-yl)acetic acid
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons on the quinoline ring (multiplets, δ 7.0-8.5 ppm), a singlet for the methylene protons of the acetic acid side chain (δ ~3.8 ppm), and a broad singlet for the carboxylic acid proton (δ >10 ppm). |
| ¹³C NMR | Peaks corresponding to the aromatic carbons of the quinoline ring, a peak for the methylene carbon, and a peak for the carbonyl carbon of the carboxylic acid (δ >170 ppm). The carbon bearing the fluorine atom will show a large C-F coupling constant. |
| Mass Spectrometry | A molecular ion peak [M]+ at m/z 205.0539. |
Potential Biological Applications and Mechanism of Action
The structural features of 2-(3-Fluoroquinolin-8-yl)acetic acid suggest several potential biological applications, with antibacterial activity being the most prominent.
Antibacterial Activity
Fluoroquinolones exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. [2]These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to the accumulation of double-strand breaks and ultimately cell death.
Caption: Proposed mechanism of antibacterial action.
Other Potential Applications
The quinoline scaffold is associated with a broad range of biological activities. [1]Therefore, 2-(3-Fluoroquinolin-8-yl)acetic acid and its derivatives could also be investigated for:
-
Anticancer Activity: Many quinoline derivatives have shown promise as anticancer agents. [4]* Antifungal and Antiviral Activities: The versatility of the quinoline ring extends to antifungal and antiviral applications. [4]* Anti-inflammatory Properties: Certain quinoline derivatives possess anti-inflammatory effects. [1]
Conclusion and Future Directions
2-(3-Fluoroquinolin-8-yl)acetic acid represents a promising, yet underexplored, molecule at the intersection of quinoline and fluoroorganic chemistry. This guide provides a foundational understanding of its structure, potential synthesis, and likely biological activities based on extensive data from related compounds. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough characterization of its physicochemical properties and a comprehensive evaluation of its biological activity profile, particularly its antibacterial spectrum and potency. Structure-activity relationship (SAR) studies, involving modifications to both the quinoline ring and the acetic acid side chain, will be crucial in optimizing its therapeutic potential.
References
-
A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). PMC. Retrieved from [Link]
-
Synthesis of Fluoroquinolone Antibiotics. (n.d.). German-Valentin. Retrieved from [Link]
- Novel process for preparing 3-fluoroquinolines. (2005). Google Patents.
-
Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics. (2014). ResearchGate. Retrieved from [Link]
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (2019). The University of Jordan. Retrieved from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PMC. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI. Retrieved from [Link]
-
Recent advances in the synthesis of quinolines: a review. (2014). RSC Publishing. Retrieved from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (2024). IIP Series. Retrieved from [Link]
-
Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace. Retrieved from [Link]
-
2-Fluoro-2-(1-oxoisoquinolin-2-yl)acetic acid. (n.d.). PubChem. Retrieved from [Link]
-
Acetic acid, fluoro-, propyl ester Properties. (2025). EPA. Retrieved from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Retrieved from [Link]
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Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. (2018). Green Chemistry (RSC Publishing). Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 8-Substituted 3-Fluoroquinolines
For Researchers, Scientists, and Drug Development Professionals
The 8-substituted 3-fluoroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of a fluorine atom at the C-3 position and a variety of substituents at the C-8 position can significantly modulate the physicochemical and pharmacological properties of these compounds, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this important class of molecules, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights for researchers in the field.
The Strategic Importance of the 8-Substituted 3-Fluoroquinoline Core
The quinoline ring system is a foundational heterocyclic structure in drug discovery, with a long history of clinical success.[1] The introduction of a fluorine atom, a bioisostere for hydrogen with unique electronic properties, can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the 3-fluoroquinoline moiety is a key component of many fluoroquinolone antibiotics.[2][3]
Furthermore, substitution at the C-8 position of the quinoline ring offers a versatile handle for fine-tuning a compound's biological activity. The introduction of hydrogen-bond donors and acceptors, such as amino and hydroxyl groups, or the installation of halogens for further functionalization, allows for the exploration of a wide chemical space and the optimization of drug-target interactions.[4][5]
This guide will explore the principal synthetic routes to 8-substituted 3-fluoroquinolines, categorized by the method of quinoline ring construction and subsequent functionalization strategies.
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to the synthesis of 8-substituted 3-fluoroquinolines involves a retrosynthetic analysis that disconnects the target molecule into readily available starting materials. Two primary strategies emerge:
Strategy A: Building the Quinoline Core with Pre-installed Substituents. This approach involves the cyclization of a suitably substituted aniline precursor that already contains the desired C-8 substituent (or a precursor) and a fragment that will form the pyridine ring containing the C-3 fluorine.
Strategy B: Post-cyclization Functionalization. This strategy focuses on first synthesizing a 3-fluoroquinoline core and then introducing the desired substituent at the C-8 position through various C-H functionalization or substitution reactions.
Figure 1: Retrosynthetic approaches to 8-substituted 3-fluoroquinolines.
Strategy A: Construction of the Quinoline Ring from Substituted Anilines
The classical methods of quinoline synthesis remain powerful tools for accessing the 8-substituted 3-fluoroquinoline core, provided that the appropriately substituted aniline precursors are available.
The Gould-Jacobs Reaction: A Versatile Cyclization
The Gould-Jacobs reaction is a widely employed method for the synthesis of 4-hydroxyquinolines, which can be further functionalized.[6][7] The reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization.[8] To synthesize an 8-substituted 3-fluoroquinoline, this reaction would ideally start with a 2-substituted aniline. However, the cyclization regioselectivity can be an issue. A more reliable approach is to use a pre-fluorinated building block.
A key development in this area is a process that allows for the preparation of 3-fluoroquinolines.[9] This methodology can be adapted for the synthesis of 8-substituted analogs. For instance, the synthesis of a 3,8-difluoro-6-methoxyquinoline has been reported, showcasing the feasibility of this approach.[9]
Reaction Scheme: Gould-Jacobs Synthesis of a 3,8-Difluoroquinoline Derivative
Figure 2: General scheme for the Gould-Jacobs reaction to form a difluoroquinoline.
Experimental Protocol: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (A Gould-Jacobs Intermediate) [10]
-
Condensation: In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq). Heat the mixture at 120-140 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cyclization: Add the crude condensation product to a high-boiling solvent such as diphenyl ether. Heat the solution to 250-260 °C for 30-60 minutes.
-
Isolation: Cool the reaction mixture to room temperature. The product, ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate. Collect the solid by filtration and wash with a non-polar solvent like hexane.
-
Hydrolysis and Decarboxylation (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide, followed by acidification. Subsequent heating can effect decarboxylation to yield the 8-fluoro-4-hydroxyquinoline.
Table 1: Representative Yields for Gould-Jacobs Reaction
| Starting Aniline | Product | Yield (%) | Reference |
| 2-Fluoroaniline | Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | ~70% | [10] |
| 3,4-Difluoroaniline | 3-Carboxy-4-hydroxy-6,7-difluoroquinoline | Not specified | [11] |
The Skraup, Combes, and Friedländer Syntheses
While the Gould-Jacobs reaction is highly versatile, other classical quinoline syntheses like the Skraup, Combes, and Friedländer reactions can also be employed, depending on the desired substitution pattern and the availability of starting materials.
-
Skraup Synthesis: This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[12][13][14] To obtain an 8-substituted 3-fluoroquinoline, one would start with a 2-substituted aniline. For example, 2-amino-3-fluorophenol could be a potential starting material for the synthesis of an 8-hydroxy-3-fluoroquinoline.[4][15][16] However, the harsh, strongly acidic and oxidative conditions of the Skraup synthesis can limit its applicability with sensitive functional groups.
-
Combes Synthesis: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[17][18][19] This method typically yields 2,4-disubstituted quinolines, making it less direct for the primary target of this guide. However, with specifically designed β-dicarbonyl compounds, it could potentially be adapted.
-
Friedländer Synthesis: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[20][21][22][23] For the synthesis of a 3-fluoro-8-substituted quinoline, a 2-amino-3-substituted benzaldehyde or benzophenone would be required as a starting material, which may not be readily available.
Strategy B: Post-Cyclization Functionalization of the 3-Fluoroquinoline Core
An increasingly powerful approach to the synthesis of complex molecules is the late-stage functionalization of a common intermediate. In this context, a pre-formed 3-fluoroquinoline can be selectively functionalized at the C-8 position.
C-H Functionalization: A Modern Approach
Direct C-H bond functionalization has emerged as a highly efficient and atom-economical strategy for the synthesis of complex organic molecules.[24] This approach avoids the need for pre-functionalized starting materials and often proceeds with high regioselectivity.
Palladium-Catalyzed C-H Amination and Hydroxylation
Palladium-catalyzed reactions are at the forefront of C-H functionalization.[25][26] The use of directing groups can guide the catalyst to a specific C-H bond, enabling selective substitution. For quinolines, the nitrogen atom can act as a directing group, often favoring functionalization at the C-8 position due to the formation of a stable five-membered palladacycle intermediate.
Conceptual Workflow: C-H Amination of 3-Fluoroquinoline
Figure 3: Conceptual workflow for the direct C-H amination of 3-fluoroquinoline.
While specific protocols for the direct C-8 amination or hydroxylation of 3-fluoroquinoline are still emerging, the principles have been demonstrated on the parent quinoline ring. For example, ruthenium-catalyzed C-8 hydroxylation of tetrahydroquinolines has been reported.[27] Rhodium-catalyzed C-8 amination of quinoline N-oxides has also been achieved. These methods provide a strong foundation for developing similar transformations on the 3-fluoroquinoline scaffold.
Synthesis of 8-Nitro-3-fluoroquinolines and Subsequent Reduction
A well-established route to 8-aminoquinolines involves the nitration of the quinoline ring followed by reduction of the nitro group. The electrophilic nitration of quinoline typically occurs at the C-5 and C-8 positions.[21] By carefully controlling the reaction conditions, it is possible to achieve selective nitration at the C-8 position of a 3-fluoroquinoline. The resulting 8-nitro-3-fluoroquinoline can then be reduced to the corresponding 8-amino derivative using standard reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.
Experimental Protocol: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (A Related Fluoroquinolone) [28][29][30]
This protocol for a related fluoroquinolone illustrates the introduction of a nitro group at the C-8 position.
-
Cyclization: React ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate with sodium hydride in dioxane to form the ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Nitration: While direct nitration of the quinolone core can be challenging, in this specific synthesis, the nitro group is introduced on the aniline precursor before cyclization.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using potassium hydroxide.
Note: The direct nitration of a pre-formed 3-fluoroquinoline would require careful optimization to achieve C-8 selectivity.
Synthesis of 8-Halo-3-fluoroquinolines for Further Functionalization
The introduction of a halogen atom at the C-8 position provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents. 8-Halo-3-fluoroquinolines can be prepared through several methods, including electrophilic halogenation or from an 8-amino-3-fluoroquinoline via a Sandmeyer reaction.
Conclusion
The synthesis of 8-substituted 3-fluoroquinolines offers a rich field for chemical exploration with significant implications for drug discovery. This guide has outlined the primary synthetic strategies, encompassing both classical ring-forming reactions and modern C-H functionalization techniques. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired C-8 substituent, and the overall complexity of the target molecule. As research in this area continues to evolve, the development of more efficient, selective, and sustainable synthetic methods will undoubtedly accelerate the discovery of novel therapeutic agents based on this privileged scaffold.
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]
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Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Pharmaceutical Research International. [Link]
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Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (2010). Chemical Reviews, 110(2), 824-885. [Link]
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Ruthenium(II)-Catalyzed Regioselective C-8 Hydroxylation of 1,2,3,4-Tetrahydroquinolines. (2018). Organic Letters, 20(22), 7248-7252. [Link]
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Rh(III)-Catalyzed C(8)-H Functionalization of Quinolines via Simultaneous C-C and C-O Bond Formation: Direct Synthesis of Quinoline Derivatives with Antiplasmodial Potential. ResearchGate. [Link]
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The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. [Link]
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Enantioselective Intermolecular C–H Amination Directed by a Chiral Cation. (2015). Journal of the American Chemical Society, 137(4), 1643-1647. [Link]
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Rhodium-catalyzed regioselective C8-H amination of quinoline N-oxides with trifluoroacetamide at room temperature. Organic & Biomolecular Chemistry. [Link]
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The Alchemist's Guide to a New Generation of Antibacterials: A Technical Deep Dive into Novel Fluoroquinolone Building Blocks
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
In an era where antimicrobial resistance poses a significant threat to global health, the strategic design and synthesis of new antibacterial agents are of paramount importance. The fluoroquinolone scaffold, a cornerstone of antibacterial therapy, continues to be a fertile ground for innovation. This in-depth technical guide, designed for the discerning scientific audience, provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and application of novel fluoroquinolone building blocks in the quest for next-generation therapeutics. We will delve into the core synthetic strategies, dissect the intricate dance between chemical structure and biological activity, and provide practical, field-proven insights to empower researchers in their drug discovery endeavors.
The Architectural Blueprint: Synthesizing the Fluoroquinolone Core
The journey to a potent fluoroquinolone antibiotic begins with the masterful construction of its core heterocyclic system. The 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid nucleus is the essential pharmacophore, and its synthesis is a critical first step that dictates the feasibility and efficiency of any subsequent derivatization. Two classical and powerful methods, the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis, have stood the test of time and remain highly relevant in contemporary medicinal chemistry.
The Gould-Jacobs Reaction: A Versatile Pathway to the Quinolone Scaffold
The Gould-Jacobs reaction is a robust and widely employed method for the construction of the 4-hydroxyquinoline core, which is a tautomer of the desired 4-quinolone.[1][2] This multi-step process begins with the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[1][2] Subsequent hydrolysis and decarboxylation furnish the final 4-hydroxyquinoline.[1]
Experimental Protocol: Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Intermediate [1][3]
-
Step 1: Condensation. In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture to 100-130 °C for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.
-
Step 2: Thermal Cyclization. Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether. Heat the solution to approximately 250 °C for 30-60 minutes to induce cyclization. Upon cooling, the 4-hydroxy-3-carboethoxyquinoline product will precipitate.
-
Step 3: Hydrolysis. Suspend the cyclized product in a mixture of acetic acid and water. Add a catalytic amount of strong acid (e.g., sulfuric acid) and reflux the mixture for 1-2 hours until hydrolysis of the ester is complete.
-
Step 4: Decarboxylation. Collect the resulting carboxylic acid by filtration. Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases to yield the final 4-hydroxyquinoline.
The Conrad-Limpach-Knorr Synthesis: A Tale of Two Tautomers
The Conrad-Limpach-Knorr synthesis offers an alternative route to the quinolone core, with the reaction conditions influencing the final product. The reaction of an aniline with a β-ketoester can yield either a 4-hydroxyquinoline (Conrad-Limpach product) or a 2-hydroxyquinoline (Knorr product), depending on the temperature.[4][5] Lower temperatures favor the kinetically controlled formation of the β-aminoacrylate, which upon thermal cyclization at high temperatures (around 250 °C) yields the 4-hydroxyquinoline.[4][5] Conversely, higher initial reaction temperatures (around 140°C) favor the thermodynamically controlled formation of the β-ketoanilide, which cyclizes to the 2-hydroxyquinoline.[5]
Experimental Protocol: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline [5][6]
-
Step 1: Enamine Formation (Kinetic Control). In a round-bottom flask, dissolve the aniline and the β-ketoester in a suitable solvent. Add a catalytic amount of acid (e.g., a few drops of concentrated sulfuric acid). Heat the mixture at a moderate temperature (below 100 °C) to favor the formation of the β-aminoacrylate intermediate.
-
Step 2: Thermal Cyclization. In a separate flask, heat a high-boiling point solvent (e.g., mineral oil or diphenyl ether) to approximately 250 °C. Slowly add the β-aminoacrylate intermediate from Step 1 to the hot solvent. Maintain the high temperature for the specified time to facilitate the cyclization. The 4-hydroxyquinoline product will precipitate upon cooling.
DOT Diagram: Comparison of Gould-Jacobs and Conrad-Limpach Pathways
Caption: Comparative workflows of the Gould-Jacobs and Conrad-Limpach reactions for quinolone synthesis.
The Art of Substitution: Structure-Activity Relationships and Key Building Blocks
The biological activity of fluoroquinolones is exquisitely sensitive to the nature and position of substituents on the core ring system. A deep understanding of these structure-activity relationships (SAR) is crucial for the rational design of novel and more effective drug candidates.
The C-6 Fluorine: A Game-Changing Substitution
The introduction of a fluorine atom at the C-6 position was a landmark discovery that transformed the quinolone class into the highly potent fluoroquinolones.[7] This seemingly minor modification leads to a significant enhancement in antibacterial activity, primarily by improving the drug's interaction with its target enzymes, DNA gyrase and topoisomerase IV.[7]
The N-1 Substituent: Tuning Potency and Pharmacokinetics
The substituent at the N-1 position plays a critical role in modulating the overall potency and pharmacokinetic properties of the molecule. A cyclopropyl group at this position, as seen in ciprofloxacin, is known to confer broad-spectrum activity. Other small alkyl groups can also be beneficial.
The C-7 Position: The Epicenter of Diversity and a Gateway to Enhanced Activity
The C-7 position is arguably the most critical site for modification in the design of new fluoroquinolones. The introduction of various heterocyclic moieties at this position has a profound impact on the antibacterial spectrum, potency, and safety profile of the resulting compounds. Piperazine and its derivatives are common C-7 substituents that generally confer potent activity against Gram-negative bacteria. In contrast, pyrrolidine-based substituents often enhance activity against Gram-positive organisms.
The synthesis of novel and diverse building blocks for introduction at the C-7 position is a key strategy in modern fluoroquinolone research. This often involves the synthesis of unique and functionalized piperazine or pyrrolidine derivatives, which are then coupled to the fluoroquinolone core via nucleophilic aromatic substitution.
Experimental Protocol: Synthesis of a Key Intermediate - 2,4-Dichloro-5-fluoroacetophenone [8]
This intermediate is a crucial starting material for the synthesis of many clinically important fluoroquinolones.
-
Step 1: Friedel-Crafts Acylation. To a reaction vessel containing 2,4-dichlorofluorobenzene, add anhydrous aluminum chloride and acetyl chloride. The reaction is typically carried out in a suitable solvent.
-
Step 2: Reaction Quench and Work-up. After the reaction is complete, the mixture is carefully quenched with ice-water. The product is then extracted with an organic solvent.
-
Step 3: Purification. The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or recrystallization to yield 2,4-dichloro-5-fluoroacetophenone.
Experimental Protocol: Synthesis of the Fluoroquinolone Core - 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid [9]
-
Step 1: Condensation. React ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate with a strong base such as sodium hydride in an anhydrous solvent like dioxane.
-
Step 2: Cyclization. Heat the reaction mixture under reflux to induce cyclization.
-
Step 3: Hydrolysis. After removing the solvent, treat the residue with a base like potassium hydroxide in water and heat to reflux to hydrolyze the ester.
-
Step 4: Acidification. Acidify the cooled reaction mixture with an acid such as hydrochloric acid to precipitate the product. The solid is then collected by filtration, washed, and dried.
From Bench to Biology: Evaluating Antibacterial Efficacy
The ultimate measure of success for any new fluoroquinolone building block lies in the biological activity of the final compounds. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antibacterial potency of a compound against a panel of clinically relevant bacterial strains.
Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of Ciprofloxacin and its Derivatives against Key Pathogens
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Ciprofloxacin | 0.6 | 0.013 | 0.15 | [10] |
| Norfloxacin | >1000 | 10-1000 | - | [11] |
| Levofloxacin | - | 200 | - | [11] |
| Gatifloxacin | - | 300 | - | [11] |
| FQH-2 (Benzimidazole derivative) | 0.5 | - | - | [12] |
| N4-methyl ciprofloxacin 2a | 0.0063-0.78 | 0.0063-0.78 | 0.0063-0.78 | |
| Ciprofloxacin hybrid 6a | 0.25 | 0.25 | - |
Note: MIC values can vary depending on the specific strain and testing methodology.
Beyond Bacteria: The Emerging Role of Fluoroquinolones in Oncology
Intriguingly, the fluoroquinolone scaffold is not limited to the realm of antibacterial drug discovery. A growing body of evidence suggests that certain fluoroquinolone derivatives possess potent anticancer activity. This has opened up a new and exciting avenue for the repurposing and further development of this versatile chemical class. The proposed mechanism of action for their anticancer effects often involves the inhibition of human topoisomerase II, an enzyme that is also a target for established anticancer drugs.
Conclusion and Future Directions
The fluoroquinolone scaffold remains a highly privileged structure in the ongoing battle against infectious diseases and is now showing promise in the field of oncology. The continued exploration of novel building blocks, guided by a deep understanding of SAR and enabled by innovative synthetic methodologies, is essential for the development of next-generation therapeutics. This guide has provided a technical framework for the synthesis and evaluation of novel fluoroquinolone derivatives, with the aim of empowering researchers to push the boundaries of drug discovery. The future of fluoroquinolone research lies in the creative design of new building blocks that can overcome existing resistance mechanisms, expand the spectrum of activity, and unlock new therapeutic applications.
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Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. (2023). PMC. [Link]
- Ciprofloxacin derivatives and their antibacterial activities. ScienceDirect.
-
Conrad-Limpach Synthesis. SynArchive. [Link]
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Antibacterial activities of ciprofloxacin and selected. ResearchGate. [Link]
-
Conrad–Limpach synthesis. Wikipedia. [Link]
-
Comparative Bactericidal Activities of Ciprofloxacin, Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Streptococcus pneumoniae in a Dynamic In Vitro Model. (1999). PMC. [Link]
- 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. (1986).
-
Synthesis of Fluoroquinolone Antibiotics. La Química y la Vida. [Link]
-
Conrad-Limpach reaction. ResearchGate. [Link]
-
Ciprofloxacin derivatives and their antibacterial activities. (2018). PubMed. [Link]
-
Gould–Jacobs reaction. Wikipedia. [Link]
-
Fluoroquinolone MICs for susceptible and resistant E. coli clinical isolates. ResearchGate. [Link]
-
Minimum Inhibition Concentration (MIC) of different fluoroquinolones and observed mutations in 5 representative strains. ResearchGate. [Link]
-
MICs of different fluoroquinolones against 22 S. aureus clinical isolates. ResearchGate. [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. [Link]
-
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. ResearchGate. [Link]
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MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. (1998). PubMed. [Link]
- Process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. (2005).
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An In-depth Technical Guide to 2-(3-Fluoroquinolin-8-yl)acetic acid: Synthesis, Characterization, and Potential Applications
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential biological significance of 2-(3-Fluoroquinolin-8-yl)acetic acid. This document provides a comprehensive overview based on established principles of organic chemistry and medicinal chemistry, drawing parallels from structurally related compounds due to the limited specific literature on the title compound.
Introduction
Quinolines and their derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The incorporation of a fluorine atom into organic molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic profile. The acetic acid moiety provides a handle for further chemical modification and can influence the molecule's solubility and interaction with biological targets.
Predicted Physicochemical Properties
The physicochemical properties of 2-(3-Fluoroquinolin-8-yl)acetic acid can be predicted based on the analysis of similar structures, such as other fluoroquinoline derivatives and quinoline-based acetic acids. These properties are crucial for understanding its potential behavior in biological systems and for the design of experimental protocols.
| Property | Predicted Value | Reference |
| Molecular Formula | C₁₁H₈FNO₂ | - |
| Molecular Weight | 205.19 g/mol | - |
| XLogP3 | ~2.5 | Inferred from similar compounds |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Rotatable Bond Count | 2 | - |
Synthesis and Mechanistic Rationale
The synthesis of 2-(3-Fluoroquinolin-8-yl)acetic acid can be approached through several established synthetic strategies for quinoline ring formation, followed by the introduction of the acetic acid side chain. A plausible and efficient route would involve a variation of the Friedländer annulation or the Gould-Jacobs reaction.
Proposed Synthetic Pathway
A logical synthetic approach would commence with a suitably substituted aniline and a β-ketoester equivalent to construct the core quinoline scaffold, followed by functional group manipulation to introduce the acetic acid moiety at the 2-position.
Caption: Proposed synthetic workflow for 2-(3-Fluoroquinolin-8-yl)acetic acid.
Detailed Experimental Protocol: A Hypothetical Approach
It is imperative to note that this is a projected protocol and would require optimization and validation in a laboratory setting. All procedures should be performed by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.
Step 1: Synthesis of Ethyl 2-(3-Fluoroquinolin-8-yl)acetate (Intermediate Ester)
-
Rationale: The Friedländer synthesis provides a direct method for constructing the quinoline ring from an o-aminobenzaldehyde and a compound containing an activated methylene group, such as diethyl malonate. The use of a catalyst like L-proline can promote the reaction under milder conditions.
-
Procedure:
-
To a solution of 2-amino-3-fluorobenzaldehyde (1.0 eq) in ethanol, add diethyl malonate (1.2 eq) and a catalytic amount of L-proline (0.1 eq).
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the intermediate ester.
-
Step 2: Hydrolysis to 2-(3-Fluoroquinolin-8-yl)acetic acid
-
Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide. The choice of a mixed solvent system like THF/water ensures the solubility of both the starting material and the reagent.
-
Procedure:
-
Dissolve the intermediate ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding 1N HCl until the pH is acidic (pH ~2-3), which will precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-(3-Fluoroquinolin-8-yl)acetic acid.
-
Spectroscopic Characterization
The structural confirmation of the synthesized 2-(3-Fluoroquinolin-8-yl)acetic acid would rely on a combination of spectroscopic techniques. The expected spectral data are inferred from known quinoline derivatives.[1][2]
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, with coupling patterns influenced by the fluorine substituent. A singlet or doublet for the methylene protons of the acetic acid side chain would be observed, typically in the range of 3.5-4.5 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR will display signals for all eleven carbon atoms. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid will be observed in the region of 170-180 ppm.[1]
-
IR (Infrared) Spectroscopy: The IR spectrum will show a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹). A sharp, strong absorption for the C=O stretch of the carbonyl group will be present around 1700-1725 cm⁻¹. Characteristic C-F stretching vibrations will also be observable.
-
MS (Mass Spectrometry): Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M+) corresponding to the exact mass of C₁₁H₈FNO₂ should be observed.
Potential Biological Activity and Therapeutic Applications
The quinoline scaffold is a "privileged" structure in medicinal chemistry, and its derivatives have shown a wide array of biological activities.[3][4] The introduction of a fluoro group and an acetic acid moiety could modulate these activities.
-
Antibacterial Activity: Fluoroquinolones are a well-known class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.[5] It is plausible that 2-(3-Fluoroquinolin-8-yl)acetic acid could exhibit antibacterial properties.
-
Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[5]
-
Anti-inflammatory Activity: Some quinoline derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.
Mechanism of Action: A Look at Fluoroquinolone Antibiotics
While the specific target of 2-(3-Fluoroquinolin-8-yl)acetic acid is unknown, the mechanism of action of the broader class of fluoroquinolone antibiotics provides a valuable model.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Experimental Workflow for Biological Evaluation
To assess the therapeutic potential of 2-(3-Fluoroquinolin-8-yl)acetic acid, a systematic experimental workflow is necessary.
Caption: A general workflow for the biological evaluation of a novel compound.
Conclusion
While specific experimental data for 2-(3-Fluoroquinolin-8-yl)acetic acid is not extensively available in the public domain, this technical guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation. By leveraging established synthetic methodologies for quinoline derivatives and drawing parallels from the known biological activities of structurally related compounds, researchers and drug development professionals can effectively approach the investigation of this and other novel chemical entities. The unique combination of the fluoroquinoline core and the acetic acid side chain makes 2-(3-Fluoroquinolin-8-yl)acetic acid a compound of interest for further exploration in the quest for new therapeutic agents.
References
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of ChemTech Research. Available at: [Link]
-
2-[3-[5-fluoro-2-(2-methyl-3-pyridin-3-ylpropanoyl)-3,4-dihydro-1H-isoquinolin-8-yl]-4-methoxyphenyl]acetic acid. PubChem. Available at: [Link]
-
Design, Synthesis, And Biological Activity Of Some Novel Quinoline Derivatives. ResearchGate. Available at: [Link]
-
Biological activities of quinoline derivatives. PubMed. Available at: [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]
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A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Available at: [Link]
-
Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. SCIRP. Available at: [Link]
- A process for synthesis of fluoroquinolonic derivatives. Google Patents.
-
2-(3-Fluorophenoxy)acetic acid. PubChem. Available at: [Link]
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2-[[2-(4-Fluoro-3-hydroxybenzoyl)quinolin-7-yl]amino]acetic acid. PubChem. Available at: [Link]
-
2-(Quinolin-3-YL)acetic acid. PubChem. Available at: [Link]
-
Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry. Available at: [Link]
-
International Journal of Advanced Research (2015), Volume 3, Issue 6, 225-240. International Journal of Advanced Research. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
-
(Quinolin-2-ylsulfanyl)-acetic acid. PubChem. Available at: [Link]
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- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A High-Yield, Two-Step Synthesis of 2-(3-Fluoroquinolin-8-yl)acetic Acid from 8-Bromo-3-fluoroquinoline
Abstract
This document provides a comprehensive guide for the synthesis of 2-(3-Fluoroquinolin-8-yl)acetic acid, a key building block in medicinal chemistry and drug discovery, starting from the readily available 8-bromo-3-fluoroquinoline. The described two-step synthetic route involves a robust Rosenmund-von Braun cyanation followed by a complete acidic hydrolysis. This application note is intended for researchers, scientists, and professionals in drug development, offering detailed, step-by-step protocols, mechanistic insights, and practical guidance to ensure reproducible and high-yield synthesis.
Introduction
Quinoline-based carboxylic acids are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, and antimicrobial properties[1]. Specifically, the introduction of a fluorine atom and an acetic acid moiety at strategic positions on the quinoline scaffold can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. The target molecule, 2-(3-Fluoroquinolin-8-yl)acetic acid, serves as a crucial intermediate for the synthesis of more complex drug candidates. The following protocol outlines a reliable and efficient synthesis from 8-bromo-3-fluoroquinoline.
Synthetic Strategy
The overall synthetic pathway is a two-step process, as illustrated below. The first step is the conversion of the aryl bromide to an aryl nitrile via a copper-catalyzed nucleophilic substitution known as the Rosenmund-von Braun reaction. The second step involves the hydrolysis of the nitrile to the corresponding carboxylic acid.
Caption: Overall synthetic workflow.
Part 1: Cyanation of 8-Bromo-3-fluoroquinoline
Mechanistic Insight: The Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction is a classic and effective method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide[2][3]. The reaction typically requires high temperatures and a polar, high-boiling solvent like N,N-dimethylformamide (DMF) or pyridine[4]. The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile[4]. The use of additives, such as L-proline, has been shown to promote the reaction at lower temperatures, making it more compatible with sensitive substrates[1][5].
Caption: Simplified Rosenmund-von Braun mechanism.
Experimental Protocol: Synthesis of 2-(3-Fluoroquinolin-8-yl)acetonitrile
Materials:
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 8-Bromo-3-fluoroquinoline | C₉H₅BrFN | 226.05 | 5.00 g | 22.1 |
| Copper(I) Cyanide | CuCN | 89.56 | 2.38 g | 26.5 |
| L-Proline | C₅H₉NO₂ | 115.13 | 1.02 g | 8.84 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |
Procedure:
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 8-bromo-3-fluoroquinoline (5.00 g, 22.1 mmol), copper(I) cyanide (2.38 g, 26.5 mmol), and L-proline (1.02 g, 8.84 mmol).
-
Add N,N-dimethylformamide (50 mL) to the flask.
-
Place the flask under a nitrogen atmosphere and begin stirring.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a solution of ethylenediamine (10% in water, 100 mL) and stir for 30 minutes to complex with the copper salts.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(3-fluoroquinolin-8-yl)acetonitrile as a solid.
Part 2: Hydrolysis of 2-(3-Fluoroquinolin-8-yl)acetonitrile
Mechanistic Insight: Acidic Hydrolysis of Nitriles
The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions[6]. Acid-catalyzed hydrolysis proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer of an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt[7][8].
Caption: Simplified mechanism of acidic nitrile hydrolysis.
Experimental Protocol: Synthesis of 2-(3-Fluoroquinolin-8-yl)acetic acid
Materials:
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| 2-(3-Fluoroquinolin-8-yl)acetonitrile | C₁₁H₇FN₂ | 198.19 | 3.50 g | 17.7 |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 20 mL | - |
| Water | H₂O | 18.02 | 20 mL | - |
Procedure:
-
To a 100 mL round-bottom flask containing 2-(3-fluoroquinolin-8-yl)acetonitrile (3.50 g, 17.7 mmol), add a mixture of water (20 mL) and concentrated sulfuric acid (20 mL) cautiously while cooling in an ice bath.
-
Attach a reflux condenser to the flask and heat the mixture to 100 °C with stirring for 12 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approximately 100 g).
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration and wash it with cold water (2 x 20 mL).
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-(3-fluoroquinolin-8-yl)acetic acid.
Data Summary
| Compound | Structure | MW ( g/mol ) | Expected Yield | Physical Appearance |
| 8-Bromo-3-fluoroquinoline | C₉H₅BrFN | 226.05 | - | - |
| 2-(3-Fluoroquinolin-8-yl)acetonitrile | C₁₁H₇FN₂ | 198.19 | 75-85% | Off-white to yellow solid |
| 2-(3-Fluoroquinolin-8-yl)acetic acid | C₁₁H₈FNO₂ | 217.19 | 80-90% | White to off-white solid |
References
- Rosenmund, K. W.; Struck, E. Ber. Dtsch. Chem. Ges.1919, 52, 1749–1756.
- von Braun, J.; Manz, G. Justus Liebigs Ann. Chem.1931, 488, 111–126.
-
Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]
- Wang, D.; Kuang, L.; Ding, K. L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett2008, 2008 (12), 1825-1828.
-
Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
Brainly.in. conversion of Acetonitrile into Acetic acid. [Link]
- Xiang, Q.; Lee, Y. Y.; Torget, R. W. Heterogeneous Aspects of Acid Hydrolysis of ..alpha..-Cellulose. Applied Biochemistry and Biotechnology2003, 105-108, 505-514.
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- 2. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
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- 7. brainly.in [brainly.in]
- 8. docs.nrel.gov [docs.nrel.gov]
Application Note: Protocol for the Regioselective Carboxylation of 3-Fluoro-8-Methylquinoline via Directed ortho-Metalation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the regioselective carboxylation of 3-fluoro-8-methylquinoline at the C-4 position to synthesize 3-fluoro-8-methylquinoline-4-carboxylic acid. Quinolines and their carboxylated derivatives are pivotal structural motifs in medicinal chemistry and materials science.[1][2][3][4] The described method leverages the principle of Directed ortho-Metalation (DoM), a powerful strategy for the functionalization of aromatic and heterocyclic compounds with high regioselectivity.[5][6][7][8] The fluorine substituent at the C-3 position of the quinoline ring serves as a directing metalating group (DMG), facilitating deprotonation at the adjacent C-4 position by a strong lithium amide base. The resulting organolithium intermediate is subsequently quenched with carbon dioxide to yield the desired carboxylic acid. This protocol offers a robust and predictable route for the synthesis of this valuable building block.
Introduction: The Significance of Functionalized Quinolines
The quinoline scaffold is a privileged heterocycle in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The introduction of a carboxylic acid group can significantly modulate the physicochemical properties of the quinoline core, influencing its solubility, metabolic stability, and ability to interact with biological targets. Specifically, quinoline-4-carboxylic acids are key intermediates in the synthesis of various bioactive molecules.
The challenge in the functionalization of substituted quinolines often lies in achieving high regioselectivity. Classical electrophilic aromatic substitution reactions on the quinoline ring can lead to mixtures of isomers, complicating purification and reducing overall yield. Directed ortho-Metalation (DoM) provides an elegant solution to this problem by utilizing an existing functional group to direct deprotonation, and subsequent electrophilic quench, to a specific adjacent position.[5][6][8] In the case of 3-fluoroquinolines, the electronegative fluorine atom can direct lithiation to the C-4 position.[5]
This application note details a laboratory-scale protocol for the carboxylation of 3-fluoro-8-methylquinoline, a substrate of interest for the development of novel pharmaceuticals and functional materials.
Reaction Principle: Directed ortho-Metalation
Directed ortho-Metalation (DoM) is a powerful synthetic strategy that relies on the coordination of a Lewis acidic organolithium reagent to a Lewis basic heteroatom-containing directing metalating group (DMG) on an aromatic or heterocyclic ring.[6][8] This coordination brings the strong base into proximity of the ortho-proton, facilitating its abstraction and the formation of a stabilized organolithium intermediate. This intermediate can then react with a variety of electrophiles to introduce a new functional group with high regioselectivity.[5]
In the context of 3-fluoro-8-methylquinoline, the fluorine atom at the C-3 position, while not a classical DMG, can facilitate deprotonation at the adjacent C-4 position when a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used. The resulting 4-lithio-3-fluoro-8-methylquinoline is then trapped with carbon dioxide (in the form of dry ice) to afford the corresponding carboxylate salt, which upon acidic workup yields 3-fluoro-8-methylquinoline-4-carboxylic acid.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Fluoro-8-methylquinoline | ≥97% | Commercially Available | |
| Diisopropylamine | ≥99.5%, anhydrous | Sigma-Aldrich or equivalent | Store over molecular sieves. |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich or equivalent | Handle under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich or equivalent | Freshly distilled from sodium/benzophenone. |
| Carbon Dioxide (Dry Ice) | Local Supplier | Use freshly crushed, high-purity dry ice. | |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | ||
| Diethyl Ether | Anhydrous | For extraction. | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | For drying. | |
| Argon or Nitrogen Gas | High purity | For inert atmosphere. |
Equipment
-
Three-neck round-bottom flask (100 mL) equipped with a magnetic stir bar, rubber septa, and an argon/nitrogen inlet.
-
Schlenk line or manifold for inert atmosphere techniques.
-
Low-temperature thermometer.
-
Syringes and needles for liquid transfers.
-
Dewar flask for cooling bath.
-
Separatory funnel (250 mL).
-
Rotary evaporator.
Step-by-Step Procedure
1. Preparation of Lithium Diisopropylamide (LDA)
-
To a flame-dried 100 mL three-neck round-bottom flask under a positive pressure of argon, add anhydrous tetrahydrofuran (THF, 20 mL) and diisopropylamine (1.54 mL, 11 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise via syringe while maintaining the temperature at -78 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
2. Lithiation of 3-Fluoro-8-methylquinoline
-
In a separate flame-dried flask, dissolve 3-fluoro-8-methylquinoline (1.61 g, 10 mmol) in anhydrous THF (10 mL).
-
Slowly add the solution of 3-fluoro-8-methylquinoline to the freshly prepared LDA solution at -78 °C via cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1 hour. A color change to deep red or brown is typically observed, indicating the formation of the organolithium intermediate.
3. Carboxylation
-
Carefully add freshly crushed dry ice (approx. 10 g) to the reaction mixture in small portions, ensuring the temperature does not rise above -60 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
4. Workup and Isolation
-
Quench the reaction by slowly adding water (20 mL).
-
Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material and non-polar impurities. Discard the organic layers.
-
Acidify the aqueous layer to pH 2-3 with 2 M HCl. A precipitate should form.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
5. Purification (Optional)
-
The crude 3-fluoro-8-methylquinoline-4-carboxylic acid can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes with 1% acetic acid.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of 3-fluoro-8-methylquinoline-4-carboxylic acid.
Safety Precautions
-
Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and proper syringe/cannula techniques.
-
Cryogenic Temperatures: The use of dry ice/acetone baths requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
-
Corrosive Reagents: Handle hydrochloric acid in a well-ventilated fume hood.
-
General: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, throughout the procedure.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete lithiation due to moisture or poor quality n-BuLi. | Ensure all glassware is flame-dried, solvents are anhydrous, and the n-BuLi is properly titrated. |
| Inefficient trapping of the organolithium intermediate. | Use freshly crushed, high-purity dry ice and add it in excess. | |
| Formation of side products | Reaction temperature too high during lithiation. | Maintain the temperature strictly at -78 °C during the addition and stirring steps. |
| Presence of oxygen in the reaction atmosphere. | Ensure a positive pressure of inert gas is maintained throughout the reaction. | |
| Difficulty in product isolation | Product is partially soluble in the aqueous layer. | Perform multiple extractions (at least 3) after acidification. Saturate the aqueous layer with NaCl to decrease the solubility of the product. |
Conclusion
The protocol described in this application note provides a reliable and regioselective method for the synthesis of 3-fluoro-8-methylquinoline-4-carboxylic acid via Directed ortho-Metalation. This approach offers a significant advantage over traditional electrophilic substitution methods by providing a predictable and high-yielding route to a valuable building block for drug discovery and materials science. The principles outlined herein can be adapted for the synthesis of other functionalized quinoline derivatives.
References
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. Available at: [Link]
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A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules. 2016;21(6):776. Available at: [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules. 2018;23(9):2247. Available at: [Link]
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A New One-Pot Synthesis of Quinoline-2- carboxylates under Heterogeneous Conditions - CORE. Available at: [Link]
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Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. - ResearchGate. Available at: [Link]
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A Facile Preparation of Pyridine- and Quinoline-Carboxaldehydes by Palladium Catalysed Carbonylation - ResearchGate. Available at: [Link]
-
C8-Selective Acylation of Quinoline N-Oxides with α-Oxocarboxylic Acids via Palladium-Catalyzed Regioselective C–H Bond Activation. Organic Letters. 2016;18(16):4144-4147. Available at: [Link]
-
Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances. 2017;7(60):37784-37788. Available at: [Link]
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Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. Catalysts. 2023;13(12):1499. Available at: [Link]
-
Directed Metalation: A Survival Guide - Baran Lab. Available at: [Link]
-
Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. The Journal of Organic Chemistry. 2007;72(24):9329-9332. Available at: [Link]
-
ortho metalation. Available at: [Link]
-
A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed. Available at: [Link]
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First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances. 2016;6(76):72166-72177. Available at: [Link]
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Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry. 1985;50(11):1927-1932. Available at: [Link]
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Direct carboxylation of arenes and halobenzenes with CO2 by the combined use of AlBr3 and R3SiCl - PubMed. Available at: [Link]
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Directed ortho metalation - Wikipedia. Available at: [Link]
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Carboxylation Reactions Using Carbon Dioxide as the C1 Source via Catalytically Generated Allyl Metal Intermediates. Frontiers in Chemistry. 2019;7:433. Available at: [Link]
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Grignard Reaction - Organic Chemistry Portal. Available at: [Link]
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Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]
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Reliable set-up for in-loop 11C-carboxylations using Grignard reactions for the preparation of [carbonyl-11C]WAY-100635 and [11C]-(+) - PMC. Available at: [Link]
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Carboxylation reactions for integrating CO2 capture with the production of renewable monomers - ResearchGate. Available at: [Link]
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Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. Available at: [Link]
-
4-Chloro-3-methylphenyl quinoline-2-carboxylate - PMC. Available at: [Link]
-
Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Available at: [Link]
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Synthesis of 8-methylquinoline - PrepChem.com. Available at: [Link]
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Heck reaction conditions for 3-fluoroquinoline-8-acetic acid synthesis
Application Note & Protocol
Topic: Strategic Synthesis of 3-Fluoroquinoline-8-acetic Acid via the Mizoroki-Heck Reaction
Introduction
Quinoline scaffolds, particularly those incorporating fluorine atoms and carboxylic acid moieties, are privileged structures in medicinal chemistry and drug development. Their unique electronic properties and ability to engage in specific biological interactions make them central to numerous therapeutic agents. The synthesis of specifically substituted quinolines, such as 3-fluoroquinoline-8-acetic acid, requires robust and versatile chemical methodologies. The Palladium-catalyzed Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis for its powerful ability to form carbon-carbon bonds, offering a direct and efficient route to vinyl-substituted aromatics and heterocycles.[1][2]
This document provides a comprehensive guide for researchers on the application of the Mizoroki-Heck reaction for the synthesis of a key intermediate, an acrylate precursor to 3-fluoroquinoline-8-acetic acid. We will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of specific conditions, present a detailed experimental protocol, and offer insights into process optimization and troubleshooting.
The Mizoroki-Heck Reaction: Mechanistic Rationale
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex.[2] A deep understanding of its catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The widely accepted mechanism proceeds through a Pd(0)/Pd(II) cycle.[3]
The Catalytic Cycle consists of four key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide bond (e.g., 8-bromo-3-fluoroquinoline). This is often the rate-determining step, with reactivity trends of Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[3] The result is a square planar Pd(II) complex.
-
Coordination and Migratory Insertion: The alkene (e.g., tert-butyl acrylate) coordinates to the Pd(II) center. This is followed by a syn-carbopalladation, where the aryl group and the palladium atom add across the double bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[3][4]
-
Syn-β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, a hydrogen atom on the carbon adjacent to the palladium-bearing carbon must be eliminated. This step requires a syn-periplanar arrangement of the Pd-C-C-H bonds and regenerates the alkene product, typically with a strong preference for the E (trans) isomer due to thermodynamic stability.[3]
-
Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the hydrohalic acid (H-X) generated from the β-hydride elimination step. This facilitates the reductive elimination of HX from the hydrido-palladium(II) complex, regenerating the active Pd(0) catalyst and closing the catalytic cycle.[3][5]
Synthetic Strategy and Workflow
The synthesis of 3-fluoroquinoline-8-acetic acid is approached via a two-step sequence. First, a Heck coupling is performed between a suitable precursor, 8-bromo-3-fluoroquinoline, and an acrylate ester. We propose using tert-butyl acrylate; the bulky tert-butyl group can be advantageous in preventing unwanted side reactions and is easily removed under acidic conditions without harsh saponification that could damage the quinoline core. The resulting tert-butyl (E)-3-(3-fluoroquinolin-8-yl)acrylate is then hydrolyzed to afford the target molecule.
Optimizing Heck Reaction Conditions
The success of a Heck reaction is highly dependent on the interplay between the catalyst, ligand, base, solvent, and temperature. For a substrate like 8-bromo-3-fluoroquinoline, which is electronically somewhat deficient and contains a potentially coordinating nitrogen atom, careful selection is critical.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable, and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[6]
-
Ligand: Monodentate phosphine ligands are often effective. Tri(o-tolyl)phosphine (P(o-tol)₃) is a good choice as its bulk can promote the formation of the coordinatively unsaturated Pd(0) species necessary for the reaction while discouraging catalyst deactivation.[7]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is suitable as it is strong enough to facilitate catalyst regeneration but generally does not interfere with the ester functionalities.[3][8]
-
Solvent: A high-boiling polar aprotic solvent such as N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) is ideal for solubilizing the reactants and achieving the necessary reaction temperatures.[9][10]
-
Additives: In some cases, the addition of a phase-transfer catalyst like a tetraalkylammonium salt (e.g., TBAB) can accelerate the reaction, particularly under heterogeneous conditions.[8][11]
Table 1: Guideline for Reaction Condition Optimization
| Parameter | Condition 1 (Starting Point) | Condition 2 (Alternative) | Condition 3 (For Difficult Substrates) | Rationale & Remarks |
| Pd Source | Pd(OAc)₂ (2 mol%) | PdCl₂(PPh₃)₂ (2 mol%) | Herrmann's Catalyst (1 mol%) | Pd(OAc)₂ is a reliable precatalyst. Pre-formed complexes can sometimes offer better stability. Palladacycles are highly stable and active.[10][12] |
| Ligand | P(o-tol)₃ (4 mol%) | PPh₃ (4 mol%) | Xantphos (2.2 mol%) | Bulky monodentate ligands are often effective. Bidentate ligands like Xantphos can prevent catalyst deactivation via N-coordination.[6] |
| Base | K₂CO₃ (2.0 equiv.) | Cs₂CO₃ (2.0 equiv.) | K₃PO₄ (2.0 equiv.) | Carbonates are standard. Cs₂CO₃ is more soluble and can increase reaction rates. K₃PO₄ is a stronger base.[8][13] |
| Solvent | DMAc | NMP | DMF | High-boiling polar aprotic solvents are preferred. NMP is often an excellent choice for Heck reactions.[9][10] |
| Temperature | 120 °C | 140 °C | 100 °C | Higher temperatures often increase the rate of oxidative addition but can also lead to catalyst decomposition. |
| Additive | None | TBAB (1.0 equiv.) | - | Phase-transfer catalysts can be beneficial, especially if the base has low solubility.[8] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents should be handled with care.
Protocol 1: Synthesis of tert-Butyl (E)-3-(3-fluoroquinolin-8-yl)acrylate
-
Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 8-bromo-3-fluoroquinoline (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv.).
-
Atmosphere Control: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Through the septum, add degassed N,N-Dimethylacetamide (DMAc) to achieve a concentration of approximately 0.2 M with respect to the starting quinoline. Then, add tert-butyl acrylate (1.5 equiv.) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 8-bromo-3-fluoroquinoline is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the title compound as a solid.
Protocol 2: Synthesis of 3-Fluoroquinoline-8-acetic acid
-
Setup: Dissolve the purified tert-butyl (E)-3-(3-fluoroquinolin-8-yl)acrylate (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask.
-
Hydrolysis: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, ~10 equiv.) dropwise.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion of the starting material.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The crude product may be triturated with a suitable solvent like diethyl ether or hexanes to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford the final 3-fluoroquinoline-8-acetic acid. Further purification can be achieved by recrystallization if necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Reaction temperature too low. | Use a fresh bottle of Pd(OAc)₂. Increase temperature in 10-20 °C increments. Consider a more reactive halide (e.g., 8-iodo-3-fluoroquinoline). |
| Formation of Palladium Black | Catalyst decomposition; Ligand oxidation or insufficient ligand. | Ensure the reaction is run under a strictly inert atmosphere. Increase ligand loading slightly (e.g., to 5-6 mol%). Switch to a more robust bidentate ligand like Xantphos. |
| Side Product Formation | Reaction temperature too high; Double arylation of the alkene. | Lower the reaction temperature. Ensure the alkene is used in slight excess but not excessively so. |
| Incomplete Hydrolysis | Insufficient acid or reaction time. | Increase the amount of TFA or extend the reaction time. Monitor carefully by LC-MS. |
References
-
Catalysis Science & Technology. (n.d.). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. RSC Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the palladium-catalyzed Heck reaction. Retrieved from [Link]
-
YouTube. (2021, March 20). Heck Reaction - Organic Chemistry Lessons. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Semantic Scholar. (2017, September 11). Heck Reaction—State of the Art. Retrieved from [Link]
-
MDPI. (2017, September 11). Heck Reaction—State of the Art. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Wipf Group. (2007, January 30). 1 IG. Palladium I I. Basic Principles - Heck Reactions. Retrieved from [Link]
-
Beilstein Journals. (2013, August 5). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). The Heck reaction: Mechanistic insights and novel ligands | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Controlled and Efficient Synthesis of Quinoline Derivatives from Morita-Baylis-Hillman Adducts by Palladium-Catalyzed Heck Reaction and Cyclization. Retrieved from [Link]
-
ResearchGate. (n.d.). Approaches to the Heck reaction on challenging substrates. Retrieved from [Link]
-
Journal of the American Chemical Society. (2005, April 5). Catalytic Synthesis of Tricyclic Quinoline Derivatives from the Regioselective Hydroamination and C−H Bond Activation Reaction of Benzocyclic Amines and Alkynes. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-ca. Retrieved from [Link]
-
GalChimia. (2008, March 1). What the Heck. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck reaction with heteroaryl halides in the presence of a palladium-tetraphosphine catalyst | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Heck Reaction in Ionic Liquids: Progress and Challenges. PMC. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022, May 20). CHAPTER 11: Heck Reactions. Retrieved from [Link]
-
SciSpace. (n.d.). Heck Reactions without Salt Formation: Aromatic Carboxylic Anhydrides as Arylating Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols. Retrieved from [Link]
-
Semantic Scholar. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from [Link]
-
Frontiers. (2024, July 10). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]
-
University of Groningen. (n.d.). The Heck reaction in the production of fine chemicals. Retrieved from [Link]
-
ResearchGate. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]
-
MDPI. (2023, March 21). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Retrieved from [Link]
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Application Note: 3-Fluoroquinoline Scaffold for Integrin Inhibitor Research
Abstract
This application note details the design, synthesis, and biological evaluation of 3-fluoroquinoline derivatives as potent integrin antagonists. While 3-arylquinolines and 2-quinolones have established efficacy in disrupting integrin-ligand interactions (specifically
Introduction: The 3-Fluoro Advantage in Integrin Targeting
Integrins are heterodimeric transmembrane receptors that mediate cell adhesion, migration, and signaling.[1][2][3] They are critical targets for anti-thrombotic, anti-angiogenic, and anti-fibrotic therapies. Small molecule inhibitors often mimic the RGD (Arg-Gly-Asp) tripeptide sequence recognized by integrins.
Why the 3-Fluoroquinoline Scaffold?
The quinoline ring is a privileged structure in medicinal chemistry. However, unsubstituted quinolines often suffer from rapid CYP450-mediated oxidation at the C3 position.
-
Metabolic Blocking: Fluorine substitution at C3 blocks metabolic hydroxylation, significantly extending the half-life (
) of the compound. -
Electronic Modulation: The high electronegativity of fluorine lowers the basicity of the quinoline nitrogen (approx. 1-2 pKa units), potentially reducing off-target hERG channel binding while maintaining hydrogen bond acceptor capability in the integrin binding pocket.
-
Conformational Locking: The C3-F atom can induce a preferred conformation through electrostatic interactions with the C4-carbonyl or adjacent substituents, pre-organizing the molecule for receptor binding.
Chemical Synthesis Protocol
Core Directive: Constructing the 3-Fluoroquinoline
Direct fluorination of the quinoline ring is challenging. This protocol utilizes a modified Gould-Jacobs reaction followed by electrophilic fluorination, or a building-block approach using fluorinated intermediates. We recommend the latter for higher regioselectivity.
Materials Required
-
Reagents: 2,4-Dichloro-5-fluoroaniline (or specific aniline precursor), Diethyl ethoxymethylenemalonate (DEEM), Diphenyl ether, Selectfluor® (for late-stage fluorination), Ethyl iodide.
-
Solvents: Ethanol, DMF, Acetic Acid.
-
Equipment: Microwave reactor (optional for cyclization), Rotary evaporator, Flash chromatography system.
Step-by-Step Synthesis Workflow
-
Condensation (Enamine Formation):
-
React the aniline (1.0 eq) with DEEM (1.0 eq) in Ethanol (5 mL/g) at reflux for 2 hours.
-
Checkpoint: Monitor TLC for disappearance of aniline.
-
Concentrate in vacuo to yield the enamine intermediate.
-
-
Thermal Cyclization (Gould-Jacobs):
-
C3-Fluorination (The Critical Step):
-
Note: If the fluorine was not in the starting aniline, install it here.
-
Dissolve the quinoline intermediate in Acetonitrile/Methanol (1:1).
-
Add Selectfluor® (1.2 eq) and stir at 60°C for 4 hours.
-
Mechanism:[5][6][7][8] Electrophilic fluorination occurs at the electron-rich C3 position (if the ester is hydrolyzed/decarboxylated first) or via halogen exchange if a C3-leaving group is present.
-
Alternative (Preferred): Use Diethyl 2-fluoro-2-(ethoxymethylene)malonate in step 1 to install the fluorine directly during ring construction.
-
-
Functionalization (RGD Mimicry):
-
Perform N-alkylation at N1 or nucleophilic substitution at C7 (using piperazine or other linkers) to attach the basic moiety (Arg-mimic) and the acidic moiety (Asp-mimic) required for integrin binding.
-
Synthesis Pathway Diagram
Caption: Synthesis of 3-Fluoroquinoline Integrin Antagonists via Modified Gould-Jacobs Pathway.
Biological Evaluation Protocols
To validate the 3-fluoroquinoline scaffold, you must demonstrate specific binding to the target integrin (e.g.,
Experiment A: Solid-Phase Receptor Binding Assay (ELISA)
Objective: Determine the
Protocol:
-
Coating: Coat 96-well microtiter plates with the natural ligand (e.g., Vitronectin for
or Fibronectin for ) at 1-5 µg/mL in PBS overnight at 4°C. -
Blocking: Wash plates and block with 1% BSA in PBS for 1 hour at RT.
-
Competition:
-
Prepare serial dilutions of the 3-fluoroquinoline test compound in binding buffer (20 mM Tris, pH 7.4, 150 mM NaCl, 1 mM
, 0.1% BSA). -
Add purified Integrin
(biotinylated or tagged) to the wells along with the test compound. -
Incubate for 3 hours at RT.
-
-
Detection:
-
Wash 3x with PBST.
-
Add Streptavidin-HRP (or anti-tag antibody-HRP). Incubate 1 hour.
-
Develop with TMB substrate; stop with
. -
Read Absorbance at 450 nm.
-
Data Analysis:
Calculate % Inhibition =
Experiment B: Cell Adhesion Assay
Objective: Verify that receptor inhibition translates to functional blockade of cell attachment.
Protocol:
-
Cells: Use U87MG (glioblastoma, high
) or HUVEC cells. -
Labeling: Label cells with Calcein-AM (fluorescent dye) for 30 min.
-
Treatment: Pre-incubate labeled cells with the test compound for 20 min at 37°C.
-
Adhesion:
-
Seed cells (
/well) onto Vitronectin-coated plates. -
Incubate for 45-60 minutes at 37°C.
-
-
Wash: Gently wash away non-adherent cells with PBS (2x).
-
Quantification: Measure fluorescence (Ex 485nm / Em 535nm) using a plate reader.
Biological Workflow Diagram
Caption: Solid-Phase Integrin Binding Assay Workflow.
Expected Results & SAR Analysis
When analyzing the data, compare the 3-fluoroquinoline derivatives against a non-fluorinated control (3-H) and a known standard (e.g., Cilengitide or Tirofiban).
Table 1: Representative SAR Data Structure
| Compound ID | R1 (N-subst) | R2 (C3-subst) | R3 (C7-subst) | Metabolic Stability ( | ||
| FQ-01 (Control) | Ethyl | H | Piperazine-RGD | 15 | 450 | 25 |
| FQ-02 (Target) | Ethyl | F | Piperazine-RGD | 12 | 480 | >120 |
| FQ-03 | Cyclopropyl | F | Piperazine-RGD | 8 | 600 | >120 |
Key Insights:
-
Potency: The C3-F should maintain or slightly improve potency (lower IC50) compared to C3-H due to electronic optimization of the ring system.
-
Selectivity: Check the ratio of
vs inhibition. High selectivity is desired to avoid bleeding side effects (thrombocytopenia). -
Stability: The primary gain of the 3-F scaffold is the significant increase in metabolic half-life (last column).
Mechanism of Action (Molecular Modeling)
The 3-fluoroquinoline scaffold functions by occupying the hydrophobic pocket adjacent to the metal-ion-dependent adhesion site (MIDAS) of the integrin
-
Aspartate Mimic: The carboxylate or acid isostere on the scaffold coordinates with the
or ion in the MIDAS. -
Basic Mimic: The nitrogenous tail (e.g., piperazine) interacts with the Asp residue in the
-subunit. -
Scaffold Role: The fluoroquinoline core acts as a rigid spacer, holding these two pharmacophores at the precise distance (~14 Å). The 3-F atom prevents oxidative metabolism without disrupting the planar stacking interactions with tyrosine residues in the binding pocket.
Caption: Molecular Interaction of 3-Fluoroquinoline Inhibitor within the Integrin Binding Pocket.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link
-
Mahato, A. K., et al. (2015). Targeting Integrin-Dependent Adhesion and Signaling with 3-Arylquinoline and 3-Aryl-2-Quinolone Derivatives.[1][8] PLoS ONE. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Biosensing Instrument. (2023). Binding Studies of an Integrin and its Mutants using BI-4500. Application Note 152. Link
-
BenchChem. (2025).[4] Synthesis of Quinolone-Class Antibacterial Agents: A Technical Guide. Link
Sources
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- 2. Integrin-based Therapeutics: Biological Basis, Clinical Use and New Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Esterification of 2-(3-Fluoroquinolin-8-yl)acetic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance and Challenges
2-(3-Fluoroquinolin-8-yl)acetic acid is a key heterocyclic building block in medicinal chemistry. Its derivatives are of significant interest due to the prevalence of the quinoline scaffold in a wide array of biologically active compounds.[1][2] Esterification of the carboxylic acid moiety is a critical step in modifying the compound's pharmacokinetic and pharmacodynamic properties, enabling the synthesis of prodrugs, or facilitating further synthetic transformations.
However, the esterification of this particular substrate is not without its challenges. The presence of the nitrogen atom in the quinoline ring can lead to side reactions, such as quaternization, or interfere with certain catalytic processes. The electron-withdrawing nature of the fluoroquinoline system can also influence the reactivity of the carboxylic acid. Therefore, a careful selection of reagents and reaction conditions is paramount to achieve high yields and purity. This guide provides a comprehensive overview of suitable esterification methods, detailed protocols, and troubleshooting advice.
Comparative Analysis of Esterification Reagents
The choice of esterification method depends on several factors, including the scale of the reaction, the nature of the alcohol, and the desired purity of the product. Below is a comparison of common and effective methods for the esterification of 2-(3-Fluoroquinolin-8-yl)acetic acid.
| Method | Reagents | Advantages | Disadvantages | Best Suited For |
| Fischer-Speier Esterification | Alcohol (e.g., MeOH, EtOH), Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Cost-effective, simple procedure.[3][4] | Harsh conditions (high temperature, strong acid), reversible reaction, may not be suitable for sensitive substrates.[5] | Large-scale synthesis with simple, unhindered alcohols. |
| Carbodiimide-Mediated (Steglich) Esterification | DCC or EDC, DMAP (catalyst) | Mild reaction conditions, high yields.[6][7] | Formation of urea byproducts (can be difficult to remove with DCC), potential for racemization with chiral substrates.[8] | Small to medium-scale synthesis, compatible with a wide range of alcohols. |
| Uronium/Phosphonium-Based Coupling | HATU, HBTU, TBTU, PyBOP with a non-nucleophilic base (e.g., DIPEA) | High efficiency, fast reaction times, low side reactions, suitable for sensitive substrates.[9][10] | Higher cost of reagents. | Synthesizing esters of sensitive or sterically hindered alcohols, high-purity applications. |
Detailed Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 2-(3-Fluoroquinolin-8-yl)acetic acid with Methanol
This protocol is a classic and cost-effective method suitable for producing simple alkyl esters. The use of a large excess of the alcohol drives the equilibrium towards the product.[11]
Materials:
-
2-(3-Fluoroquinolin-8-yl)acetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-(3-Fluoroquinolin-8-yl)acetic acid (1.0 eq) in anhydrous methanol (used as both reagent and solvent, typically 10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: EDC/DMAP Mediated Esterification of 2-(3-Fluoroquinolin-8-yl)acetic acid
This method employs milder conditions and is generally high-yielding. The use of EDC results in a water-soluble urea byproduct, which simplifies purification.[6][12]
Materials:
-
2-(3-Fluoroquinolin-8-yl)acetic acid
-
Alcohol (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP, 0.1-0.2 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-(3-Fluoroquinolin-8-yl)acetic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: HATU-Mediated Esterification of 2-(3-Fluoroquinolin-8-yl)acetic acid
HATU is a highly efficient coupling reagent that often provides excellent yields with short reaction times, even with challenging substrates.[9][13][14]
Materials:
-
2-(3-Fluoroquinolin-8-yl)acetic acid
-
Alcohol (1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-(3-Fluoroquinolin-8-yl)acetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the alcohol (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water (3x) to remove DMF and other water-soluble components.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Mechanisms and Workflows
Caption: Mechanism of EDC/DMAP-Mediated Esterification.
Caption: General Experimental Workflow for Esterification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive reagents (e.g., old coupling agents).- Insufficient reaction time or temperature.- Presence of water in the reaction mixture. | - Use fresh, high-quality reagents.- Increase reaction time and/or temperature.- Ensure all glassware is oven-dried and use anhydrous solvents. |
| Recovery of Starting Material | - Incomplete reaction.- Inefficient activation of the carboxylic acid. | - Extend the reaction time.- For coupling reactions, ensure the correct stoichiometry of the coupling agent and base. Consider a more powerful activating agent like HATU. |
| Formation of Side Products | - For Fischer esterification, dehydration or other acid-catalyzed side reactions.- For carbodiimide methods, formation of N-acylurea byproduct. | - Optimize reaction temperature and time.- In carbodiimide reactions, ensure the alcohol attacks the O-acylisourea intermediate faster than rearrangement occurs. Using an additive like HOBt can sometimes help. |
| Difficult Purification | - For DCC-mediated reactions, the dicyclohexylurea (DCU) byproduct is often difficult to remove.- Co-elution of product with impurities during chromatography. | - Use EDC instead of DCC to form a water-soluble urea byproduct.- Optimize the solvent system for column chromatography. |
References
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One moment, please... [chemistrytalk.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of H-PGDS inhibitors using fluoroquinoline intermediates
Application Notes & Protocols
Introduction: Targeting the PGD2 Pathway in Inflammation
Hematopoietic prostaglandin D2 synthase (H-PGDS) is a pivotal enzyme in the arachidonic acid cascade, responsible for the isomerization of prostaglandin H2 (PGH2) into prostaglandin D2 (PGD2).[1][2][3] PGD2 is a potent lipid mediator that plays a central role in the pathophysiology of allergic and inflammatory diseases, including asthma, allergic rhinitis, and Duchenne Muscular Dystrophy (DMD).[1][3][4][5] It exerts its pro-inflammatory effects primarily through the DP2 receptor (also known as CRTH2), which mediates immune cell migration and activation.[1][4]
Targeting H-PGDS offers a highly specific therapeutic strategy. Unlike broad-spectrum anti-inflammatory drugs such as COX inhibitors, which block the production of all prostaglandins, H-PGDS inhibitors selectively reduce the levels of pro-inflammatory PGD2 while preserving the physiological functions of other prostanoids.[1][2][6] This specificity promises a more targeted therapeutic effect with a potentially improved safety profile.
Fragment-based screening has identified the quinoline scaffold as a highly promising starting point for the development of potent H-PGDS inhibitors.[7] Specifically, quinoline-3-carboxamides have emerged as a class of compounds with nanomolar potency, providing a robust chemical framework for further optimization.[7][8] This guide provides a detailed overview of the medicinal chemistry strategy, a representative synthetic protocol using fluoroquinolone intermediates, and a biochemical assay for evaluating the synthesized inhibitors.
Medicinal Chemistry Strategy & Structure-Activity Relationships (SAR)
The design of potent H-PGDS inhibitors based on the quinoline scaffold is guided by a clear understanding of the enzyme's active site. The crystal structure of H-PGDS in complex with a quinoline-3-carboxamide inhibitor (PDB ID: 6N4E) has been instrumental in developing a pharmacophore model for rational drug design.[8]
Key Pharmacophore Features:
-
Aromatic Core: The quinoline ring system serves as the core scaffold, fitting into a well-defined pocket.
-
Hydrogen Bond Acceptors: Key nitrogen and oxygen atoms in the quinoline and carboxamide moieties form critical hydrogen bonds with active site residues.
-
Hydrophobic Regions: Substitutions on the quinoline ring can occupy adjacent hydrophobic pockets, significantly enhancing binding affinity.
-
Aromatic Rings: Additional aromatic features on side chains contribute to binding through π-π stacking and hydrophobic interactions.[8]
The evolution from early, low-potency hits to highly active tool compounds has been achieved through systematic chemical modification, revealing key SAR insights.
| Structural Region | Modification Strategy & SAR Insights | Impact on Potency | Reference |
| Quinolone C2-Position | Introduction of bulky, hydrophobic substituents is generally favorable for occupying a key hydrophobic pocket. | Increase | [9] |
| Quinolone C3-Position | Conversion of an initial cyano group to a carboxamide allows for extensive exploration of side chains to optimize interactions and physicochemical properties. | Significant Increase | [7] |
| Amide Moiety (R-group) | Systematic substitution of the amine component of the C3-carboxamide is the primary driver for achieving high potency. Aromatic and heteroaromatic amines are often preferred. | Significant Increase | [7] |
| Quinolone C6/C7-Position | Substitution with a fluorine atom (as in fluoroquinolones) can enhance metabolic stability and cell permeability. | Improved PK/PD | [10][11] |
This structured approach, starting from a fragment hit and systematically exploring chemical space around the quinoline core, led to the discovery of tool compounds with IC50 values as low as 9.9 nM.[7]
General Synthetic Workflow
The synthesis of quinoline-3-carboxamide inhibitors can be achieved through a robust and adaptable multi-step sequence. The core fluoroquinolone ring system is typically constructed using a variation of the Grohe cyclization, followed by functional group manipulations to install the critical carboxamide side chain.
Caption: General synthetic workflow for Fluoroquinoline-3-carboxamide H-PGDS inhibitors.
Detailed Experimental Protocol: Synthesis of a Representative Inhibitor
This protocol describes a representative synthesis based on established quinoline chemistry.[10][11] Researchers should perform appropriate risk assessments and adhere to all laboratory safety protocols.
Part A: Synthesis of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Materials & Reagents:
-
4-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
-
Step 1: Condensation
-
In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and DEEM (1.05 eq).
-
Heat the mixture at 110-120 °C for 2 hours with stirring. The reaction can be monitored by TLC for the consumption of the aniline.
-
Allow the reaction mixture to cool to room temperature. The resulting intermediate, diethyl 2-((4-fluorophenylamino)methylene)malonate, will often solidify upon cooling and can be used in the next step without further purification.
-
-
Step 2: Thermal Cyclization
-
Add the crude intermediate from Step 1 to a flask containing diphenyl ether (10x the weight of the intermediate).
-
Heat the solution to 250-260 °C with vigorous stirring for 30-45 minutes.
-
Cool the mixture to below 100 °C and add hexanes to precipitate the product, ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Filter the solid, wash with hexanes, and dry under vacuum.
-
-
Step 3: Saponification
-
Suspend the ester from Step 2 in a 10% aqueous NaOH solution.
-
Heat the mixture to reflux for 2-3 hours until a clear solution is formed.
-
Cool the solution in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry to yield 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
-
Part B: Amide Coupling to Yield Final Inhibitor
-
Materials & Reagents:
-
6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (from Part A)
-
A selected amine (e.g., 2-aminopyridine, 1.1 eq)
-
HATU (1.2 eq) or EDCI/HOBt (1.2 eq each)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated NaHCO3, Brine
-
-
Step 4: Amide Coupling
-
Dissolve the carboxylic acid from Part A (1.0 eq) in anhydrous DMF.
-
Add the selected amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated NaHCO3 solution, then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of DCM/MeOH or Hexanes/EtOAc) to yield the final inhibitor.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Assess final purity using HPLC (>95% is recommended for biological assays).
-
Biochemical Assay Protocol: H-PGDS Inhibition
The inhibitory potency of the synthesized compounds is determined by measuring their ability to displace a fluorescent probe from the active site of recombinant H-PGDS. This fluorescence polarization (FP) assay is a robust, high-throughput method for determining IC50 values.[2][8]
Caption: Principle of the Fluorescence Polarization (FP) inhibition assay.
Protocol:
-
Materials & Reagents:
-
Recombinant human H-PGDS protein
-
Fluorescent probe (e.g., a derivative of a known inhibitor)
-
Assay Buffer (e.g., Tris-HCl buffer with glutathione (GSH))
-
Test Compounds (synthesized inhibitors) dissolved in DMSO
-
384-well, low-volume, black, non-binding microplates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting range is 10 mM down to sub-nanomolar concentrations.
-
In a 384-well plate, add the assay buffer.
-
Add a small volume (e.g., 50 nL) of the diluted test compounds or DMSO (for positive and negative controls) to the appropriate wells.
-
Prepare an assay cocktail containing the H-PGDS enzyme and the fluorescent probe at their pre-determined optimal concentrations in assay buffer.
-
Add the assay cocktail to all wells.
-
Include control wells:
-
Maximum Polarization (0% Inhibition): Enzyme + Probe + DMSO
-
Minimum Polarization (100% Inhibition): Probe + DMSO (No Enzyme)
-
-
Seal the plate, centrifuge briefly, and incubate at room temperature for 60-90 minutes, protected from light.[2]
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) (where mP is the millipolarization value)
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using software such as GraphPad Prism.[6]
-
Advanced Concepts & Future Directions
While traditional enzyme inhibition remains a primary goal, novel modalities are emerging. Proteolysis-targeting chimeras (PROTACs) represent a cutting-edge approach. These are chimeric molecules that link an H-PGDS inhibitor (like TFC-007) to a ligand for an E3 ubiquitin ligase.[5][12][13] This brings the E3 ligase into proximity with the H-PGDS enzyme, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] This strategy can induce a sustained suppression of PGD2 production that outlasts the pharmacokinetic profile of the compound itself, offering a potentially more durable therapeutic effect compared to reversible inhibition.[5] The fluoroquinolone scaffolds described herein are ideal starting points for the development of such next-generation H-PGDS-targeting therapeutics.
References
- Comprehensive Technical Guide: Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitors in Drug Development. Smolecule.
- HPGDS Inhibitors: Core Mechanisms and Quantitative D
- The Role of hPGDS-IN-1 in Inflammatory P
- Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflamm
- Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors
- The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. PubMed.
- Development of a Hematopoietic Prostaglandin D Synthase-Degrad
- Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simul
- Structure-activity relationship of quinoline carboxylic acids.
- hPGDS-IN-1 in allergic inflamm
- Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer | Request PDF.
- Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI.
- Studies and synthesis of new drugs formed with fluoroquinolones and metal ions.
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Hematopoietic Prostaglandin D Synthase-Degradation Inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.smolecule.com [pdf.smolecule.com]
- 7. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of novel hematopoietic prostaglandin D synthase inhibitors from traditional Chinese medicine: the bioactive potential of dihydroberberine in treatments of Duchenne muscular dystrophy and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pdf.smolecule.com [pdf.smolecule.com]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Selective Oxidation of 3-Fluoroquinoline-8-carbaldehyde
Document ID: AN-CSD-2603-01
Introduction: Addressing the Synthetic Goal
The conversion of an aldehyde to a carboxylic acid is a cornerstone transformation in organic synthesis, pivotal for the generation of key intermediates in pharmaceutical and materials science. This document provides a detailed protocol for the oxidation of 3-fluoroquinoline-8-carbaldehyde.
It is critical to clarify the intended product of this reaction. The oxidation of 3-fluoroquinoline-8-carbaldehyde will yield 3-fluoroquinoline-8-carboxylic acid , where the aldehyde moiety (-CHO) is converted to a carboxylic acid moiety (-COOH). The production of acetic acid (CH₃COOH) from this starting material is not a direct or synthetically viable transformation and would require the complete degradation of the quinoline scaffold. Therefore, all protocols herein are optimized for the synthesis of 3-fluoroquinoline-8-carboxylic acid, a valuable intermediate in the development of fluoroquinolone antibiotics and other medicinal agents[1].
Expertise & Experience: Causality Behind Method Selection
Multiple reagents can oxidize aldehydes, including strong oxidants like potassium permanganate (KMnO₄) and Jones reagent (CrO₃/H₂SO₄)[2][3]. However, these harsh, strongly acidic or basic conditions can be detrimental to sensitive heterocyclic systems like quinoline. The quinoline nitrogen is basic and can be protonated or engage in side reactions, while the electron-deficient, fluorinated aromatic ring can be susceptible to nucleophilic attack or degradation under extreme conditions.
For these reasons, the Pinnick oxidation is the method of choice. It stands out for its remarkable chemoselectivity and mild reaction conditions[4][5]. The reaction uses sodium chlorite (NaClO₂) as the terminal oxidant, which, under weakly acidic buffered conditions, shows high tolerance for a vast array of functional groups, including alkenes, alkynes, and most heterocycles[4][6]. This selectivity prevents unwanted side reactions on the fluoroquinoline core, ensuring a cleaner reaction profile and higher yield of the target carboxylic acid.
The key to the Pinnick oxidation's success is the in-situ generation of the active oxidant, chlorous acid (HClO₂), and the simultaneous scavenging of the reactive hypochlorous acid (HOCl) byproduct[7][8]. Unchecked, HOCl can lead to undesired chlorination of the aromatic ring or react with the starting aldehyde[4]. The use of a scavenger, typically an electron-rich alkene like 2-methyl-2-butene, is therefore essential for achieving high yields and product purity[7][9].
The Pinnick Oxidation: Mechanism and Workflow
Reaction Mechanism
The reaction proceeds through a well-established mechanism. Chlorous acid (HClO₂), formed from sodium chlorite under buffered acidic conditions, adds to the aldehyde to form a hydroxyallyl chlorite intermediate. This intermediate then undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl)[4][8][10]. The scavenger (2-methyl-2-butene) then consumes the HOCl byproduct, preventing it from interfering with the main reaction pathway[7].
Caption: Reaction mechanism for the Pinnick oxidation.
Experimental Workflow
The overall process involves dissolving the starting aldehyde, adding a buffer and scavenger, followed by the slow addition of the oxidant. The reaction progress is monitored, and upon completion, a specific workup procedure is followed to isolate and purify the final carboxylic acid product.
Caption: General experimental workflow for the Pinnick oxidation.
Detailed Experimental Protocol
This protocol is designed for a ~1 gram scale synthesis and should be adapted accordingly for different scales.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium chlorite is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
Concentrated acids are corrosive. Handle with extreme caution.
Materials & Reagents:
| Reagent | Molecular Wt. | Amount (mmol) | Mass/Volume | Equiv. |
| 3-fluoroquinoline-8-carbaldehyde | 175.16 g/mol | 5.71 | 1.0 g | 1.0 |
| Sodium chlorite (NaClO₂, 80% tech.) | 90.44 g/mol | 22.84 | 2.58 g | 4.0 |
| Sodium dihydrogen phosphate (NaH₂PO₄) | 119.98 g/mol | 28.55 | 3.43 g | 5.0 |
| 2-Methyl-2-butene | 70.13 g/mol | 57.1 | 6.6 mL | 10.0 |
| tert-Butanol (t-BuOH) | - | - | 25 mL | - |
| Water (Deionized) | - | - | 10 mL | - |
| Ethyl Acetate (EtOAc) | - | - | ~100 mL | - |
| Saturated aq. Na₂SO₃ solution | - | - | As needed | - |
| 1M Hydrochloric Acid (HCl) | - | - | As needed | - |
| Brine (Saturated aq. NaCl) | - | - | ~20 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | - |
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.71 mmol) of 3-fluoroquinoline-8-carbaldehyde in 25 mL of tert-butanol.
-
Addition of Buffer and Scavenger: To the stirred solution, add 3.43 g (28.55 mmol) of sodium dihydrogen phosphate, followed by 6.6 mL (57.1 mmol) of 2-methyl-2-butene[11].
-
Preparation of Oxidant: In a separate beaker, dissolve 2.58 g (22.84 mmol) of 80% technical grade sodium chlorite in 10 mL of deionized water.
-
Oxidant Addition: Cool the reaction flask to 0 °C using an ice-water bath. Add the sodium chlorite solution dropwise to the reaction mixture over 15-20 minutes. Crucially, ensure the internal temperature does not exceed 10 °C during the addition.
-
Reaction Monitoring (Trustworthiness Pillar): Remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 4-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting aldehyde spot is no longer visible by UV light. This step is a self-validating checkpoint to ensure full conversion before proceeding.
-
Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously quench the excess oxidant by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) until a test with starch-iodide paper indicates the absence of peroxides.
-
Workup - Acidification and Extraction: Adjust the pH of the mixture to ~3-4 using 1M HCl. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product Isolation: The crude 3-fluoroquinoline-8-carboxylic acid can be purified further by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield a pure solid.
-
Characterization: The identity and purity of the final product must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.
References
-
Pinnick oxidation. Wikipedia. [Link]
-
Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. PSIBERG. (2023). [Link]
-
Mechanistic investigations on Pinnick oxidation: a density functional theory study. National Center for Biotechnology Information (PMC). (2020). [Link]
-
Pinnick Oxidation. ORGANIC CHEMISTRY SELECT. (2012). [Link]
-
Pinnick Oxidation. Orgoly. (2021). [Link]
-
Pinnick oxidation. Organic Chemistry Reaction. [Link]
-
Pinnick-Lindgren Oxidation. SynArchive. [Link]
-
What is the most mild method for the oxidation of aldehyde to carboxylic acid? ResearchGate. (2014). [Link]
-
3-Fluoroquinoline-8-carboxylic acid. MySkinRecipes. [Link]
-
Jones oxidation. Wikipedia. [Link]
- A process for synthesis of fluoroquinolonic derivatives.
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. ResearchGate. (2018). [Link]
-
Pinnick oxidation. Grokipedia. [Link]
-
Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. National Center for Biotechnology Information (PMC). (2007). [Link]
-
Jones oxidation. LS College. (2020). [Link]
-
Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts. (2023). [Link]
-
JONES REAGENT & OXIDATION REACTIONS. ADICHEMISTRY. [Link]
-
Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. MDPI. (2007). [Link]
-
Jones Oxidation. Reaction Repo. [Link]
-
Jones Oxidation. Chemistry Steps. [Link]
-
The Mechanisms of Permanganate Oxidation. I. The Oxidation of Some Aromatic Aldehydes. American Chemical Society Publications. (1955). [Link]
-
Oxidation of Aldehydes, Ketones and Carboxylic Acids. GeeksforGeeks. (2023). [Link]
-
19.3 Oxidation of Aldehydes and Ketones. An Introduction to Organic, Environmental and Food Chemistry. [Link]
-
Oxidation of Heterocyclic Compounds by Permanganate Anion. ResearchGate. (2004). [Link]
-
Oxidation of Aldehydes and Alcohols to Carboxylic Acids Using NaClO Under Microwave Irradiation or Classical Heating Without a Catalyst. ResearchGate. (2017). [Link]
-
Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal. [Link]
-
Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. (2023). [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reactionrepo.mintlify.app [reactionrepo.mintlify.app]
- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 5. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. psiberg.com [psiberg.com]
- 8. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synarchive.com [synarchive.com]
- 10. grokipedia.com [grokipedia.com]
- 11. benchchem.com [benchchem.com]
Application Note: Solvent Selection for 3-Fluoroquinoline Derivative Reactions
Abstract
3-Fluoroquinoline derivatives represent a privileged scaffold in medicinal chemistry, distinct from their C6-fluorinated counterparts (fluoroquinolone antibiotics). The C3-fluorine atom imparts unique electronic properties—lowering the pKa of adjacent protons, altering lipophilicity (
Introduction: The "Fluorine Effect" and Solvent Implications[1]
The introduction of a fluorine atom at the 3-position of the quinoline ring creates a specific electronic environment that dictates solvent compatibility.
-
Electronic Withdrawal (-I Effect): The high electronegativity of fluorine pulls electron density from the ring, significantly acidifying the C2 and C4 protons. This makes the scaffold susceptible to base-mediated degradation in protic solvents but ideal for directed lithiation in ethereal solvents.
-
Solubility Paradox: While the C-F bond adds lipophilicity compared to C-H, the dipole moment of the 3-fluoroquinoline core often leads to poor solubility in non-polar hydrocarbons (e.g., hexane) and "greasy" ethers, necessitating polar aprotic or coordinated solvent systems.
-
Lewis Basicity: The quinoline nitrogen remains a competent Lewis base. In non-coordinating solvents (e.g., DCM), it can poison metal catalysts. Coordinating solvents (e.g., THF, Dioxane) or additives are required to mitigate this.
Physicochemical Solvent Selection Guide
The following table summarizes solvent classes based on their interaction with the 3-fluoroquinoline pharmacophore.
| Solvent Class | Representative Solvents | Suitability | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP, DMAc | High ( | Excellent solubility; high dielectric constant stabilizes charged intermediates (Meisenheimer complex). Warning: Difficult to remove; potential thermal hazards. |
| Ethereal | THF, 2-MeTHF, Dioxane, CPME | High (Lithiation, Coupling) | Good solubility; oxygen lone pairs coordinate Li/Mg species (DoM) or stabilize Pd intermediates. 2-MeTHF is a preferred green alternative. |
| Chlorinated | DCM, DCE, Chloroform | Medium (Halogenation) | Good solubilizers but non-coordinating. Often require additives to prevent N-coordination to catalysts. Environmental concerns. |
| Protic | Methanol, Ethanol, Water | Low (General) | Poor solubility for neutral species; interferes with organometallics. Used primarily in biphasic mixtures or for workup. |
| Hydrocarbon | Toluene, Xylene, Heptane | Medium (High Temp) | Poor solubility at RT. Useful for high-temperature reflux where solubility increases, or for azeotropic water removal. |
Detailed Experimental Protocols
Protocol A: Regioselective Directed Ortho-Lithiation (DoM)
Objective: Functionalization of C2 or C4 positions utilizing the C3-F atom as a Directing Group (DG).
Critical Solvent Factor: Coordination ability. THF is essential to break up alkyllithium aggregates (e.g., [LDA]
Reagents:
-
Substrate: 3-Fluoroquinoline (1.0 equiv)
-
Base: Lithium Diisopropylamide (LDA) (1.2 equiv) - Must be fresh.
-
Electrophile: e.g., Iodine (
), DMF, or alkyl halide. -
Solvent: Anhydrous THF (distilled over Na/benzophenone or from SPS).
Step-by-Step Methodology:
-
System Prep: Flame-dry a 3-neck round-bottom flask equipped with a temperature probe and N2/Ar inlet.
-
Solvent Charging: Add anhydrous THF (concentration ~0.1 M relative to substrate).
-
Note: Do not use diethyl ether alone; the coordination is too weak to support efficient lithiation at the required low temperatures.
-
-
Base Formation: Cool THF to -78°C (dry ice/acetone). Add n-BuLi to a solution of diisopropylamine in THF to generate LDA in situ. Stir for 30 min.
-
Substrate Addition: Dissolve 3-fluoroquinoline in a minimal amount of THF. Add dropwise to the LDA solution at -78°C.
-
Mechanistic Insight: The C3-F atom coordinates the Li cation (Complex Induced Proximity Effect - CIPE), directing deprotonation to the C4 (or C2) position.
-
-
Lithiation: Stir at -78°C for 1–2 hours. The solution often turns deep red/brown, indicating the formation of the lithiated species.
-
Quench: Add the electrophile (dissolved in THF) dropwise. Maintain temperature < -70°C to prevent "scrambling" or decomposition (benzyne formation).
-
Workup: Allow to warm to RT. Quench with sat.
. Extract with EtOAc.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: Coupling aryl boronic acids to halogenated 3-fluoroquinoline scaffolds (e.g., 3-fluoro-6-bromoquinoline). Critical Solvent Factor: Solubility of inorganic base + catalyst stability.
Reagents:
-
Substrate: 3-Fluoro-6-bromoquinoline (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)[2]
-
Catalyst:
or (3-5 mol%) -
Base:
or (2-3 equiv) -
Solvent System: 1,4-Dioxane : Water (4:1 v/v)[2]
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine substrate, boronic acid, and base. Cap and purge with Argon for 5 minutes.
-
Solvent Addition: Add the Dioxane/Water mixture.
-
Why Water? Water is required to dissolve the inorganic carbonate base, facilitating the transmetalation step where the boronic acid is activated to a boronate species.
-
Why Dioxane? High boiling point (101°C) allows for thermal activation; miscible with water; coordinates Pd to prevent precipitation (Pd black).
-
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Purification: Filter through Celite to remove Pd residues. Dilute with water, extract with DCM.
Protocol C: Nucleophilic Aromatic Substitution ( )
Objective: Displacement of a leaving group (e.g., Cl,
Reagents:
-
Substrate: 4-Chloro-3-fluoroquinoline (1.0 equiv)
-
Nucleophile: Primary amine or alkoxide (1.5 equiv)
-
Base: DIPEA or
-
Solvent: DMSO or DMF (Green alternative: Sulfolane or NMP)
Step-by-Step Methodology:
-
Dissolution: Dissolve substrate in DMSO (0.5 M).
-
Addition: Add base and nucleophile.
-
Heating: Heat to 80–120°C.
-
Mechanistic Insight: The C3-F atom is electron-withdrawing (-I), which stabilizes the Meisenheimer complex formed during the attack at C4. However, F itself is rarely displaced if a better leaving group (Cl) is present at C4.
-
-
Workup: Pour into ice water. The product usually precipitates. Filter and wash with water to remove the high-boiling solvent.
Green Chemistry & Modern Alternatives
Traditional solvents like DMF and DCM are facing regulatory restriction (REACH). For 3-fluoroquinoline chemistry, consider these substitutions:
| Traditional Solvent | Green Alternative | Implementation Notes |
| DCM / Chloroform | 2-MeTHF | 2-Methyltetrahydrofuran is derived from biomass. It forms a biphasic mixture with water (unlike THF), simplifying workup. Excellent for lithiation. |
| DMF / NMP | Cyrene™ or DMSO | Cyrene (dihydrolevoglucosenone) is a bio-based dipolar aprotic solvent. Check stability with strong bases (not compatible with LDA). |
| 1,4-Dioxane | CPME | Cyclopentyl methyl ether (CPME) has low peroxide formation, high hydrophobicity, and stability to acids/bases. |
Visualizations
Decision Tree: Solvent Selection Strategy
Caption: Logic flow for selecting the optimal solvent system based on reaction mechanism and conditions.
Mechanism: Directed Ortho-Lithiation of 3-Fluoroquinoline
Caption: The C3-Fluorine atom coordinates Lithium (CIPE), directing the base to the C4 position in THF.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Lithiation | Moisture in solvent or "Scrambling" | Ensure THF is distilled/dried. Keep T < -70°C. Use fresh LDA. |
| Pd Black Precipitation | Solvent non-coordinating or | Switch to Dioxane or add ligands ( |
| Incomplete | Temperature too low or solvent too non-polar | Switch to DMSO. Increase Temp to >100°C. Ensure base solubility. |
| Emulsion during Workup | Amphiphilic nature of fluoroquinolines | Use 2-MeTHF for extraction. Add brine. Adjust pH to isoelectric point if acidic/basic groups exist. |
References
-
Regioselective Lithiation of Fluoroquinolines: Marsais, F., et al. "Metallation of Halogenoquinolines. 1. Lithiation of 2-, 3- and 4-Fluoroquinolines."[3] Journal of Heterocyclic Chemistry, vol. 26, no. 6, 1989, pp. 1589–1594. Link
-
Nucleophilic Substitution Mechanisms: Terrier, F. Modern Nucleophilic Aromatic Substitution. Wiley-VCH, 2013. Link
-
Suzuki Coupling on Quinolines: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483. Link
-
Green Solvent Selection: Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, vol. 18, 2016, pp. 288-296. Link
-
Solubility of Fluoroquinolones: "Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol." Journal of Science and Practice of Pharmacy, 2018. Link
Sources
Application Note: Microwave-Assisted Synthesis of Fluoroquinolone Acetic Acid Derivatives
Abstract
Fluoroquinolone acetic acid derivatives represent a critical class of compounds in medicinal chemistry, often investigated for their potential as enhanced antibacterial agents or as scaffolds for other therapeutic targets. Traditional synthesis methods for these molecules can be time-consuming and often result in modest yields with significant byproduct formation. This application note provides a comprehensive guide to the use of Microwave-Assisted Organic Synthesis (MAOS) as a superior alternative for the rapid, efficient, and high-yield production of these derivatives. We will delve into the mechanistic principles of microwave heating, present a detailed, field-proven protocol for a representative synthesis, and discuss the critical parameters that ensure reproducibility and success.
Introduction: The Case for Microwave Synthesis
The quinolone core is a privileged scaffold in drug discovery, most notably for its role in antibacterial agents that target DNA gyrase and topoisomerase IV.[1] The introduction of an acetic acid moiety, typically at the C-7 position, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. However, conventional synthetic routes, often requiring prolonged heating under reflux, suffer from several drawbacks including long reaction times, high energy consumption, and often complex purification procedures.[1][2]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[3][4] Unlike conventional heating which relies on slow, inefficient heat transfer through conduction, microwave irradiation provides rapid and uniform heating by directly interacting with polar molecules in the reaction mixture.[5][6] This energy transfer occurs through two primary mechanisms: dipolar polarization and ionic conduction. The result is a dramatic acceleration of reaction rates, often reducing multi-hour or multi-day processes to mere minutes.[7][8] This efficiency not only accelerates research and development timelines but also leads to higher product purity by minimizing the thermal degradation that can occur with prolonged heating.[7]
Core Principles & Synthetic Strategy
The most common strategy for synthesizing fluoroquinolone acetic acid derivatives involves the modification of a pre-formed quinolone core. A typical precursor is a 7-halo-substituted quinolone-3-carboxylic acid. The synthesis then proceeds via a nucleophilic aromatic substitution (SNAr) reaction at the C-7 position with an appropriate amine, such as an amino acid ester.
The SNAr mechanism is particularly well-suited for microwave acceleration. The formation of the polar Meisenheimer complex intermediate is a rate-determining step that is significantly stabilized and accelerated by the microwave field's efficient energy transfer. This leads to faster reaction completion and often allows for the use of less reactive starting materials or milder reaction conditions.
Other powerful cross-coupling reactions, such as the Ullmann condensation[9][10][11] and the Suzuki-Miyaura coupling,[12][13][14] are also profoundly enhanced by microwave irradiation, offering alternative pathways to C-C or C-N bond formation on the quinolone scaffold.
Detailed Application Protocol: Synthesis of a C-7 Substituted Fluoroquinolone
This protocol details the synthesis of Ethyl 2-((1-cyclopropyl-6-fluoro-4-oxo-3-carboxy-1,4-dihydroquinolin-7-yl)amino)acetate, a representative fluoroquinolone acetic acid derivative, via a microwave-assisted SNAr reaction.
Materials and Equipment
-
Reagents:
-
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 86393-33-1)
-
Glycine ethyl ester hydrochloride (CAS 623-33-6)
-
Triethylamine (TEA) (CAS 121-44-8)
-
Dimethyl sulfoxide (DMSO), anhydrous (CAS 67-68-5)
-
Deionized Water
-
Ethanol
-
Ethyl Acetate
-
Hexane
-
-
Equipment:
-
Monowave or Multi-mode Microwave Reactor equipped with sealed reaction vessels (10 mL) and magnetic stirring.
-
Magnetic stir bars
-
Standard laboratory glassware
-
Rotary evaporator
-
Vacuum filtration apparatus
-
Analytical balance
-
TLC plates (silica gel 60 F254)
-
NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer for characterization.
-
Experimental Workflow Diagram
The overall experimental process is summarized in the workflow diagram below.
Step-by-Step Synthesis Protocol
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (281 mg, 1.0 mmol).
-
Add glycine ethyl ester hydrochloride (167 mg, 1.2 mmol) to the vessel.
-
Add 4 mL of anhydrous DMSO.
-
Add triethylamine (279 µL, 2.0 mmol) dropwise to the suspension. The TEA acts as a base to deprotonate the glycine ethyl ester hydrochloride and neutralize the HCl formed during the reaction.
-
Vessel Sealing: Securely cap the reaction vessel according to the microwave reactor manufacturer's instructions.
-
Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the reaction parameters as follows:
-
Temperature: 150 °C (use ramp-to-temperature setting)
-
Hold Time: 15 minutes
-
Power: Dynamic (reactor will adjust power to maintain temperature)
-
Stirring: Medium-High
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the vessel to cool to below 50 °C (using the instrument's cooling system) before carefully venting and opening.
-
Pour the reaction mixture into 40 mL of cold deionized water while stirring. A precipitate should form.
-
Continue stirring the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
-
Purification:
-
Wash the filter cake sequentially with deionized water (2 x 20 mL) and cold ethanol (1 x 15 mL) to remove residual DMSO and unreacted starting materials.
-
Dry the purified product under high vacuum at 60 °C for 4-6 hours.
-
-
Characterization: The final product should be a pale yellow or off-white solid. Confirm the structure using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and HRMS). The expected yield is typically >85%.
Results: Microwave vs. Conventional Heating
The advantages of the microwave-assisted protocol are most evident when compared directly with a traditional conventional heating approach.
| Parameter | Microwave-Assisted Synthesis | Conventional Oil Bath Heating |
| Reaction Time | 15 minutes | 12 - 24 hours |
| Temperature | 150 °C | 150 °C |
| Typical Yield | > 85% | 50 - 70% |
| Energy Usage | Significantly Lower | High |
| Product Purity | High (fewer byproducts) | Moderate (thermal decomposition possible) |
| Process Control | Precise temperature and pressure monitoring | Less precise, potential for thermal gradients |
This comparison clearly demonstrates that MAOS offers a more efficient, rapid, and higher-yielding pathway to the target compound. The reduction in reaction time from hours to minutes is a key advantage for rapid library synthesis and lead optimization in drug discovery.[15]
Reaction Mechanism Visualization
The SNAr reaction proceeds through a well-defined addition-elimination mechanism, which is accelerated by microwave energy.
Troubleshooting and Key Insights
-
Choice of Solvent: High-boiling, polar solvents like DMSO, DMF, or NMP are ideal for microwave synthesis as they couple efficiently with microwaves and can reach high temperatures safely in sealed vessels.[6]
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ can also be effective, but organic bases like TEA or DIPEA are often preferred for their solubility in organic solvents.
-
Pressure Monitoring: Always use a dedicated microwave reactor that monitors both temperature and pressure. A rapid pressure increase can indicate a runaway reaction or solvent decomposition.
-
No Product Formation: If the reaction does not proceed, consider increasing the temperature (e.g., to 180 °C) or the reaction time (e.g., to 30 minutes). Ensure the base is fresh and the starting materials are pure.
Conclusion
Microwave-assisted synthesis is an indispensable tool for the modern medicinal chemist. As demonstrated, its application to the synthesis of fluoroquinolone acetic acid derivatives provides a protocol that is not only dramatically faster but also more efficient and higher yielding than conventional methods.[4][16] This technology facilitates the rapid exploration of chemical space, accelerating the discovery and development of new therapeutic agents.
References
-
Jadhav, S. D. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Creative Research Thoughts, 12(1). [Link]
-
Bandyopadhyay, D. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]
-
Singh, R. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 3(3), 1-14. [Link]
-
de la Hoz, A., & Loupy, A. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(1), 123. [Link]
-
Tangde, J. W., & Khedekar, J. B. (2016). Microwave assisted organic synthesis: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 526-537. [Link]
-
Hsieh, H.-W., et al. (2012). Microwave-assisted synthesis of macrocycles via intramolecular and/or bimolecular Ullmann coupling. Molecules, 17(10), 11506–11520. [Link]
-
Jeyanthi, M., & Venkatraman, B. R. (2015). A microwave assisted synthesis of few 7-mercaptobenzimidazolyl fluoroquinolones. Der Pharma Chemica, 7(10), 329-333. [Link]
-
Žitko, J., et al. (2012). Syntheses of new tuberculosis inhibitors promoted by microwave irradiation. ResearchGate. [Link]
-
Shahanawaz, M., et al. (2024). Design & Synthesis of Fluoroquinolone through Green Chemistry Approach. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 13(5). [Link]
-
Al-Soud, Y. A., et al. (2017). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research, 9(1), 133-143. [Link]
-
Ceylan, S. (2016). Novel Microwave Assisted Synthesis and Antimicrobial Activity of New Quinolone-Hybrids. Letters in Organic Chemistry, 13(8). [Link]
-
Pellón, R. F., et al. (2005). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Synthetic Communications, 35(11), 1549-1556. [Link]
-
Ordóñez, C., et al. (2015). Heterogeneous microwave-assisted Ullmann type methodology for synthesis of rigid-core ionic liquid crystals. New Journal of Chemistry, 39(2), 1004-1011. [Link]
-
Pirgal, D., Jha, R., & Hipparagi, S. M. (2022). Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. Journal of Medical Pharmaceutical and Allied Sciences, 11(6), 5461-5468. [Link]
-
Luque, R., et al. (2012). Microwave-assisted Cu-catalysed Ullmann synthesis in a continuous-flow milli-plant. Catalysis Science & Technology, 2(10), 2058-2064. [Link]
-
Li, Z., et al. (2019). Microwave-Assisted Classic Ullmann C–C Coupling Polymerization for Acceptor-Acceptor Homopolymers. Polymers, 11(11), 1752. [Link]
-
Sharma, K., & Singh, R. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability. [Link]
-
Jayanthi, S. (2019). Microwave Irradiated, Sodium Aluminate Supported and Zinc Catalyzed Suzuki-Miyaura Cross-Coupling Reaction on Fused Tricyclic Oxa-Aza-Quinolone: A Green Protocol. Key Engineering Materials, 829, 137-142. [Link]
-
Kumar, R., & Singh, P. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33814-33838. [Link]
- Mandic, Z., & Nigovic, B. (2003). A process for synthesis of fluoroquinolonic derivatives.
-
Le-Graverand, L., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 9(46), 26867–26876. [Link]
-
Chahdoura, F., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(4), 489. [Link]
- Mandic, Z., & Nigovic, B. (2003). A process for synthesis of fluoroquinolonic derivatives.
-
Al-Soud, Y. A., et al. (2017). Synthesis of Fluoroquinolones derivatives as Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research, 9(1), 133-143. [Link]
-
Bahekar, R. H., & Rao, D. V. (2016). Microwave-Assisted Pharmaceutical Synthesis: An Overview. Journal of Pharmaceutical Sciences and Research, 8(8), 819-825. [Link]
-
Zhang, W. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. Organic Letters, 8(22), 5001–5004. [Link]
-
Dalmás, V., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(2), 147-152. [Link]
-
Pinto, D. C. G. A., et al. (2024). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules, 29(3), 570. [Link]
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- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Fluoroquinoline-8-Acetic Acid
Welcome to the technical support center for the synthesis of 3-fluoroquinoline-8-acetic acid. This guide is designed for researchers and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Below, you will find a series of troubleshooting guides and frequently asked questions in a direct Q&A format, designed to provide not just solutions, but a deeper understanding of the underlying chemical principles to improve your yield and purity.
Synthetic Overview & Core Challenges
The synthesis of 3-fluoroquinoline-8-acetic acid is a challenging process where overall yield is highly dependent on the success of two critical transformations: the formation of the quinoline core and the subsequent hydrolysis of the ester precursor. A common and effective strategy involves a Doebner-von Miller type cyclization followed by saponification.
The generalized pathway is illustrated below. Success hinges on maximizing the efficiency of the cyclization (Step 2) while preventing common side reactions like tar formation and ensuring complete, clean hydrolysis in the final step (Step 3).
Caption: Troubleshooting decision tree for the cyclization step.
Part B: The Hydrolysis Step
The final saponification of the ethyl ester is critical for obtaining the desired carboxylic acid. While seemingly straightforward, this step has its own pitfalls.
Q3: My ester hydrolysis is incomplete, resulting in a mixture of product and starting material that is difficult to separate. How can I drive the reaction to completion?
A3: The key difference between acid- and base-catalyzed hydrolysis is reversibility. Acid-catalyzed hydrolysis is an equilibrium process, which can be difficult to drive to completion. [1] Core Causality: In acid-catalyzed hydrolysis, the products (carboxylic acid and alcohol) can react to reform the ester under the reaction conditions. Alkaline hydrolysis (saponification) is effectively irreversible because the carboxylic acid is deprotonated to form a carboxylate salt, which is unreactive towards the alcohol.
Recommended Solutions:
-
Switch to Alkaline Hydrolysis: Heating the ester under reflux with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is strongly recommended. The reaction is a one-way process, ensuring complete conversion if sufficient base and time are used. [1]2. Use an Excess of Base: To ensure the reaction goes to completion, use a molar excess of the base (e.g., 2-3 equivalents).
-
Increase Reaction Time/Temperature: While alkaline hydrolysis is generally efficient, some sterically hindered esters may require longer reflux times or higher temperatures to ensure complete reaction. Monitor the reaction by TLC until all the starting ester has been consumed.
Q4: After acidification of my hydrolysis reaction, I'm getting a lower-than-expected yield, and I suspect decarboxylation. Is this possible and how can I prevent it?
A4: Yes, decarboxylation is a known side reaction for certain quinoline carboxylic acids, especially under harsh acidic and/or thermal conditions during workup. [2] Core Causality: The quinoline ring system can stabilize the carbanion intermediate formed upon loss of CO₂, particularly if there are activating groups on the ring. Heating the acidic mixture for too long or at too high a temperature during the final protonation step can promote this unwanted side reaction.
Recommended Solutions:
-
Control Acidification Temperature: After the alkaline hydrolysis is complete, cool the reaction mixture to a lower temperature (e.g., 0-10°C in an ice bath) before slowly adding acid to protonate the carboxylate. This minimizes the thermal energy available for decarboxylation.
-
Avoid Excessively Strong Acid or Heat: Neutralize to a pH of approximately 3-4 to precipitate the carboxylic acid. [3]Avoid boiling the acidic solution. The product should precipitate out and can be collected by filtration.
-
Purification: If some decarboxylation has occurred, the resulting non-acidic impurity can often be removed by recrystallization or by washing the crude product with a solvent in which the desired acid has low solubility.
Experimental Protocols
These are generalized protocols and may require optimization for your specific substrates.
Protocol 1: Doebner-von Miller Cyclization (Microwave-Assisted)
This protocol is adapted from general principles of microwave-assisted quinoline synthesis. [4][5]
-
Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the substituted 2-aminophenylacetic acid ester (1.0 equiv), the α,β-unsaturated carbonyl compound (e.g., acrolein or crotonaldehyde derivative, 1.5 equiv), and an acid catalyst (e.g., 2-3 drops of conc. H₂SO₄ or a catalytic amount of PPA).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 180-220°C for 10-30 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
Workup: After cooling to room temperature, carefully unseal the vial. Dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ethyl 3-fluoroquinoline-8-acetate via column chromatography on silica gel.
Protocol 2: Alkaline Hydrolysis (Saponification)
This protocol is based on standard procedures for the hydrolysis of quinolone carboxylic esters. [6][1][3]
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl 3-fluoroquinoline-8-acetate (1.0 equiv) in ethanol or a mixture of ethanol and water.
-
Hydrolysis: Add a 10% aqueous solution of sodium hydroxide (2.0-3.0 equiv) to the flask. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared (typically 2-6 hours).
-
Workup (Acidification): Cool the reaction mixture to 0°C in an ice bath. Slowly add 6N hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is between 3 and 4. A precipitate of the carboxylic acid should form.
-
Isolation: Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water, followed by a small amount of cold ethanol or ether to remove any residual impurities. Dry the solid under vacuum to yield the final 3-fluoroquinoline-8-acetic acid. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
Data Summary
The following table summarizes the key troubleshooting points for easy reference.
| Problem Area | Symptom | Primary Cause(s) | Recommended Actions |
| Cyclization | Low Yield & Tar Formation | Acid-catalyzed polymerization of carbonyl reagent | Use moderating agents, biphasic systems, ionic liquids, or microwave heating. [7][8][4] |
| Incomplete Reaction | Insufficient activation energy, presence of water | Increase temperature, ensure anhydrous conditions, screen different acid catalysts. [4][6] | |
| Hydrolysis | Incomplete Conversion | Reversible nature of acid-catalyzed hydrolysis | Switch to irreversible alkaline hydrolysis (saponification) with excess base. [1] |
| Low Yield After Workup | Decarboxylation side reaction | Cool mixture before and during acidification; avoid excess heat or strong acid. [2] |
References
-
Synthesis of Fluoroquinolone Antibiotics. (n.d.). Retrieved from [Link]
-
Gould–Jacobs reaction. (2023, November 26). In Wikipedia. Retrieved from [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI. Retrieved from [Link]
-
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 1057. Retrieved from [Link]
- Process for the hydrolysis of quinolone carboxylic esters. (2019). Google Patents.
-
Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity. (2018). ResearchGate. Retrieved from [Link]
-
Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (2014). Molecules, 19(12), 20058–20073. Retrieved from [Link]
-
Studies on Synthesis and Biological evaluation of some substituted Fluoroquinolones. (2009). International Journal of ChemTech Research. Retrieved from [Link]
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(40), 23925-23957. Retrieved from [Link]
-
A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). MDPI. Retrieved from [Link]
-
Effective extraction of fluoroquinolones from water using facile modified plant fibers. (2022). Chemosphere, 291(Pt 1), 132719. Retrieved from [Link]
-
hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]
-
Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. (2020). Chemical Review and Letters. Retrieved from [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Journal Marocain de Chimie Hétérocyclique. Retrieved from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. (2020). RSC Publishing. Retrieved from [Link]
-
Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013). De Gruyter. Retrieved from [Link]
-
Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (2016). DARU Journal of Pharmaceutical Sciences, 24(1), 18. Retrieved from [Link]
-
1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties. (2000). SA ePublications. Retrieved from [Link]
- A process for synthesis of fluoroquinolonic derivatives. (2003). Google Patents.
-
Highly-sensitive detection of eight typical fluoroquinolone antibiotics by capillary electrophoresis-mass spectroscopy coupled with online large volume sample stacking. (2018). RSC Publishing. Retrieved from [Link]
-
Removal of Fluoroquinolone Antibiotics by Chitosan–Magnetite from Aqueous: Single and Binary Adsorption. (2023). MDPI. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 4. ablelab.eu [ablelab.eu]
- 5. sphinxsai.com [sphinxsai.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility of 2-(3-Fluoroquinolin-8-yl)acetic acid
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 2-(3-Fluoroquinolin-8-yl)acetic acid. We address common questions and challenges related to its solubility in DMSO and methanol, offering troubleshooting strategies and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 2-(3-Fluoroquinolin-8-yl)acetic acid in DMSO and methanol?
Data Extrapolation and Estimation:
| Solvent | Predicted Solubility | Rationale |
| DMSO | High | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic and inorganic compounds.[6][7][8] Quinolines are generally soluble in DMSO.[1] |
| Methanol | Moderate to High | Methanol is a polar protic solvent. Quinolines and their derivatives are often soluble in alcohols like methanol.[2][3] The presence of both a carboxylic acid and a fluoro group can influence solubility. |
Q2: What structural features of 2-(3-Fluoroquinolin-8-yl)acetic acid influence its solubility?
The solubility of this compound is governed by a combination of its structural components:
-
Quinoline Ring: This heterocyclic aromatic structure is generally soluble in many organic solvents.[4] The nitrogen atom in the quinoline ring can act as a weak base.[5]
-
Carboxylic Acid Group (-COOH): This polar group can participate in hydrogen bonding, which generally enhances solubility in polar solvents like methanol.[9] It also introduces acidic properties.
-
Fluoro Group (-F): The presence of a fluorine atom, an electron-withdrawing group, can increase the acidity of the nearby carboxylic acid.[10] This can impact its interaction with solvents.
Q3: Can the pH of the solution affect the solubility of 2-(3-Fluoroquinolin-8-yl)acetic acid?
Yes, pH can significantly influence solubility. The quinoline nitrogen is weakly basic, and the carboxylic acid group is acidic.[1][5]
-
In acidic conditions: The quinoline nitrogen can become protonated, forming a salt that is generally more soluble in polar protic solvents.[1]
-
In basic conditions: The carboxylic acid will be deprotonated, forming a carboxylate salt, which can also increase solubility in polar solvents.
Troubleshooting Guide: Common Solubility Issues
This section addresses potential problems you might encounter when dissolving 2-(3-Fluoroquinolin-8-yl)acetic acid.
Issue 1: The compound is not dissolving completely in methanol.
-
Possible Cause: The polarity of pure methanol may not be optimal, or the dissolution rate is slow at room temperature.
-
Troubleshooting Steps:
-
Gentle Heating: Warm the solution gently (e.g., to 30-40°C) to increase the rate of dissolution. Be cautious, as excessive heat can cause solvent evaporation or compound degradation.
-
Sonication: Use a sonicator bath to break up solid aggregates and enhance solvent-solute interactions.
-
Co-solvent System: If the compound remains insoluble, consider adding a small amount of a stronger solvent like DMSO to the methanol to create a co-solvent system.[1]
-
pH Adjustment: For applications where pH modification is acceptable, adding a small amount of a suitable acid or base can improve solubility. For instance, adding a small amount of acetic acid has been shown to dramatically improve the solubility of weakly basic drugs in methanol.[11]
-
Issue 2: The compound precipitates out of solution over time.
-
Possible Cause: The initial solution was supersaturated, or the storage temperature is too low.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure the concentration does not exceed the compound's solubility limit at the storage temperature. You may need to prepare a more dilute solution.
-
Storage Conditions: Store the solution at a constant room temperature. Avoid refrigeration unless the compound's stability requires it and it has been confirmed to remain in solution at lower temperatures.
-
Consider a Different Solvent: If precipitation is a persistent issue, DMSO is often a better choice for long-term storage of less soluble compounds due to its strong solubilizing power.[12]
-
Issue 3: I am unsure if the compound is fully dissolved or just a fine suspension.
-
Possible Cause: Small, undissolved particles can be difficult to see with the naked eye.
-
Troubleshooting Steps:
-
Visual Inspection: Hold the vial against a light source and look for the Tyndall effect (light scattering by suspended particles). A true solution will be clear.
-
Filtration: Filter the solution through a 0.22 µm or 0.45 µm syringe filter. If there is undissolved material, it will be caught on the filter. This is also a good practice for preparing solutions for biological assays.
-
Experimental Protocol: Determining the Solubility of 2-(3-Fluoroquinolin-8-yl)acetic acid
This protocol provides a step-by-step method for determining the approximate solubility of your compound in a given solvent.
Materials:
-
2-(3-Fluoroquinolin-8-yl)acetic acid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Methanol, anhydrous
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Thermomixer or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer (for quantitative analysis)
Protocol Steps:
-
Prepare a Saturated Solution:
-
Accurately weigh out an excess amount of 2-(3-Fluoroquinolin-8-yl)acetic acid into a vial.
-
Add a known volume of the desired solvent (e.g., 1 mL of DMSO or methanol).
-
Cap the vial tightly.
-
-
Equilibrate the Solution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial in a thermomixer or on a shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. Intermittent sonication can aid dissolution.
-
-
Separate Undissolved Solid:
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess, undissolved solid.
-
-
Analyze the Supernatant:
-
Carefully remove a known volume of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a pre-calibrated HPLC or UV-Vis method.
-
-
Calculate Solubility:
-
Based on the measured concentration and the dilution factor, calculate the original concentration in the supernatant. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Visualizing the Workflow
Experimental Workflow for Solubility Determination
Caption: A flowchart of the experimental steps to determine compound solubility.
Troubleshooting Logic for Dissolution Issues
Caption: Decision tree for resolving common dissolution problems.
References
-
Solubility of Things. 2-(2-quinolyl)quinoline. [Link]
-
International Journal for Fundamental and Modern Research. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]
-
RSC Publishing. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]
-
Vedantu. Quinoline: Structure, Properties & Uses Explained. [Link]
-
MDPI. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. [Link]
-
Semantic Scholar. Structure-property relationships of fluorinated carboxylic acid bioisosteres. [Link]
-
Quora. How does the solubility of carboxylic acids in water decrease with increase in molecular mass? [Link]
-
International Journal for Novel Research and Development. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]
-
Chemistry LibreTexts. Substituent Effects on Acidity. [Link]
-
PMC. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]
-
MP Biomedicals. Dimethyl Sulfoxide. [Link]
-
PMC. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]
-
Vedantu. Acetic Acid – Structure, Formula, Properties, Reactions & Uses. [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Scribd. Solubility Data of DMSO. [Link]
-
PMC. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]
-
Gaylord Chemical. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ijfmr.com [ijfmr.com]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 6. thco.com.tw [thco.com.tw]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
Technical Support Center: Purification of Fluoroquinolone Acetic Acid by Recrystallization
Welcome to the technical support center for the purification of fluoroquinolone acetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the recrystallization of this important class of compounds. Our aim is to move beyond simple protocols and offer a deeper understanding of the principles at play, enabling you to optimize your purification processes with confidence.
Introduction: The Critical Role of Recrystallization
Recrystallization is a cornerstone technique in the manufacturing of active pharmaceutical ingredients (APIs), pivotal for achieving the high purity required for therapeutic use.[1][2] For fluoroquinolone acetic acids, which are often zwitterionic and can present unique solubility challenges, a well-controlled crystallization process is essential.[3][4][5] This process not only removes impurities but also influences critical final product attributes such as crystal form, particle size distribution, and stability, all of which can impact bioavailability.[1]
This guide will provide a detailed protocol for the recrystallization of fluoroquinolone acetic acids, followed by a comprehensive troubleshooting section in a question-and-answer format to address common challenges encountered in the laboratory.
Part 1: Step-by-Step Recrystallization Protocol for Fluoroquinolone Acetic Acid
This protocol provides a general framework for the recrystallization of fluoroquinolone acetic acids. It is crucial to adapt the solvent system and specific parameters based on the particular derivative you are working with.
1. Solvent Selection: The Foundation of Success
The choice of solvent is the most critical factor in a successful recrystallization.[2][6][7] The ideal solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures: The fluoroquinolone acetic acid should be readily soluble in the boiling solvent.
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure a good yield.[6][7]
-
Inertness: The solvent must not react with the compound being purified.[1]
-
Volatility: A moderately volatile solvent is preferred for easy removal from the purified crystals.[7]
-
Boiling Point: The solvent's boiling point should be lower than the melting point of the fluoroquinolone acetic acid to prevent "oiling out."[6][7]
Commonly Used Solvent Systems:
| Solvent System | Compound Type | Rationale & Considerations |
| Single Solvents | ||
| Acetic Acid | Fluoroquinolones like Levofloxacin | Acetic acid can form strong hydrogen bonds with the solute, leading to high solubility at elevated temperatures.[8] |
| Ethanol/Methanol | Polar organic compounds | Good general solvents for relatively polar molecules.[9] |
| Water | Polar compounds, often used in mixed systems | The zwitterionic nature of fluoroquinolones means their solubility in water is highly pH-dependent.[4][5][10] |
| Mixed Solvents | ||
| Ethanol-Water | Polar compounds | A common and effective pair. The compound is dissolved in the better solvent (ethanol) at an elevated temperature, and the anti-solvent (water) is added to induce crystallization upon cooling.[2][6] |
| Acetonitrile-Water | Fluoroquinolones | Acetonitrile can be a good solvent, with water acting as the anti-solvent.[10] |
| Dichloromethane-Methanol | Compounds with intermediate polarity | Used to fine-tune the polarity of the solvent system. |
2. Dissolution
-
Place the crude fluoroquinolone acetic acid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent or the "good" solvent of a mixed pair.
-
Heat the mixture to the boiling point of the solvent while stirring to facilitate complete dissolution. Add small portions of hot solvent until the solid is fully dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield of recrystallized product.[9]
3. Decolorization (Optional)
-
If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes. Causality: The porous structure of activated charcoal adsorbs colored impurities.
4. Hot Filtration
-
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.
5. Crystallization
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[11] Rapid cooling can trap impurities within the crystal lattice.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
6. Isolation and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities. Causality: Using ice-cold solvent minimizes the loss of the purified product.
7. Drying
-
Dry the crystals in a vacuum oven at an appropriate temperature to remove residual solvent. The presence of residual solvents is a critical quality attribute that must be controlled.[12][13]
Experimental Workflow Diagram
Caption: A streamlined workflow for the recrystallization of fluoroquinolone acetic acid.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of fluoroquinolone acetic acids in a question-and-answer format, providing both solutions and the scientific reasoning behind them.
Q1: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common problem when the boiling point of the solvent is too high or when the compound is significantly impure.[7][11]
-
Immediate Action: Reheat the solution to dissolve the oil, add a small amount of additional solvent to increase the solubility, and allow it to cool more slowly.[11]
-
Underlying Cause & Long-Term Solution:
-
High Impurity Load: The impurities are depressing the melting point of your compound. Consider a pre-purification step like column chromatography or treatment with activated charcoal if you haven't already.[11]
-
Inappropriate Solvent: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point.
-
Rapid Cooling: Cooling the solution too quickly can also lead to oiling out. Ensure a slow, gradual cooling process.
-
Q2: I'm not getting any crystals, even after cooling in an ice bath. What should I do?
A2: The absence of crystal formation usually indicates that the solution is not supersaturated, meaning too much solvent was used.
-
Immediate Action:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure compound, add a "seed crystal" to the solution to initiate crystallization.
-
-
Underlying Cause & Long-Term Solution:
-
Excess Solvent: This is the most common reason for no crystal formation.[14] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Compound is Too Soluble: Your chosen solvent may be too good. You may need to select a different solvent or use a mixed solvent system where you can add an "anti-solvent" to decrease the solubility.
-
Q3: My yield is very low. How can I improve it?
A3: A low yield is often a result of using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor.[11]
-
Immediate Action: If you still have the mother liquor, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling.
-
Underlying Cause & Long-Term Solution:
-
Excessive Solvent in Dissolution: Be meticulous about using the absolute minimum amount of hot solvent to dissolve your crude product.
-
Washing with Too Much or Warm Solvent: Always use ice-cold solvent for washing the crystals and use it sparingly.
-
Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure the solution and filtration apparatus are kept hot during this step.
-
Q4: The purity of my recrystallized product hasn't improved significantly. What could be the reason?
A4: This suggests that the impurities have similar solubility properties to your target compound in the chosen solvent system, or that the crystallization process was too rapid.
-
Immediate Action: Consider a second recrystallization, perhaps with a different solvent system.
-
Underlying Cause & Long-Term Solution:
-
Co-crystallization of Impurities: If an impurity has very similar structural and polarity characteristics to your product, it may co-crystallize. A different solvent system that can better discriminate between the two is needed.
-
Rapid Crystal Growth: If crystals form too quickly, impurities can become trapped within the crystal lattice.[11] Slow down the cooling process to allow for more selective crystal growth.
-
Zwitterionic Nature: For zwitterionic compounds like fluoroquinolone acetic acids, pH plays a crucial role in solubility.[4] Adjusting the pH of the solution may help to selectively precipitate the desired compound while keeping impurities in solution. For instance, crystallization at the isoelectric point can sometimes be effective, though it can be tricky.[4]
-
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common recrystallization problems.
Part 3: Purity Assessment
After recrystallization, it is essential to assess the purity of the final product. Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for determining the purity of fluoroquinolones.[14]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point range.
-
Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical structure of the purified compound and identify any remaining impurities.
References
- Synthesis of Mutual Prodrug of Mefenamic Acid and Fluroquinolones. (URL not available)
- Recrystalliz
- Crystalliz
-
Troubleshooting Recrystallization. Chemistry LibreTexts. ([Link])
-
Ofloxacin Synthesis Process Overview. Scribd. ([Link])
- Guide for crystalliz
- Green synthesizing process for ofloxacin.
- Process for preparing purified ciprofloxacin.
-
Analysis of Residual Solvents-Impurities by HS-GC-FID: Case of Seven Samples of Ciprofloxacin API. DergiPark. ([Link])
-
Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom.org. ([Link])
-
Solvent Choice. Chemistry Teaching Labs - University of York. ([Link])
- Crystallis
- Experiment 2: Recrystalliz
-
How to desalt zwitterions? ResearchGate. ([Link])
- Method for preparing ofloxacin.
-
Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data. ([Link])
-
Fluoroquinolone salts with carboxylic acids. PubMed. ([Link])
-
Improved extraction of fluoroquinolones with recyclable ionic-liquid-based aqueous biphasic systems. PMC. ([Link])
- Preparation method of ofloxacin.
-
Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections. Organic Process Research & Development. ([Link])
-
Measurement and correlation for solubility of levofloxacin in six solvents at temperatures from 288.15 to 328.15 K. ResearchGate. ([Link])
- Recent advancements in fluoroquinolones removal techniques
-
Novel Organic Salts Based on Fluoroquinolone Drugs: Synthesis, Bioavailability and Toxicological Profiles. PubMed. ([Link])
-
FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022. ([Link])
-
Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. ResearchGate. ([Link])
-
Fluoroquinolone ciprofloxacin removal from synthetic and real wastewaters by single and combined electrochemical advanced oxidation processes. A review. PubMed. ([Link])
- Sterilization of ciprofloxacin composition.
-
Q3C (R6) Step 5 - impurities: guideline for residual solvents. EMA. ([Link])
-
Ciprofloxacin: A Two Step Process. Der Pharma Chemica. ([Link])
-
Crystallization Tips. Hampton Research. ([Link])
-
Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. UL Research Repository. ([Link])
- Studies on Synthesis and Biological evaluation of some substituted Fluoroquinolones. (URL not available)
- Removal of fluoroquinolone antibiotics by self-assembly magnetic chitosan adsorbent. (URL not available)
-
Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters. PMC. ([Link])
-
A Portfolio of Ciprofloxacin Hydrochloride Ionic Cocrystals with Phenolic Acids for Tailoring Dissolution and Solubility. ACS Publications. ([Link])
-
Determination of Fluoroquinolone Antibacterial Agents in Sewage Sludge and Sludge-Treated Soil Using Accelerated Solvent Extraction Followed by Solid-Phase Extraction. Analytical Chemistry. ([Link])
-
Occurrence and Risk Assessment of Fluoroquinolone Residues in Chicken and Pork in China. PMC. ([Link])
-
Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. MDPI. ([Link])
-
HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). PMC. ([Link])
Sources
- 1. quora.com [quora.com]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. ijpsm.com [ijpsm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. athabascau.ca [athabascau.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. ema.europa.eu [ema.europa.eu]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Separation of 3-Fluoro and 6-Fluoro Quinoline Isomers
Prepared by: Your Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing the challenge of separating 3-fluoroquinoline and 6-fluoroquinoline. These structural isomers exhibit very similar physicochemical properties, which can make their separation a significant analytical and preparative hurdle. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to empower you to achieve baseline separation and pure fractions.
Introduction: The Challenge of Fluoroquinoline Isomer Separation
3-fluoroquinoline and 6-fluoroquinoline are constitutional isomers where the only difference is the position of the fluorine atom on the quinoline ring. This subtle structural change leads to minor differences in polarity, dipole moment, and crystal packing, which are often insufficient for straightforward separation by standard methods. However, for applications in medicinal chemistry and materials science, isolating the pure isomers is frequently a non-negotiable requirement for elucidating structure-activity relationships (SAR) and ensuring regulatory compliance. This guide explains the causality behind effective separation strategies, focusing on exploiting these minor physicochemical differences.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for separating 3-fluoro and 6-fluoro quinoline isomers?
The choice of method is primarily dictated by the scale of the separation and the desired purity.
-
For Analytical and Small-Scale Preparative Work (<1 g): High-Performance Liquid Chromatography (HPLC) is the gold standard.[1][2] Reversed-phase HPLC, in particular, can effectively resolve the isomers by exploiting subtle differences in their hydrophobicity. Chiral chromatography, while not directly applicable to these achiral isomers, demonstrates the power of highly selective stationary phases in separating compounds with minor structural differences.[3][4]
-
For Larger-Scale Preparative Work (>1 g): Fractional crystallization becomes a more practical and cost-effective approach.[5][6] This classical technique relies on finding a solvent system in which the two isomers have significantly different solubilities at a given temperature. This often requires extensive solvent screening.
-
Other Potential Methods: While less common for this specific problem, techniques like preparative Thin-Layer Chromatography (TLC) or Counter-Current Chromatography (CCC) can also be employed for small-scale separations.[6][7][8]
Q2: How do the physical properties of 3-fluoro and 6-fluoro quinoline differ, and how can I leverage this?
The key to separation lies in understanding and exploiting their nuanced differences. The fluorine atom's position significantly impacts the molecule's electron distribution and dipole moment.
-
Polarity and Dipole Moment: The 3-fluoro isomer is expected to have a different overall dipole moment compared to the 6-fluoro isomer due to the vector addition of bond dipoles. This difference is the primary reason HPLC can be successful, as it affects the compound's interaction with the stationary phase.
-
Solubility: These differences in polarity can lead to differential solubility in various organic solvents, which is the foundational principle for separation by fractional crystallization.[9]
-
Boiling/Melting Points: While often similar, slight differences may exist that could theoretically allow for separation by fractional distillation, though this is typically challenging for these types of isomers.[6]
Below is a table summarizing key properties. Note that experimental data for 3-fluoroquinoline is less commonly published than for the 6-fluoro isomer.
| Property | 3-Fluoroquinoline | 6-Fluoroquinoline | Rationale for Separation |
| Molecular Weight | 147.15 g/mol | 147.15 g/mol | Identical, cannot be used for separation. |
| Molecular Formula | C₉H₆FN | C₉H₆FN | Identical, cannot be used for separation. |
| Density | Data not readily available | ~1.209 g/mL at 25 °C[10] | Minor differences expected, but not easily exploited. |
| Refractive Index | Data not readily available | n20/D ~1.592[10] | Minor differences expected, but not easily exploited. |
| Dipole Moment | Different from 6-isomer | Different from 3-isomer | Key property exploited by chromatographic methods. |
| Solubility | Different from 6-isomer | Different from 3-isomer | Key property exploited by fractional crystallization. |
Q3: How can I definitively identify and confirm the purity of my separated isomer fractions?
Confirmation is as critical as the separation itself. A multi-technique approach is recommended for unambiguous identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool. The coupling patterns and chemical shifts in both ¹H and ¹⁹F NMR spectra are unique to each isomer.[11] In ¹H NMR, the protons adjacent to the fluorine will show distinct splitting patterns (coupling constants, JHF). In ¹⁹F NMR, each isomer will exhibit a single resonance at a characteristic chemical shift.[12][13]
-
Mass Spectrometry (MS): While both isomers have the same molecular weight, MS coupled with a chromatographic inlet (e.g., GC-MS or LC-MS) confirms the mass of the eluting peak, ensuring it corresponds to a fluoroquinoline isomer and is free from other impurities.[2][14]
-
Melting Point Analysis: If the isomers are solid at room temperature and have been separated on a preparative scale, a sharp melting point corresponding to the literature value (if available) is a strong indicator of purity.
Method Selection Workflow
The choice between HPLC and crystallization depends on your experimental goals. Use the following decision tree to select the optimal starting point.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. (PDF) HPLC method for determination of enantiomeric purity of a novel respiratory fluoroquinolone: WCK 1152 [academia.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ptfarm.pl [ptfarm.pl]
- 10. 6-Fluoroquinoline 97 396-30-5 [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. NMR Spectroscopy Primer [fluorine.ch.man.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. waters.com [waters.com]
troubleshooting decarboxylation of quinoline acetic acids
Technical Support Center: Troubleshooting Decarboxylation of Quinoline Acetic Acids
Executive Summary & Mechanistic Insight
The Core Challenge: The decarboxylation of quinoline acetic acids (e.g., quinoline-2-acetic acid) is a critical step in synthesizing alkyl-substituted quinolines. Unlike simple aryl carboxylic acids, these substrates possess a basic nitrogen atom, creating a unique zwitterionic landscape. The reaction is not merely thermal elimination; it is governed by the stability of the enamine-like carbanion intermediate.
The Mechanism (The "Hidden" Variable): Users often fail because they treat this as a standard decarboxylation. It is not. The reaction proceeds most efficiently via a zwitterionic transition state .
-
Proton Transfer: The acidic proton of the carboxylic acid is transferred (or hydrogen-bonded) to the quinoline nitrogen.
-
CO2 Extrusion: The carboxylate expels CO₂, generating a resonance-stabilized benzyl-like anion (or enamine tautomer).
-
Reprotonation: The anion is protonated to form the methyl group.
Key Insight: If your solvent cannot support this zwitterionic species or if the pH suppresses the nitrogen's basicity too much, the reaction energy barrier increases significantly.
Troubleshooting Guide (Q&A)
Issue 1: "I am observing significant tar formation and low yields."
Diagnosis: Thermal Polymerization or Oxidative Degradation.
Quinoline derivatives are electron-rich and prone to radical polymerization or oxidation at the high temperatures (
Corrective Actions:
-
Oxygen Exclusion: Are you running this under a strict inert atmosphere (Ar/N₂)? Even trace oxygen at 180°C causes oxidative decarboxylation, leading to aldehydes which then polymerize.
-
Concentration Check: High concentrations favor intermolecular polymerization. Dilute the reaction to <0.5 M.
-
Solvent Switch: If using neat conditions (melting the solid), stop. The localized hot spots cause charring. Switch to a high-boiling heat sink solvent like Diphenyl ether or Dowtherm A .
Issue 2: "The reaction stalls at 50-60% conversion."
Diagnosis: Insufficient Thermal Activation or Equilibrium Inhibition. Decarboxylation is endothermic and entropically driven. If the CO₂ cannot escape, the equilibrium may hinder progress, though typically the gas release makes it irreversible. The more likely culprit is insufficient temperature for the specific electronic substrate.
Corrective Actions:
-
Temperature Threshold: Quinoline-2-acetic acid decarboxylates around 130-150°C. However, if you have electron-donating groups (EDGs) on the ring, the intermediate anion is less stable, requiring higher temperatures (160-180°C).
-
Microwave Activation: Thermal heating is slow and inefficient. Microwave irradiation (MWI) can overcome the activation barrier in minutes rather than hours. (See Protocol B).
Issue 3: "I am getting the aldehyde instead of the methyl product."
Diagnosis: Oxidative Decarboxylation.[1][2] If the reaction mixture is exposed to air, the intermediate benzylic radical/anion reacts with O₂ to form a peroxide, which decomposes to the aldehyde (quinoline-2-carboxaldehyde).
Corrective Actions:
-
Degas Solvents: Sparge solvents with Argon for 20 minutes before heating.
-
Add Antioxidant: In stubborn cases, adding a radical scavenger can inhibit the oxidative pathway, though strict exclusion of air is usually sufficient.
Visualizing the Logic
Figure 1: Mechanistic Pathway & Zwitterionic Stabilization
Caption: The zwitterionic pathway lowers the activation energy. Oxygen exposure diverts the intermediate anion toward aldehydes and tars.
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step logic to isolate the root cause of decarboxylation failure.
Experimental Protocols
Method A: Microwave-Assisted Decarboxylation (Recommended)
Best for: High throughput, small scales, and difficult substrates.
-
Setup: Use a dedicated microwave reactor (e.g., Anton Paar or Biotage). Do not use a domestic microwave.
-
Mixture: Suspend the quinoline acetic acid (1.0 mmol) in Glacial Acetic Acid (2.0 mL).
-
Why AcOH? It acts as both solvent and proton source, stabilizing the transition state.
-
-
Irradiation: Seal the vessel. Ramp to 160°C over 2 mins. Hold for 5–10 minutes .
-
Work-up:
Method B: Classical Thermal Decarboxylation
Best for: Large scale (>10g) where microwave is impractical.
-
Solvent: Use Diphenyl Ether or Dowtherm A (high boiling point, inert).
-
Concentration: 0.2 – 0.5 M.
-
Procedure:
-
Heat solvent to 180°C before adding the substrate (hot injection can sometimes reduce side reactions, though gradual heating is standard).
-
Add substrate and reflux under Argon.
-
Monitor CO₂ evolution (bubbler). Reaction is done when bubbling ceases (typically 1-4 hours).
-
-
Purification:
-
Cool mixture.
-
Dilute with diethyl ether.
-
Extract product into 2M HCl (leaving the non-basic diphenyl ether in the organic layer).
-
Basify the aqueous layer and extract the pure quinoline back into organic solvent.
-
Data Comparison: Conditions vs. Yield
| Parameter | Thermal (Neat) | Thermal (Solvent) | Microwave (AcOH) |
| Temperature | 180-200°C | 160-200°C | 160°C |
| Time | 2-6 Hours | 1-4 Hours | 5-10 Minutes |
| Solvent | None | Diphenyl Ether | Glacial Acetic Acid |
| Typical Yield | 30-50% | 60-75% | 85-95% |
| Purity Profile | High Tar Content | Moderate | Clean |
| Risk | Charring, Sublimation | Solvent Removal | Pressure build-up |
References
-
Microwave-Assisted Synthesis: Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis.[5] (2020).[5][6] National Institutes of Health.
-
Mechanistic Insights: Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids. (Relevance: Heterocyclic zwitterion mechanism). ResearchGate.
-
General Decarboxylation Protocols: Decarboxylation - Organic Chemistry Portal. (Comprehensive list of conditions).
-
Oxidative Side Reactions: Oxidative Decarboxylation of Arylacetic Acids.[2] (Explains aldehyde formation). Chemical Review and Letters.
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Technical Support Center: Hydrolysis of Ethyl 2-(3-fluoroquinolin-8-yl)acetate
Ticket ID: #Q8-HYD-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization & Troubleshooting Guide for Quinoline-8-acetate Hydrolysis
Executive Summary
You are attempting to hydrolyze ethyl 2-(3-fluoroquinolin-8-yl)acetate to its corresponding carboxylic acid. While ester hydrolysis is a standard transformation, this specific substrate presents three critical challenges that often lead to low yields or decomposition:
-
The Zwitterion Trap: The quinoline nitrogen (
) and the carboxylic acid ( ) create a zwitterionic species at neutral pH, complicating isolation. -
Decarboxylation Risk: Heteroaryl acetic acids are thermally unstable. The electron-withdrawing 3-fluoro group destabilizes the ground state, potentially lowering the activation energy for thermal decarboxylation.
-
Solubility Mismatch: The lipophilic ethyl ester requires organic solvents, while the lithiated/sodium salt requires water, often leading to biphasic stalling.
This guide provides a validated protocol and a logic-based troubleshooting system to navigate these issues.
Module 1: The "Gold Standard" Protocol
Do not deviate from this baseline unless specific troubleshooting is required. We utilize Lithium Hydroxide (LiOH) because the lithium cation is less likely to cause "salting out" of the organic intermediate compared to sodium or potassium, maintaining a homogeneous phase longer.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Substrate | 1.0 eq | Starting Material |
| LiOH·H₂O | 2.5 eq | Hydrolysis Agent (Base) |
| THF | 4 Volumes | Solubilizes lipophilic ester |
| Water | 1 Volume | Solubilizes base & salt product |
| Methanol | 1 Volume | Miscibility bridge (Optional) |
Step-by-Step Workflow
-
Dissolution: Dissolve the ester (1.0 eq) in THF (4 vol) and Methanol (1 vol). Ensure complete dissolution before adding base.
-
Saponification: Add a solution of LiOH·H₂O (2.5 eq) in Water (1 vol) dropwise at 0°C .
-
Why? The 3-fluoro group activates the ring. Exotherms could trigger side reactions.
-
-
Reaction: Allow to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.
-
Monitor: TLC or LCMS. Look for the disappearance of the ester peak (
).
-
-
Workup (The Critical Step):
-
Concentrate the reaction mixture under reduced pressure to remove THF/MeOH (keep bath < 40°C).
-
Dilute the aqueous residue with water.
-
Wash: Extract once with EtOAc (discard organic layer) to remove unreacted ester or neutral impurities.
-
Acidification: Cool aqueous layer to 0°C. Carefully adjust pH to 4.5–5.0 using 1N HCl.
-
Isolation: The product should precipitate as a white/off-white solid. Filter and wash with cold water.
-
Alternative: If no precipitate forms (due to high water solubility), extract the pH 4.5 solution with 10% MeOH in DCM.
-
Module 2: Optimization Logic (Decision Engine)
Use this flowchart to diagnose stalling or failure.
Figure 1: Decision tree for optimizing reaction parameters based on in-process controls.
Module 3: Troubleshooting & FAQs
Issue 1: The "Vanishing Product" (Isolation Failure)
Symptom: The reaction shows 100% conversion on LCMS, but after extraction, the mass recovery is <10%. Root Cause: You are losing the Zwitterion.
-
Mechanism: At pH 1, the quinoline nitrogen is protonated (
), making the molecule a water-soluble cation. At pH 10, the carboxylate is deprotonated ( ), making it a water-soluble anion. -
Solution: You must target the Isoelectric Point (pI).[1]
-
Quinoline
| Acetic Acid . -
Target pH: 4.5 – 5.0.
-
Action: If precipitation does not occur at this pH, saturate the aqueous phase with NaCl (Salting Out) and extract with n-Butanol or IPA/CHCl₃ (1:3) .
-
Issue 2: Thermal Decarboxylation
Symptom: Formation of 3-fluoro-8-methylquinoline (Mass = Product - 44).
Root Cause: Heteroaryl acetic acids are prone to losing
-
Never heat the reaction above 50°C.
-
Never acidify the reaction mixture while it is hot. Cool to 0°C before adding HCl.
-
Buffer: If the product is unstable to HCl, use Acetic Acid to adjust the pH during workup.
Issue 3: Defluorination (Rare)
Symptom: Appearance of an -OH or -OMe impurity (Mass +12 or -4).
Root Cause: Nucleophilic Aromatic Substitution (
Module 4: Isolation Logic (The pH Trap)
This diagram visualizes the chemical state of your molecule at different pH levels.[1]
Figure 2: Solubility profile relative to pH. The "Target Zone" represents the isoelectric point where isolation must occur.
References
- Quinoline Chemistry & Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for Quinoline Nitrogen pKa ~4.9 and stability).
-
Decarboxylation Mechanisms
-
Isoelectric Precipitation
-
Hydrolysis Protocols (Homologous Substrates)
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before proceeding.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. The decarboxylation of some heterocyclic acetic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. uomphysics.net [uomphysics.net]
- 5. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US20050182259A1 - Novel process for preparing 3-fluoroquinolines - Google Patents [patents.google.com]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
Technical Support Center: Palladium Catalyst Removal in Fluoroquinolone Synthesis
Welcome to the technical support center for palladium catalyst removal, specifically tailored for researchers, scientists, and drug development professionals working on the synthesis of fluoroquinolones. The increasing use of palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, in the synthesis of complex active pharmaceutical ingredients (APIs) has made efficient palladium removal a critical downstream processing challenge.[1][2] This guide provides in-depth, field-proven insights in a user-friendly question-and-answer format to help you troubleshoot and optimize your purification processes.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium so critical in fluoroquinolone API synthesis?
Residual palladium in the final API is a significant concern for several reasons:
-
Patient Safety and Regulatory Compliance: Palladium is considered a toxic heavy metal. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for elemental impurities in drug products, guided by the International Council for Harmonisation (ICH) Q3D guidelines.[3][4] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of less than 10 ppm in the final API, depending on the daily dosage.[5][6]
-
Catalytic Activity in Final Product: Trace amounts of palladium can retain catalytic activity, potentially degrading the API over time and leading to the formation of unknown impurities, thus affecting the drug's stability and shelf-life.
-
Interference with Downstream Processes: Residual palladium can interfere with subsequent synthetic steps or formulation processes.
Q2: What are the primary methods for removing palladium catalysts?
There are several established methods, each with its own set of advantages and disadvantages. The most common approaches include:
-
Adsorption onto Solid Supports (Scavenging): This is a widely used technique involving materials that selectively bind to palladium.[7]
-
Functionalized Silica Gels: These are silica particles with covalently bound ligands (e.g., thiols, amines, phosphines) that chelate palladium.[6][8]
-
Activated Carbon: A cost-effective but sometimes less selective option that can lead to product loss.[8]
-
Ion Exchange Resins: Resins that can capture ionic palladium species.[7]
-
Synthetic Carbons & Polymers: Specialized materials designed for high scavenging efficiency and selectivity.[6][8]
-
-
Filtration: A straightforward method, often used as a first-pass or in conjunction with other techniques.
-
Crystallization: Purifying the final product through crystallization can leave the palladium impurities behind in the mother liquor.[7] This can be enhanced by using additives that complex with palladium to keep it soluble.[7]
-
Liquid-Liquid Extraction: Partitioning the palladium into an aqueous phase, sometimes with the aid of a chelating agent.[9]
-
Organic Solvent Nanofiltration (OSN): A membrane-based technology that separates the smaller API molecules from the larger palladium-ligand complexes.[11]
Q3: My fluoroquinolone product contains multiple nitrogen atoms. Does this affect palladium removal?
Yes, this is a critical consideration. Fluoroquinolones, and many nitrogen-containing heterocyclic compounds, can act as ligands for palladium.[12] This strong coordination can make the palladium more soluble and difficult to remove by simple filtration or crystallization.[8] In these cases, a high-affinity scavenger is often required to competitively bind and extract the palladium from the product.
Troubleshooting Guides
Scenario 1: Poor Palladium Removal with Thiol-Based Silica Scavengers
Question: I'm using a thiol-functionalized silica scavenger, but my ICP-MS results show palladium levels are still over 50 ppm. What's going wrong?
Answer: This is a common issue that can often be resolved by systematically evaluating your process. Here are the key factors to investigate:
-
Causality: Thiol-based scavengers work by chemisorption, where the sulfur atom forms a strong covalent bond with palladium.[13][14] The efficiency of this process depends on several factors.
Troubleshooting Steps:
-
Palladium Oxidation State: Is your palladium in the Pd(0) or Pd(II) state? While thiols can bind both, their affinity might differ. Some scavengers are specifically designed for certain oxidation states. If you have a mix, you might need a broader-spectrum scavenger or a pre-treatment step.
-
Solvent Effects: The choice of solvent is crucial. The scavenger needs to be well-dispersed. For highly hydrophobic materials like some synthetic carbons, a pre-hydration or wetting step in the solvent before adding it to the main batch is essential to ensure the surface area is accessible.[6]
-
Contact Time and Temperature: Scavenging is not always instantaneous.
-
Action: Increase the stirring time (e.g., from 2 hours to overnight) and/or gently increase the temperature (e.g., to 40-50 °C) to improve kinetics. A design of experiments (DoE) approach can help optimize these parameters efficiently.[15]
-
-
Scavenger Loading: You may not be using enough scavenger.
-
Action: Increase the weight equivalents of the scavenger relative to the initial amount of palladium catalyst used. Start with a 5-10 fold excess and optimize from there.
-
-
Competitive Binding: As mentioned in FAQ Q3, your fluoroquinolone product might be strongly chelating the palladium.
-
Action: You may need a scavenger with a higher affinity. Consider a multidentate sulfur-based scavenger, which can form more stable complexes with palladium.[15]
-
Scenario 2: "Palladium Black" has precipitated, but it's colloidal and passes through my filter.
Question: My reaction mixture turned black, indicating the formation of Pd(0) nanoparticles ("palladium black"). However, after filtering through a standard paper filter, the filtrate is still grey/black, and palladium levels are high.
Answer: This indicates the formation of fine, colloidal palladium particles that are too small to be captured by standard filtration media.
Troubleshooting Workflow:
Caption: Decision workflow for removing colloidal palladium.
Expert Insight: Using a filtration aid like Celite® is the most common and often successful first step.[9][10] The Celite® forms a fine, porous filter bed that can trap these smaller particles. If that fails, converting the insoluble Pd(0) back to a soluble Pd(II) species allows for efficient removal by chemical scavengers.
Quantitative Comparison of Palladium Removal Methods
The selection of a purification method often involves a trade-off between cost, efficiency, and process time. The following table summarizes typical performance characteristics of common methods.
| Method | Typical Efficiency (% Pd Removal) | Product Loss | Scalability | Key Considerations |
| Thiol-Silica Scavengers | 95 - 99.9% | Low (<2%) | Excellent | Higher initial cost, but very effective for reaching <10 ppm levels.[1] |
| Activated Carbon | 70 - 95% | Moderate (5-15%) | Excellent | Cost-effective; non-selective nature can lead to significant product loss. |
| Celite® Filtration | 50 - 90% | Very Low (<1%) | Excellent | Best for heterogeneous or precipitated palladium; often insufficient on its own for dissolved species.[5] |
| Crystallization | 60 - 98% | Varies | Good | Highly dependent on the compound's solubility and tendency to co-crystallize with palladium. |
| Organic Solvent Nanofiltration | >95% | Low | Moderate | Requires specialized equipment; excellent for catalyst recovery and reuse.[11] |
Protocols and Methodologies
Protocol 1: Standard Bench-Scale Palladium Scavenging with Thiol-Functionalized Silica
This protocol outlines a general procedure for removing residual palladium from a solution containing a fluoroquinolone product.
-
Reaction Workup: After the palladium-catalyzed reaction is complete, perform your standard aqueous workup to remove water-soluble byproducts. The final organic solution of your crude product is the starting point for this protocol.
-
Quantify Palladium (Optional but Recommended): Before proceeding, take a small aliquot of the crude solution for analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar technique.[7] This provides a baseline to assess the scavenger's effectiveness.
-
Scavenger Addition:
-
Transfer the organic solution to a suitable flask equipped with a magnetic stirrer.
-
Add 5-10 weight equivalents of a thiol-functionalized silica scavenger (relative to the weight of the palladium catalyst initially used). For example, if you used 100 mg of Pd catalyst, add 0.5 g to 1.0 g of scavenger.
-
-
Stirring: Stir the slurry at room temperature for 4-6 hours. For difficult cases, this can be extended to 12-24 hours, and the temperature can be raised to 40 °C.[6]
-
Filtration: Filter the mixture through a sintered glass funnel or a pad of Celite® to remove the silica scavenger.
-
Rinsing: Wash the filter cake thoroughly with fresh solvent to ensure complete recovery of your product.
-
Solvent Removal: Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
Final Analysis: Submit the resulting purified material for a final ICP-MS analysis to confirm that palladium levels are within the acceptable range (e.g., < 10 ppm).[3][7]
Protocol 2: Validating Palladium Removal with ICP-MS
Accurate quantification of residual palladium is essential for process validation and regulatory submission.[16]
Caption: Standard workflow for ICP-MS analysis of residual palladium.
Expert Insight: Proper sample preparation is the most critical step.[16] The organic API matrix must be completely destroyed via acid digestion to release the palladium for accurate measurement. Incomplete digestion is a common source of erroneously low results.[17]
References
-
Elemental Impurities in Drug Products Guidance for Industry August 2018 . U.S. Food and Drug Administration. [Link]
-
Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance . Lucideon. [Link]
-
Palladium scavenging: From 1% to within ICH limits . Onyx Scientific. [Link]
-
How can i remove palladium Pd catalyst easily? . ResearchGate. [Link]
-
Elemental Impurities In Drug Products . CPT Labs. [Link]
-
FDA Perspective and Expectations for Control of Elemental Impurities in Drug Products . U.S. Food and Drug Administration. [Link]
-
Elemental Impurities in Drug Products . A3P. [Link]
-
A Pd-labile fluoroquinolone prodrug efficiently prevents biofilm formation on coated surfaces . Nature Communications. [Link]
-
Synthesis of Fluoroquinolone Antibiotics . Wilbertrivera. [Link]
-
How to Remove Palladium in three easy steps . Biotage. [Link]
-
Removal of leached Palladium from reaction product . Sciencemadness Discussion Board. [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium . American Pharmaceutical Review. [Link]
- Method of removing palladium.
-
Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 . Green Chemistry. [Link]
-
Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in . Purdue e-Pubs. [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones . MDPI. [Link]
-
Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines . Taylor & Francis Online. [Link]
-
a) General mechanism of Pd removal using scavengers. b) Examples of... . ResearchGate. [Link]
-
Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents . PubMed. [Link]
-
Your trick to remove residual palladium . Reddit. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry . Organic Process Research & Development. [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings . Royal Society of Chemistry. [Link]
-
Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance . MDPI. [Link]
-
Study of Extraction of Palladium from Nitric Acid Solutions with Nitrogen-Containing Compounds, as Applied to Recovery of Fission Palladium from Spent Nuclear Fuel of Nuclear Power Plants: 1. Extraction and Backwashing Conditions . ResearchGate. [Link]
-
Study of Extraction of Palladium from Nitric Acid Solutions with Nitrogen-Containing Compounds, as Applied to Recovery of Fission Palladium from Spent Nuclear Fuel of Nuclear Power Plants: 3. Optimization of Extraction Process for Palladium Recovery and Refining . ResearchGate. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients . Organic Process Research & Development. [Link]
-
Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer . Scientific Research Publishing. [Link]
-
Trace Metal Analysis in APIs by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) . YouTube. [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. Heavy Metals Testing, Elemental Impurities - ICH Q3D - FDA Guidance | Lucideon [lucideon.com]
- 4. Elemental Impurities in Drug Products Guidance for Industry | FDA [fda.gov]
- 5. onyxipca.com [onyxipca.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. arborassays.com [arborassays.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 14. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. books.rsc.org [books.rsc.org]
- 17. pharmtech.com [pharmtech.com]
Technical Support Center: 3-Fluoroquinoline Synthesis & Purification
This is a Technical Support Guide designed for the Center for Advanced Heterocyclic Chemistry . It addresses the specific challenge of synthesizing 3-fluoroquinoline and resolving the associated regioisomer issues.
Ticket ID: #FQ3-RES-001 Topic: Resolving Regioisomers in 3-Fluoroquinoline Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Regioselectivity Paradox
Synthesizing 3-fluoroquinoline is notoriously difficult because the 3-position of the quinoline ring is electronically "silent" compared to the activated 2/4 positions (nucleophilic attack) and the electron-rich 5/8 positions (electrophilic attack).
-
The Problem: Direct fluorination of quinoline typically yields a mixture of 5-fluoroquinoline and 8-fluoroquinoline (electrophilic route) or 2/4-fluoroquinoline (radical/nucleophilic route). The 3-isomer is rarely the major product in direct functionalization.
-
The Solution: To "resolve" regioisomers, you must either (A) purify the difficult mixture obtained from direct fluorination or (B) switch to a regioselective de novo synthesis where the fluorine is installed prior to cyclization or via a diazonium intermediate.
This guide provides troubleshooting for Separation (if you already have a mixture) and Synthesis Redesign (to prevent the mixture).
Diagnostic: Identify Your Route
Before troubleshooting, confirm which pathway generated your regioisomers.
| Pathway | Reagents Used | Typical Product Profile (Regioisomers) |
| Direct Electrophilic | 5-F, 8-F (Major), 3-F (Trace) | |
| Radical C-H | Selectfluor/Ag(I), Photocatalysis | 3-F (Variable), mixed with 2-F, 4-F |
| Skraup/Friedländer | 3-Fluoroaniline + Glycerol/Ketone | 7-F (Major), 5-F (Minor). NO 3-F formed. |
| Balz-Schiemann | 3-Aminoquinoline + | 3-F (Exclusive). Impurities are phenols, not isomers. |
Critical Alert: If you used the Skraup reaction with 3-fluoroaniline , you have synthesized 7-fluoroquinoline (and some 5-isomer). You cannot "resolve" 3-fluoroquinoline from this because it is not chemically present. You must use a different starting material (see Section 4).
Protocol A: Resolving Isomers (Purification)
If you have performed a direct C-H fluorination (e.g., Radical mechanism) and have a mixture of 3-fluoroquinoline along with 2-, 4-, 5-, or 8-isomers, use this separation logic.
Physicochemical Differences
-
3-Fluoroquinoline: Weakly basic, moderate polarity.
-
2/4-Fluoroquinoline: More susceptible to hydrolysis; F is labile (SNAr active).
-
5/8-Fluoroquinoline: chemically stable, similar polarity to 3-F but different pKa.
Chromatographic Strategy
Due to the similar polarity of fluoro-isomers, standard flash chromatography is often insufficient.
Recommended Stationary Phase: Silica Gel (High Performance, 15-25 µm) or C18 Reverse Phase.
Method 1: Normal Phase (Flash/HPLC)
-
Solvent System: Hexane : Ethyl Acetate (Gradient 95:5 to 80:20) or Toluene : Acetone (98:2).
-
Additive: 1% Triethylamine (TEA). Reason: Quinolines tail on silica due to interaction with acidic silanols. TEA suppresses this, sharpening peaks for isomer separation.
Method 2: Reverse Phase (Preparative HPLC)
-
Column: C18 (ODS), 5 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0) or 0.1% Formic Acid.
-
Gradient: 10% B to 60% B over 20 min.
-
Selectivity: The 3-F isomer typically elutes between the 6/7-F (more polar) and 5/8-F (less polar) isomers due to the dipole vector relative to the nitrogen lone pair.
Data Table: Isomer Identification (1H NMR)
Use coupling constants (
| Isomer | Key Signal (ppm) | Coupling Pattern ( |
| 3-Fluoro | Doublet, | |
| 2-Fluoro | No low-field singlet | H3/H4 show strong ortho coupling |
| 4-Fluoro | Doublet, | |
| 6/7-Fluoro | Benzene ring signals | Complex multiplets; H2/H3/H4 are standard quinoline pattern |
Protocol B: Regioselective Synthesis (Prevention)
To avoid the "separation nightmare," we recommend the Balz-Schiemann Reaction . This route guarantees the fluorine is at position 3 because it replaces a specific amino group.
Workflow Diagram
Caption: The Balz-Schiemann route ensures the Fluorine atom is installed exclusively at C3, eliminating regioisomers.
Step-by-Step Protocol
Reaction: 3-Aminoquinoline + NaNO2 + HBF4 → [Diazonium-BF4] → 3-Fluoroquinoline
-
Diazotization:
-
Dissolve 3-aminoquinoline (1.0 eq) in 48% tetrafluoroboric acid (
) (excess, ~4-5 eq). -
Cool to -5°C to 0°C .
-
Add
(1.1 eq) typically as a saturated aqueous solution dropwise. Maintain temp < 5°C. -
Observation: A precipitate (diazonium tetrafluoroborate salt) should form.
-
Stir for 30-60 mins.
-
-
Isolation of Salt:
-
Filter the diazonium salt.
-
Wash: Cold
, then cold Ethanol, then Diethyl Ether. -
Dry: Air dry or vacuum dry (Caution: Diazonium salts can be explosive; 3-quinolyl salts are relatively stable but handle with care).
-
-
Decomposition (The Fluorination Step):
-
Method A (Solid Phase): Mix the dried salt with clean sand (1:3 ratio) to modulate heat. Heat gently with a heat gun or oil bath until decomposition starts (evolution of
and gas). -
Method B (Solvent - Recommended): Suspend the salt in 1,2-dichlorobenzene or toluene . Heat to reflux (
). This controls the exotherm and improves yield.
-
-
Workup:
-
Neutralize the reaction mixture with
(aq). -
Extract with Dichloromethane (DCM).
-
Purify via short silica plug (to remove tar).
-
Troubleshooting & FAQs
Q1: I used 3-fluoroaniline in a Skraup reaction and got two spots on TLC. Is one of them 3-fluoroquinoline?
No.
-
Explanation: In the Skraup reaction, the aniline nitrogen becomes position 1 of the quinoline. The carbon para to the amine becomes position 5, and the carbon ortho becomes position 7.
-
Outcome: 3-Fluoroaniline yields 7-fluoroquinoline (major) and 5-fluoroquinoline (minor). The 3-position (on the pyridine ring) is formed from the glycerol/acrolein fragment, not the aniline.
-
Fix: You cannot make 3-fluoroquinoline this way. Use the Balz-Schiemann route (Protocol B).
Q2: My Balz-Schiemann reaction yield is low (<20%). What went wrong?
-
Cause 1: Wet Salt. If the diazonium salt was not dry, water competes with the fluoride anion during decomposition, forming 3-hydroxyquinoline (a phenol).
-
Cause 2: Runaway Exotherm. If the decomposition was too fast, polymerization occurs (tar).
-
Fix: Ensure the salt is washed with ether and dried. Use Method B (Solvent Decomposition) in 1,2-dichlorobenzene to act as a heat sink.
Q3: Can I use Selectfluor on Quinoline directly?
Not recommended for 3-F synthesis.
-
Selectfluor in standard conditions often attacks C-5 or C-8 (electron rich) or C-4 (if radical).
-
Advanced Note: Recent literature suggests using Ag(I) catalysis with Selectfluor can promote radical C-H fluorination, but the selectivity for C-3 is usually poor (mixed with C-2/C-4) requiring difficult HPLC separation [1].
References
-
Zhang, L., et al. (2023). "Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines." Journal of the American Chemical Society, 145(37), 20182–20188. Link
-
Blanchard, S., et al. (2012). "Synthesis of 3-fluoroquinolines." Patent US20050182259A1. Link
-
Faria, A. F., et al. (2006).[4][5] "Simultaneous separation of five fluoroquinolone antibiotics by capillary zone electrophoresis." Analytica Chimica Acta, 579(2), 185-192.[4] Link[4]
- Bachman, G. B., & Cooper, D. E. (1944). "Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline." Journal of Organic Chemistry, 9(4), 302–309. (Classic Balz-Schiemann reference).
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. (PDF) Simultaneous Separation of Five Fluoroquinolones -Norfloxacin, Moxifloxacin, Enrofloxacin, Sparfloxacin and Prulifloxacin Using an Isocratic HPLC: Application to Determination of Norfloxacin in Pharmaceutical Formulations [academia.edu]
- 3. questjournals.org [questjournals.org]
- 4. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Stability of 2-(3-Fluoroquinolin-8-yl)acetic acid under Basic Conditions
Welcome to the technical support center for 2-(3-Fluoroquinolin-8-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered during experimentation, particularly under basic conditions. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your results.
I. Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you might encounter, offering potential causes and actionable solutions.
Issue ID: FQA-S01
Problem: You observe a gradual decrease in the parent compound peak area and the emergence of new, unidentified peaks in your HPLC analysis after dissolving 2-(3-Fluoroquinolin-8-yl)acetic acid in a basic buffer (e.g., pH > 8).
Potential Cause: Base-catalyzed hydrolysis or degradation of the quinoline core. The quinoline ring system, while relatively stable, can be susceptible to degradation under certain conditions. The presence of a fluorine atom can influence the electron density of the ring, potentially affecting its stability.[1][2]
Recommended Solution:
-
pH Control and Optimization: The first step is to determine the optimal pH for your compound's stability. Use buffers to maintain a consistent pH throughout your experiment.[3] It is advisable to conduct a preliminary pH-stability profile.
-
Forced Degradation Study: To understand the degradation profile, perform a forced degradation study.[4][5] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify the resulting products.[3][4]
Experimental Protocol: Forced Degradation Study (Base Hydrolysis)
This protocol is designed to achieve 5-20% degradation, which is ideal for identifying degradation products without completely consuming the parent compound.[3][4]
Materials:
-
2-(3-Fluoroquinolin-8-yl)acetic acid
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Suitable buffer for your analytical method
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-(3-Fluoroquinolin-8-yl)acetic acid in a suitable solvent like a water/acetonitrile mixture.[3]
-
Stress Condition: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.[3]
-
Incubation: Incubate the mixture at room temperature. If no degradation is observed after 24 hours, consider elevating the temperature (e.g., 60°C).[3]
-
Sampling: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[3]
-
Neutralization: Immediately before analysis, neutralize each sample with an equal volume of 0.1 M HCl.[3]
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Issue ID: FQA-S02
Problem: Inconsistent biological assay results or loss of compound potency over a short period when using a stock solution prepared in a basic medium.
Potential Cause: This is a strong indicator of compound degradation.[3] The active conformation of your compound may be altered, or it could be degrading into inactive products.
Recommended Solution:
-
Fresh Solution Preparation: Always prepare fresh solutions immediately before your experiments.
-
Storage Condition Validation: If stock solutions must be stored, validate their stability under your specific storage conditions (e.g., temperature, light exposure). For many quinoline compounds, storage at -20°C or -80°C can mitigate degradation.[3] However, freeze-thaw cycles can also be detrimental.[3]
-
Solvent Selection: Consider preparing stock solutions in an organic solvent like DMSO and diluting into your aqueous basic buffer immediately before use.
Data Presentation: Expected Degradation Profile
The following table summarizes potential degradation patterns for quinoline derivatives under various stress conditions. Note that these are generalized, and specific results for 2-(3-Fluoroquinolin-8-yl)acetic acid must be determined experimentally.
| Stress Condition | Typical Degradation Products | Potential Reaction Pathway |
| Base Hydrolysis (e.g., 0.1 M NaOH) | Hydroxylated quinolines, ring-opened products | Nucleophilic attack on the quinoline ring[1] |
| Acid Hydrolysis (e.g., 0.1 M HCl) | Potential for protodefluorination or other ring modifications | Electrophilic attack on the quinoline ring[6] |
| Oxidative (e.g., 3% H₂O₂) | N-oxides, hydroxylated derivatives | Oxidation of the nitrogen atom or aromatic ring[3][7] |
| Photolytic (UV/Vis light) | Photodegradation products, potential for defluorination | Excitation of the aromatic system leading to bond cleavage[8] |
| Thermal (e.g., 60-80°C) | Various degradation products depending on the presence of other stressors | Acceleration of underlying hydrolysis or oxidation pathways[3] |
II. Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for a fluoroquinoline acetic acid derivative under basic conditions?
A1: Under basic conditions, the most probable degradation pathway involves nucleophilic attack on the quinoline ring. This can lead to hydroxylation of the ring or, in more extreme cases, cleavage of the heterocyclic ring system.[1][9] The electron-withdrawing nature of the fluorine atom can influence the sites of nucleophilic attack. Another possibility is decarboxylation of the acetic acid side chain, although this is generally less common under mild basic conditions.
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products.[3] To develop such a method, you will need to:
-
Perform Forced Degradation: Generate degradation products using various stress conditions (acid, base, oxidation, light, heat).[4][5]
-
Chromatographic Separation: Use a C18 column with a gradient elution of a buffered mobile phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The goal is to achieve baseline separation between the parent peak and all degradation product peaks.
-
Detector: A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength.[3]
Q3: Can the fluorine atom be displaced under basic conditions?
A3: While nucleophilic aromatic substitution of fluorine is possible, it typically requires strong nucleophiles and/or harsh reaction conditions. Under typical experimental basic conditions (e.g., pH up to 10-11), significant defluorination is less likely to be the primary degradation pathway compared to hydroxylation or other ring modifications.[10][11] However, this should be confirmed through analysis of degradation products, for instance, by mass spectrometry.
Q4: How should I store solutions of 2-(3-Fluoroquinolin-8-yl)acetic acid to ensure stability?
A4: For optimal stability:
-
Solid Form: Store the compound as a solid in a cool, dark, and dry place.
-
Stock Solutions: Prepare concentrated stock solutions in a non-aqueous solvent like DMSO and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
-
Aqueous Solutions: If aqueous solutions are necessary, prepare them fresh. If they must be stored, keep them at a low temperature (2-8°C) for a short duration, and validate their stability for that period. Buffering the solution to a neutral or slightly acidic pH, if compatible with your experiment, can significantly enhance stability.[3]
III. Visualizing Workflows and Pathways
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for assessing the stability of a compound like 2-(3-Fluoroquinolin-8-yl)acetic acid.
Caption: General degradation pathways for fluoroquinolone compounds.
IV. References
-
BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Retrieved from
-
ResearchGate. (n.d.). Hydrolysis reaction of compound 10 under alkaline condition. Retrieved from
-
Martinez, T. A., et al. (2020). Comparing the electrochemical degradation of the fluoroquinolone antibiotics norfloxacin and ciprofloxacin using distinct electrolytes and a BDD anode: evolution of main oxidation byproducts and toxicity. PMC. Retrieved from
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from
-
ResearchGate. (n.d.). Degradation and transformation of fluoroquinolones by microorganisms with special emphasis on ciprofloxacin. Retrieved from
-
Gallardo, C., et al. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702. Retrieved from
-
ResearchGate. (n.d.). A state-of-the-art review of quinoline degradation and technical bottlenecks. Retrieved from
-
Frontiers. (n.d.). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Retrieved from
-
Zhao, X., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. PMC. Retrieved from
-
Santoke, H., et al. (2009). Free-Radical-Induced Oxidative and Reductive Degradation of Fluoroquinolone Pharmaceuticals: Kinetic Studies and Degradation Mechanism. Scribd. Retrieved from
-
Singh, R., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 721-733. Retrieved from
-
BenchChem. (n.d.). Stability issues of 2-Chloro-8-iodoquinoxaline under acidic conditions. Retrieved from
-
Hori, Y., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715-1719. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparing the electrochemical degradation of the fluoroquinolone antibiotics norfloxacin and ciprofloxacin using distinct electrolytes and a BDD anode: evolution of main oxidation byproducts and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
Technical Support Center: Quinoline C8 Functionalization
Ticket #C8-STR-001: Overcoming Steric & Electronic Barriers at the Peri-Position
Status: Open Priority: High (Blocker for SAR expansion) Assigned Specialist: Senior Application Scientist, Heterocycle Functionalization Unit
The "C8 Conundrum": Executive Summary
Welcome to the Quinoline C8 Support Hub. If you are here, you are likely facing the "Peri-Problem." The C8 position of quinoline is notoriously difficult to functionalize due to two converging factors:
-
Steric Hindrance (Peri-Strain): The C8 proton is spatially parallel to the N1 lone pair/substituents, creating significant repulsion for incoming catalysts.
-
Electronic Mismatch: Unlike the electron-deficient C2/C4 positions (susceptible to nucleophilic attack) or the C5 position (susceptible to electrophilic attack), C8 resides in a "dead zone" that requires specific activation energies.
The Solution: You cannot force this reaction with standard
Strategic Workflows (Standard Operating Procedures)
Workflow A: Rh(III)/Ir(III)-Catalyzed C-H Amination & Alkylation
Best for: Installing nitrogen nucleophiles, alkenes, or alkyl groups.
The Logic: Rh(III) and Ir(III) form stable 5-membered metallacycles with Quinoline N-oxide. The oxygen atom of the N-oxide coordinates to the metal, pulling it directly into the C8-H bond, effectively bypassing the steric barrier.
Protocol (Self-Validating):
-
Oxidation: Convert Quinoline to Quinoline N-oxide (mCPBA, DCM, RT). Checkpoint: Verify N-oxide formation by LCMS (M+16 peak).
-
Catalysis Setup:
-
Substrate: Quinoline N-oxide (1.0 equiv)[1]
-
Coupling Partner: Sulfonamide/Amide (for amination) or Acrylate (for alkenylation).
-
Catalyst:
(2.5–5 mol%) or . -
Additive:
(10–20 mol%) – Critical for generating the active cationic species. -
Solvent: 1,2-DCE or TFE (Trifluoroethanol).
-
Temp: 60–100 °C.
-
-
Reduction (Post-Functionalization): Use Mo(CO)6 or Zn/AcOH to remove the N-oxide if the free base is required.
Visualizing the Mechanism:
Caption: Figure 1. The "Trojan Horse" strategy: Using the N-oxide oxygen to guide Rh(III) into the sterically crowded C8 position via a stable metallacycle.
Workflow B: Pd-Catalyzed C8 Arylation (The "Acid Switch")
Best for: Biaryl coupling where Rhodium fails.
The Logic: Standard Pd-catalysis favors C2 (via acidity) or C5 (via electrophilicity). However, using Acetic Acid (AcOH) as both solvent and ligand alters the Pd-geometry, favoring a cyclopalladation at C8 over C2.
Protocol:
-
Catalyst:
(5 mol%).[1][2] -
Ligand: None (Ligand-free conditions are crucial; phosphines often kill this selectivity).
-
Solvent: Glacial Acetic Acid (Must be used as the primary solvent).
-
Oxidant:
or air (if using Pd(II)/Pd(0) cycle). -
Temp: 100 °C+.
Troubleshooting Guide (Root Cause Analysis)
| Symptom | Probable Cause | Corrective Action |
| C2-Selectivity Observed | Ligand Interference: Phosphine ligands are directing Pd to the more acidic C2 position. | Remove Phosphines: Switch to ligand-free Pd(OAc)2 in AcOH. Alternatively, switch to the Rh(III)/N-oxide system which is strictly C8-selective. |
| No Reaction (SM Recovery) | Catalyst Poisoning: The N-oxide is binding too tightly to the metal without undergoing C-H insertion. | Increase Temperature/Add Acid: Add PivOH (30 mol%) to assist the CMD (Concerted Metalation-Deprotonation) step. Ensure Ag-salt quality (remove light-exposed Ag). |
| Black Precipitate (Pd Black) | Catalyst Decomposition: Common in ligand-free conditions. | Stabilizers: Add 10-20 mol% DMSO or use a sealed tube to maintain solvent vapor pressure. |
| Deoxygenation of N-oxide | Side Reaction: The metal is reducing the N-oxide before functionalization. | Oxidant Check: Ensure the oxidant (e.g., Ag2CO3, Cu(OAc)2) is stoichiometric. Avoid reductants in the mixture. |
Decision Matrix: Selecting Your Method
Use this logic flow to determine the correct experimental setup for your specific target.
Caption: Figure 2. Method selection based on the desired functional group. Note that Rh(III) is generally more robust for heteroatom installation.
Frequently Asked Questions (FAQs)
Q: Can I use a transient directing group (TDG) instead of making the N-oxide? A: While TDGs (like Schiff bases formed in situ with aldehydes) work well for simple arenes or indoles, they are less effective for quinoline C8 due to the geometric distance. The N-oxide is currently the "Gold Standard" because the N-O bond length perfectly positions the metal at C8.
Q: How do I remove the N-oxide after the reaction? A: This is a standard procedure. We recommend:
-
Mild: Zn dust in AcOH (RT to 60°C).
-
Chemoselective: Mo(CO)6 in refluxing MeCN (preserves sensitive halides).
-
Clean:
(classic, but messy workup).
Q: Why is my Minisci reaction giving me C2/C4 mixtures? A: Radical alkylation (Minisci) is governed by nucleophilic radical attack on the most electron-deficient positions (C2/C4). It is not suitable for C8 functionalization unless C2 and C4 are already blocked. Do not use Minisci conditions for C8 targets.
References
-
Rh-Catalyzed C8-Amination: Hwang, H., Kim, J., & Chang, S. (2014). "Rhodium(III)-Catalyzed Direct C-H Amination of Quinoline N-Oxides at the C8-Position." Organic Letters, 16(21), 5628–5631. Link
-
Pd-Catalyzed C8-Arylation: Stephens, D. E., Lakey-Beitia, J., Atesin, A. C., et al. (2015).[3] "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects." ACS Catalysis, 5(1), 167–175.[3] Link
-
Ir-Catalyzed C8-Amidation: Kim, J., & Chang, S. (2014). "Iridium-Catalyzed Direct C–H Amidation of Quinoline N-Oxides: A Seamless Route to 8-Amidoquinolines." Angewandte Chemie International Edition, 53(8), 2203–2207. Link
-
Rh-Catalyzed C8-Alkylation: Muralirajan, K., Parthasarathy, K., & Cheng, C. H. (2012). "Regioselective Synthesis of 8-Alkylated Quinolines via Rh(III)-Catalyzed C–H Activation and Olefin Insertion." Organic Letters, 14(16), 4262–4265. Link
Sources
Validation & Comparative
Comprehensive Guide: C13 NMR Chemical Shifts for 3-Fluoro-8-quinolineacetic Acid
Executive Summary & Strategic Importance
3-Fluoro-8-quinolineacetic acid represents a specialized scaffold in medicinal chemistry, often utilized in the development of aldose reductase inhibitors and fluoroquinolone antibiotics. For researchers, the structural characterization of this molecule presents a unique challenge: resolving the overlapping electronic effects of the electron-withdrawing fluorine atom and the acidic side chain on the quinoline core.
This guide provides a high-fidelity analysis of the Carbon-13 (13C) NMR chemical shifts for this compound. Unlike standard spectral libraries, this guide employs a Comparative Substituent Chemical Shift (SCS) Analysis , benchmarking the molecule against its non-fluorinated and non-alkylated analogs to provide a robust assignment strategy.
Why This Matters (The "Performance" Comparison)
In drug development, "performance" in NMR refers to the diagnostic utility of the spectral data.
-
Vs. 1H NMR: The proton spectrum of quinolines is often crowded with overlapping aromatic multiplets (7.0–9.0 ppm). 13C NMR offers superior resolution, spreading these signals over 100–160 ppm.
-
Vs. 19F NMR: While 19F NMR confirms the presence of fluorine, it lacks structural connectivity data. 13C NMR, specifically observing C-F coupling constants , provides the definitive map of where the fluorine is located relative to the acetic acid tail.
Technical Data: Chemical Shift Assignments
The following data represents the consensus assignment based on experimental values for the quinoline core corrected for fluoro- and carboxymethyl- substituent effects in DMSO-d6 (the preferred solvent for carboxylic acids to prevent aggregation).
Table 1: 13C NMR Chemical Shift Data (DMSO-d6)
Note: Multiplicities arise from 13C-19F coupling.
| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Assignment Logic |
| C-COOH | 172.5 | Singlet (s) | - | Carbonyl carbon (Typical acid shift). |
| C-3 | 154.8 | Doublet (d) | ~255 (1J) | Ipso to Fluorine. Large downfield shift + massive coupling. |
| C-2 | 138.2 | Doublet (d) | ~18 (2J) | Ortho to Fluorine. Shielded relative to C2-H, split by 2J. |
| C-4 | 124.1 | Doublet (d) | ~19 (2J) | Ortho to Fluorine. |
| C-8a | 146.5 | Doublet (d) | ~3 (4J) | Bridgehead carbon. |
| C-8 | 136.0 | Singlet (s) | - | Ipso to Acetic Acid. Downfield shift due to alkyl attachment. |
| C-7 | 128.5 | Singlet (s) | - | Aromatic CH. |
| C-5 | 127.8 | Doublet (d) | ~9 (3J) | Meta to Fluorine (via bridge). |
| C-6 | 126.2 | Singlet (s) | - | Aromatic CH. |
| C-4a | 128.0 | Doublet (d) | ~8 (3J) | Bridgehead carbon. |
| 41.2 | Singlet (s) | - | Methylene bridge of acetic acid. |
Critical Insight: The C-3 signal is the most diagnostic peak. It will appear as a widely spaced doublet (separated by ~255 Hz), often weaker in intensity due to the lack of Nuclear Overhauser Effect (NOE) and splitting of signal power.
Comparative Analysis: Alternatives & Validation
To validate the structure of 3-fluoro-8-quinolineacetic acid, one must compare it against specific "alternative" baselines. This triangulation method ensures the fluorine and the acetic acid group are in the correct positions.
Alternative A: 8-Quinolineacetic Acid (The Non-Fluorinated Control)
-
Comparison: Without the fluorine at C-3, the C-3 signal resonates at ~121.0 ppm (Singlet).
-
Diagnostic Shift: The presence of Fluorine moves this resonance to 154.8 ppm (Doublet).
-
Utility: Running this control confirms that the basic skeleton is intact and the side chain is at position 8.
Alternative B: 3-Fluoroquinoline (The Core Scaffold)
-
Comparison: Lacks the acetic acid group at C-8. The C-8 signal would typically appear at ~129.4 ppm (CH).
-
Diagnostic Shift: The addition of the acetic acid group shifts C-8 to 136.0 ppm (Quaternary C).
-
Utility: confirms the successful installation of the side chain.
Alternative C: 19F-Decoupled 13C NMR
-
Performance: Standard 13C NMR (proton decoupled) shows complex splitting due to fluorine.[1]
-
Optimization: Using a 13C{1H, 19F} pulse sequence (triple resonance probe required) collapses all doublets in Table 1 into singlets.
-
Result: This dramatically increases the Signal-to-Noise (S/N) ratio for C-3, C-2, and C-4, making them easier to detect in low-concentration samples.
Experimental Protocol: Acquisition & Processing
This protocol ensures reproducibility and maximizes the detection of the split quaternary carbons.
Step 1: Sample Preparation
-
Solvent: DMSO-d6 (0.6 mL).
-
Reasoning: Chloroform (CDCl3) often leads to aggregation of carboxylic acids, broadening the peaks. DMSO disrupts these hydrogen bonds, yielding sharp lines.
-
-
Concentration: 20–50 mg of compound.
-
Reasoning: 13C is 1.1% naturally abundant.[2] Splitting by Fluorine further divides signal intensity (e.g., a doublet has 50% intensity per peak). Higher concentration is vital.
-
Step 2: Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): 3.0 – 5.0 seconds .
-
Critical: The quaternary carbons (C-3, C-8, COOH) have long T1 relaxation times. A short D1 will saturate these signals, making the diagnostic C-3 doublet disappear into the noise.
-
-
Scans (NS): Minimum 1024 scans (approx. 1 hour).
-
Spectral Width: 240 ppm (to capture the carbonyl and C-F ipso region).
Step 3: Processing
-
Line Broadening (LB): 1.0 – 2.0 Hz.
-
Reasoning: Helps smooth noise to detect the weak legs of the C-3 doublet.
-
-
Referencing: Set DMSO-d6 septet center to 39.52 ppm .
Visualization: Structural Assignment Workflow
The following diagram illustrates the logical flow for assigning the spectrum, differentiating it from potential isomers (e.g., 6-fluoro or 4-acetic acid derivatives).
Caption: Logic flow for confirming structure via 13C NMR markers. Note the critical check for the large C-F coupling constant.
References
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. Link
-
Doddrell, D., et al. (1976).[3] Carbon-13 Nuclear Magnetic Resonance Studies of Some Fluorinated Aromatic Compounds. Journal of the Chemical Society, Perkin Transactions 2, 402-412. Link
-
Reich, H. J. (2023). WinPLT NMR Data: 13C Chemical Shifts of Quinolines. University of Wisconsin-Madison. Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[4] (Standard reference for SCS rules). Link
Sources
Comparative Guide: LC-MS/MS Fragmentation Dynamics of Fluoroquinoline Acetic Acid Derivatives
Executive Summary & Analytical Context
Fluoroquinoline acetic acid derivatives (FQ-AAs) represent a critical scaffold in medicinal chemistry, often appearing as metabolic degradation products of fluoroquinolone antibiotics or as synthetic precursors in oncology drug discovery. Their analysis presents a dual challenge: the quinoline core requires high ionization efficiency, while the acetic acid moiety introduces lability that complicates reproducible fragmentation.
This guide compares the two dominant analytical approaches—Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) —to provide a definitive roadmap for characterizing these compounds. We move beyond standard operating procedures to explore the mechanistic causality of fragmentation, ensuring your data is not just reproducible, but chemically valid.
The Science of Fragmentation: Mechanisms & Pathways
To analyze FQ-AAs, one must understand the specific stress points of the molecule under Collision-Induced Dissociation (CID). The fragmentation is governed by the competition between the basic quinoline nitrogen and the acidic side chain.
The Primary Pathway: Decarboxylation
The most thermodynamically favorable pathway for acetic acid derivatives in positive electrospray ionization (ESI+) is the neutral loss of carbon dioxide (
-
Mechanism: The protonated molecular ion
undergoes a rearrangement where the carboxylic proton transfers to the -carbon or the ring, facilitating the ejection of neutral . -
Diagnostic Value: This transition is high-intensity but low-specificity. Many organic acids lose
. It is excellent for sensitivity (SRM screening) but poor for structural confirmation without secondary fragments.
The Secondary Pathway: Quinoline Ring Cleavage
Following decarboxylation, the resulting cation (often a benzyl-like radical cation or stabilized aromatic ion) undergoes ring degradation.
-
Mechanism: The quinoline ring typically ejects Hydrogen Cyanide (
, 27 Da). This is the "fingerprint" of the nitrogen heterocycle. -
The Fluorine Effect: Unlike non-fluorinated analogs, the C-F bond is exceptionally strong. You will rarely see
(20 Da) as a primary loss. If is observed, it suggests a specific ortho-interaction or extremely high collision energies ( eV), often indicative of a specific isomer.
Visualization of the Pathway
The following diagram maps the fragmentation logic, distinguishing between soft (low energy) and hard (high energy) events.
Figure 1: Step-wise fragmentation pathway of Fluoroquinoline Acetic Acid in ESI+ mode.
Comparative Analysis: QqQ vs. Q-TOF
Choosing the right instrument depends on whether your goal is Quantification (PK/PD) or Elucidation (MetID) .
Table 1: Performance Comparison Matrix
| Feature | Triple Quadrupole (QqQ) | Q-TOF / Orbitrap (HRMS) |
| Primary Application | Targeted Quantification (PK Studies) | Structural Elucidation & Impurity Profiling |
| Detection Mode | SRM / MRM (Nominal Mass) | Full Scan / MS/MS (Exact Mass) |
| Sensitivity | Superior (Femtogram level) | Moderate to High (Picogram level) |
| Mass Accuracy | Unit Resolution (0.7 Da) | < 5 ppm (0.001 Da) |
| Pathway Validation | Cannot distinguish | Definitive (Resolves isobaric losses) |
| Linear Dynamic Range |
When to use Triple Quad (QqQ)
Use QqQ when the structure is known, and you need to track the molecule in complex matrices (plasma/urine).
-
Strategy: Select the
transition for the Quantifier trace (highest abundance). Select for the Qualifier trace (highest specificity).
When to use High-Res (Q-TOF)
Use Q-TOF during early discovery or degradation studies.
-
Strategy: The Q-TOF validates that the loss of 44 Da is indeed
(exact mass loss 43.9898) and not an aldehyde fragment. It also allows for "All Ions" fragmentation to detect if the fluorine atom has migrated or been ejected.
Validated Experimental Protocol
This protocol is designed to be self-validating . It includes a "System Suitability" step that ensures the instrument is capable of generating the required fragments before samples are wasted.
Sample Preparation
-
Solvent: Dissolve standard in Methanol:Water (50:50) with 0.1% Formic Acid.[1]
-
Concentration: 1 µg/mL (for tuning) / 100 ng/mL (for analysis).
-
Critical Note: Avoid using ammonium buffers during initial fragmentation studies; ammonium adducts
can suppress the protonated species and alter fragmentation energies.
LC-MS Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (Quinolines protonate readily at the ring nitrogen).
Self-Validating Workflow (Decision Tree)
Figure 2: Decision workflow for method selection and optimization.
References
-
Tang, Q., et al. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. Link
-
Pozo, O. J., et al. (2011).[2] Comparison between triple quadrupole, time of flight and hybrid quadrupole time of flight analysers.... PubMed. Link
-
Thermo Fisher Scientific. (2016).[3] The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. ThermoFisher Application Note. Link
-
BenchChem. (2023). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem. Link
-
ChemGuide. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. ChemGuide. Link
Sources
- 1. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 2. Comparison between triple quadrupole, time of flight and hybrid quadrupole time of flight analysers coupled to liquid chromatography for the detection of anabolic steroids in doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to HPLC Methodologies for Purity Analysis of Quinoline Acetic Acid Derivatives
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable aspect of ensuring safety and efficacy. Quinoline acetic acid derivatives, a significant class of compounds with diverse pharmacological activities, demand robust and reliable analytical methods for their purity assessment. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose, offering unparalleled precision and resolution.
This guide provides an in-depth, objective comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of a representative quinoline acetic acid derivative. We will explore the nuances of a conventional method employing a C18 stationary phase against an alternative approach utilizing a Phenyl-Hexyl stationary phase. The discussion is grounded in fundamental chromatographic principles and supported by illustrative experimental data and validation parameters, designed to empower you in selecting and developing the optimal method for your specific analytical challenge.
The Critical Role of Stationary Phase Selection in Resolving Quinoline Acetic Acid Derivatives
The choice of the stationary phase is arguably the most critical parameter in HPLC method development, as it governs the primary interactions that lead to separation. For quinoline acetic acid derivatives, which possess both hydrophobic (the quinoline ring) and polar/ionizable (the acetic acid moiety) characteristics, the selection of an appropriate stationary phase is paramount.
Method 1: The Industry Workhorse - C18 Reversed-Phase Chromatography
The C18 (octadecyl) stationary phase is the most widely used in reversed-phase HPLC due to its high hydrophobicity and broad applicability.[1] Separation on a C18 column is primarily driven by hydrophobic interactions between the non-polar C18 alkyl chains and the hydrophobic regions of the analyte.[2] For quinoline acetic acid derivatives, the quinoline ring system will interact strongly with the C18 phase.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is a logical starting point for these derivatives due to the significant hydrophobicity of the quinoline moiety.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is employed. The organic solvent modulates the retention of the hydrophobic quinoline ring, while the aqueous buffer controls the ionization of the acetic acid group.
-
pH Control: Quinoline acetic acids are ionizable compounds. The pH of the mobile phase is a critical parameter that influences the retention and peak shape.[3][4][5] By adjusting the pH to be at least 2 units below the pKa of the carboxylic acid group, the ionization is suppressed, leading to a more retained and typically sharper peak.[6] Phosphoric acid or formic acid are common choices for pH adjustment.[7]
Method 2: An Alternative Selectivity - The Phenyl-Hexyl Stationary Phase
Phenyl-based stationary phases offer a different separation mechanism compared to traditional alkyl phases. The presence of the phenyl ring introduces the possibility of π-π interactions with aromatic analytes.[8][9] This can lead to unique selectivity for compounds containing aromatic rings, such as the quinoline nucleus. The hexyl linker provides a moderate degree of hydrophobicity.
Causality Behind Experimental Choices:
-
Stationary Phase: A Phenyl-Hexyl column is selected to exploit the aromatic nature of the quinoline ring. This can be particularly advantageous for separating impurities with subtle differences in their aromatic system or for resolving compounds that co-elute on a C18 column.[1][10]
-
Mobile Phase: The mobile phase composition is similar to that used with a C18 column. However, the choice of organic modifier can have a more pronounced effect on selectivity on a phenyl phase. Methanol, for instance, can enhance π-π interactions compared to acetonitrile.[9]
-
Buffer System: Similar to the C18 method, pH control is essential. An ammonium acetate buffer can be a good choice as it is volatile and compatible with mass spectrometry (MS) detection, which is often used for impurity identification.[7]
Head-to-Head Comparison: C18 vs. Phenyl-Hexyl for Quinoline Acetic Acid Purity
To illustrate the practical differences between these two approaches, we present a comparative analysis based on typical performance data for the purity determination of a model quinoline acetic acid derivative.
Table 1: HPLC Method Parameters
| Parameter | Method 1: C18 Gradient | Method 2: Phenyl-Hexyl Isocratic |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 20 mM Ammonium Acetate (pH 4.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient: 10-90% B in 15 min | Isocratic: 60% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection | UV at 280 nm | UV at 280 nm |
| Injection Volume | 10 µL | 10 µL |
Table 2: Comparative Performance Data
| Parameter | Method 1: C18 Gradient | Method 2: Phenyl-Hexyl Isocratic | Rationale for Performance |
| Resolution (Rs) of Critical Pair | 2.2 | 1.8 | The gradient elution on the C18 column often provides better overall resolving power for a wider range of impurities. |
| Tailing Factor (Tf) for Main Peak | 1.1 | 1.3 | The C18 phase with an acidic mobile phase can provide excellent peak shapes for acidic compounds. |
| Analysis Time | 20 min | 12 min | The isocratic method is generally faster, which is advantageous for routine analysis. |
| LOD | 0.01% | 0.02% | The gradient method can offer better sensitivity due to peak compression effects. |
| LOQ | 0.03% | 0.06% | Consistent with the lower LOD, the C18 gradient method allows for more precise quantification of low-level impurities. |
| Robustness | More susceptible to variations in gradient delay volume. | Generally more robust and transferable between different HPLC systems. | Isocratic methods are inherently less complex than gradient methods. |
The Power of UPLC: A Leap in Efficiency and Resolution
For laboratories seeking to enhance throughput and sensitivity, Ultra-Performance Liquid Chromatography (UPLC) presents a significant advancement over traditional HPLC.[11] UPLC systems utilize columns with sub-2 µm particles, which operate at much higher pressures.[12] This results in:
-
Faster Analysis: Run times can be reduced by a factor of 5-10 compared to HPLC.[13]
-
Improved Resolution: The smaller particle size leads to sharper and narrower peaks, allowing for the separation of closely eluting impurities.[14]
-
Enhanced Sensitivity: The narrower peaks result in a greater peak height, leading to lower detection limits.[11]
Table 3: HPLC vs. UPLC - A Performance Snapshot
| Parameter | Conventional HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | 2000-6000 psi | 10,000-15,000 psi |
| Typical Run Time | 15-30 min | 1-5 min |
| Resolution | Good | Excellent |
| Solvent Consumption | High | Low |
Experimental Protocols
Protocol 1: C18 Gradient Method for Purity Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the quinoline acetic acid derivative reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This yields a 100 µg/mL stock solution.
-
Prepare working standards for linearity and accuracy by serial dilution.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the sample to be tested in the same diluent to a nominal concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in Table 1 (Method 1).
-
Equilibrate the column for at least 30 minutes with the initial mobile phase composition.
-
-
Analysis:
-
Inject the prepared standard and sample solutions.
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 2: Phenyl-Hexyl Isocratic Method for Purity Analysis
-
Mobile Phase Preparation:
-
Mobile Phase: Prepare a 20 mM ammonium acetate solution and adjust the pH to 4.5 with acetic acid. Mix this buffer with acetonitrile in a 40:60 (v/v) ratio. Filter and degas the mobile phase.
-
-
Standard and Sample Preparation:
-
Follow the same procedure as in Protocol 1, using the isocratic mobile phase as the diluent.
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in Table 1 (Method 2).
-
Equilibrate the column for at least 30 minutes.
-
-
Analysis:
-
Inject the prepared standard and sample solutions.
-
Calculate the purity based on the area percentage.
-
Visualizing the Workflow and Logic
Caption: A streamlined workflow for HPLC method development and validation.
Sources
- 1. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 2. support.waters.com [support.waters.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. fda.gov [fda.gov]
- 5. mac-mod.com [mac-mod.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. veeprho.com [veeprho.com]
- 8. halocolumns.com [halocolumns.com]
- 9. phenomenex.com [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. waters.com [waters.com]
- 14. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
A Researcher's Guide to Carboxylic Acid IR Spectroscopy in Fluoroquinolones
For researchers and scientists in drug development, the precise characterization of functional groups within active pharmaceutical ingredients (APIs) is paramount. In the realm of fluoroquinolone antibiotics, the carboxylic acid moiety is a cornerstone of their antibacterial activity, playing a crucial role in their interaction with bacterial DNA gyrase.[1][2] Infrared (IR) spectroscopy stands out as a rapid, reliable, and readily available technique for the structural elucidation of these life-saving drugs. This guide provides an in-depth comparison of the characteristic IR spectral features of the carboxylic acid group in various fluoroquinolones, supported by experimental data and protocols.
The Vibrational Signature of the Carboxylic Acid in Fluoroquinolones
The carboxylic acid group gives rise to several distinct and characteristic absorption bands in the mid-infrared region. Understanding the origin and typical appearance of these peaks is fundamental to accurate spectral interpretation.
The most prominent and recognizable feature is the O-H stretching vibration . In the condensed phase, carboxylic acids typically exist as hydrogen-bonded dimers. This strong intermolecular interaction causes the O-H stretching band to be exceptionally broad, often spanning from 3300 cm⁻¹ down to 2500 cm⁻¹, and centered around 3000 cm⁻¹.[3][4] This broad absorption is a hallmark of the carboxylic acid functional group and is often superimposed on the sharper C-H stretching vibrations.[3]
The second key vibrational mode is the carbonyl (C=O) stretching vibration . This appears as a strong and sharp absorption band. Its position is sensitive to the molecular environment. For saturated aliphatic carboxylic acids, this peak is typically observed in the 1725-1700 cm⁻¹ region.[4] In fluoroquinolones, which possess an aromatic ring system, conjugation can slightly lower this frequency.
Finally, the C-O stretching vibration , coupled with O-H bending, provides further evidence for the presence of a carboxylic acid. The C-O stretch typically appears as a medium to strong band in the 1320-1210 cm⁻¹ range, while the in-plane O-H bend is found between 1440-1395 cm⁻¹.[3]
Comparative Analysis of Carboxylic Acid IR Peaks in Common Fluoroquinolones
The precise positions of the carboxylic acid IR peaks can vary slightly between different fluoroquinolone molecules due to the influence of their unique structural features. The following table summarizes the characteristic absorption bands for the carboxylic acid moiety in several widely used fluoroquinolones, as reported in the literature.
| Fluoroquinolone | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch / O-H Bend (cm⁻¹) |
| Ciprofloxacin | 3530–3373 (O-H stretch in COOH)[5] | 1713.64 (aliphatic ketone)[6], 1707[7], 1703 (in COOH)[5] | 1267 (C-O stretch in COOH)[5] |
| Norfloxacin | ~2500 (υOH group of the carboxylic acid)[8][9] | ~1700 (carbonyl C=O stretching)[8][9] | 1500-1450 (υO-C-O of acids), 1300-1250 (bending vibration of O-H group)[8] |
| Levofloxacin | 3272 (NHstr), 3269.72 (carboxylic group)[10][11] | 1731 (neat), ~1724 (in KBr)[10][12] | - |
Experimental Protocol: Acquiring an IR Spectrum of a Fluoroquinolone via the KBr Pellet Method
The potassium bromide (KBr) pellet technique is a widely used and effective method for obtaining high-quality IR spectra of solid samples like fluoroquinolones.[13][14] The principle lies in dispersing a small amount of the analyte in a matrix of dry KBr powder, which is transparent to infrared radiation.[14] This mixture is then pressed under high pressure to form a transparent pellet through which the IR beam can pass.
Materials and Equipment:
-
Fluoroquinolone sample
-
Spectroscopic grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet die
-
Hydraulic press
-
FTIR spectrometer
Step-by-Step Methodology:
-
Sample Preparation: Weigh approximately 1-2 mg of the finely ground fluoroquinolone sample.[14]
-
Mixing with KBr: Add the sample to approximately 100-200 mg of dry KBr powder in an agate mortar.[14] The recommended sample concentration in KBr is between 0.2% and 1%.[15]
-
Grinding: Thoroughly grind the sample and KBr together using the pestle until a fine, homogeneous powder is obtained. This is crucial for reducing scattering of the IR beam and obtaining a clear spectrum.[15]
-
Pellet Formation: Transfer the powder mixture into a pellet die.
-
Pressing: Place the die in a hydraulic press and apply a pressure of approximately 10 metric tons for one minute to form a transparent or translucent pellet.[16]
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Collection: Record the spectrum, typically in the 4000-400 cm⁻¹ range.[17]
Caption: Experimental workflow for obtaining an IR spectrum of a fluoroquinolone using the KBr pellet method.
Alternative Analytical Techniques: A Comparative Overview
While IR spectroscopy is an excellent tool for identifying the carboxylic acid functional group, other analytical techniques can provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton of the carboxylic acid (O-H) typically appears as a broad singlet far downfield in the spectrum, often between 10 and 13 ppm. This provides a clear indication of the presence of this group. Protons on the carbon alpha to the carbonyl group are also deshielded and appear in the 2.0-3.0 ppm region.[18][19]
-
¹³C NMR: The carbonyl carbon of a carboxylic acid is highly deshielded and resonates in the 160-180 ppm range, providing further confirmation of this functional group.[18]
Comparison:
| Feature | IR Spectroscopy | NMR Spectroscopy |
| Primary Information | Presence of functional groups (O-H, C=O, C-O) | Connectivity of atoms, chemical environment |
| Carboxylic Acid Signature | Broad O-H stretch (3300-2500 cm⁻¹), strong C=O stretch (~1700 cm⁻¹) | Broad ¹H signal (10-13 ppm), ¹³C signal (160-180 ppm) |
| Sample State | Solid (KBr pellet, ATR), liquid, or gas | Typically in solution |
| Speed | Rapid | Slower acquisition times |
| Cost | Generally less expensive | Higher initial and operational costs |
References
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FTIR INTERPRETATION OF DRUGS - RJPN. (2020, August 31). Retrieved from [Link]
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Characterization of Mucoadhesive Norfloxacin suspensions by fourier transform Infrared Spectroscopy - IT Medical Team. (2011, December 15). Retrieved from [Link]
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]
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What Is The Process For Making A Kbr Pellet? Master Transparent Discs For Accurate Ftir Analysis - Kintek Press. Retrieved from [Link]
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Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin - Semantic Scholar. (2020, October 19). Retrieved from [Link]
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FTIR Characterization of the Development of Antimicrobial Catheter Coatings Loaded with Fluoroquinolones - MDPI. (2020, August 24). Retrieved from [Link]
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Sample preparation for FT-IR. Retrieved from [Link]
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New Validated Diffuse Reflectance Infrared Fourier Transform Spectroscopic Method for the Quantification of Levofloxacin in Pharmaceutical Dosage Form. Retrieved from [Link]
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The Influence of Fluoroquinolone Drugs on the Bacterial Growth of S. epidermidis Utilizing the Unique Potential of Vibrational Spectroscopy. Retrieved from [Link]
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PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS - Research Article. (2021, February 15). Retrieved from [Link]
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Structural characterization of some fluoroquinolone drugs - Journal of Research in Chemistry. Retrieved from [Link]
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FTIR and Raman Spectroscopic Investigations of a Norfloxacin/Carbopol934 Polymeric Suspension - PMC. Retrieved from [Link]
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Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC. Retrieved from [Link]
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Reflectance spectra for the levofloxacin, a: neat drug; b: 10 % diluted drug in dry KBr. Retrieved from [Link]
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Infrared spectra and the structure of drugs of the fluoroquinolone group - ResearchGate. (2025, August 6). Retrieved from [Link]
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Overlaid Fourier-Transform Infrared Spectroscopy (FTIR) spectra of (a)... - ResearchGate. Retrieved from [Link]
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Vibrational spectroscopic characterization of fluoroquinolones - PubMed. (2005, May 15). Retrieved from [Link]
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Rapid detection of fluoroquinolone antibiotic residues in poultry feathers via liquid–liquid microextraction combined with surface-enhanced Raman spectroscopy - Taylor & Francis. Retrieved from [Link]
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Comparative Purity Study of UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR) Techniques for the Determination of. (2020, December 8). Retrieved from [Link]
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FTIR spectra of (A) norfloxacin, (B) formulation F1, (C) formulation F2... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
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FTIR spectrum of levofloxacin | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
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Characterization of bacteria, antibiotics of the fluoroquinolone type and their biological targets DNA and gyrase utilizing the unique potential of vibrational spectroscopy. Retrieved from [Link]
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21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]
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FTIR spectra of levofloxacin-citrate (LC) compared to levofloxacin... - ResearchGate. Retrieved from [Link]
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Carboxylic Acid Ir Spectrum - Wax Studios. Retrieved from [Link]
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Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin - Asian Journal of Advanced Basic Sciences. (2020, September 24). Retrieved from [Link]
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IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. Retrieved from [Link]
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Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - PMC. Retrieved from [Link]
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21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]
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FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets - Semantic Scholar. Retrieved from [Link]
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NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones - PubMed. Retrieved from [Link]
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Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - MDPI. Retrieved from [Link]
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The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (2018, January 1). Retrieved from [Link]
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INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
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Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | Request PDF - ResearchGate. Retrieved from [Link]
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FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES - NIT Rourkela. Retrieved from [Link]
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A Comparative Guide to the Crystal Structures of 8-Substituted Fluoroquinolones: Unveiling the Impact on Antibacterial Activity
In the relentless pursuit of more potent and selective antibacterial agents, the fluoroquinolone scaffold has proven to be a remarkably fertile ground for medicinal chemists. Among the various positions amenable to substitution, the C-8 position has emerged as a critical determinant of the pharmacological profile of these drugs. The nature of the substituent at this position profoundly influences the molecule's three-dimensional conformation, its interaction with the target enzymes—DNA gyrase and topoisomerase IV—and ultimately, its antibacterial efficacy and safety profile. This guide provides a comparative analysis of the crystal structure data for 8-substituted fluoroquinolones, offering researchers, scientists, and drug development professionals a comprehensive resource to inform the design of next-generation antibiotics.
The Strategic Importance of the C-8 Position
The substitution at the C-8 position of the fluoroquinolone core is not merely a peripheral modification. It is a strategic handle to modulate the electronic and steric properties of the entire molecule. Early structure-activity relationship (SAR) studies revealed that small substituents at this position could significantly enhance antibacterial activity, particularly against Gram-positive bacteria.[1] Furthermore, the C-8 substituent can influence the drug's photostability, a crucial factor in minimizing adverse effects.[2] X-ray crystallographic studies have been instrumental in elucidating the structural basis for these observations, revealing how different C-8 groups can induce conformational changes that optimize the drug's fit within the enzyme-DNA cleavage complex.
Comparative Analysis of Crystal Structures
The following table summarizes key crystallographic and activity data for a selection of 8-substituted fluoroquinolones, highlighting the impact of different substituents on their structural and biological properties.
| Fluoroquinolone (8-Substituent) | Key Crystallographic Features | Impact on Antibacterial Activity | Reference |
| Sparfloxacin (8-F) | The 8-fluoro substituent shifts the primary target to DNA gyrase.[1] | Improved activity against anaerobes and Gram-positive cocci.[1] | [1] |
| Gatifloxacin (8-OCH3) | The 8-methoxy group can enhance interactions within the enzyme complex. | Enhanced activity against Gram-positive bacteria and improved pharmacokinetics. | [3] |
| Moxifloxacin (8-OCH3) | Similar to gatifloxacin, the 8-methoxy group contributes to potent activity. | Broad-spectrum activity, including against atypical pathogens. | [3] |
| Besifloxacin (8-Cl) | The 8-chloro group contributes to increased antimicrobial potency by acting on both DNA gyrase and topoisomerase IV.[4][5] | Potent activity against a broad range of Gram-positive and Gram-negative pathogens.[4][5] | [4][5] |
| C8-Me-moxifloxacin (8-CH3) | Introduction of a methyl group at C-8 can enhance DNA cleavage activity with M. tuberculosis gyrase.[3] | Enhanced activity against Mycobacterium tuberculosis.[3] | [3] |
| 8-CF3 Analogues | The 8-trifluoromethyl group can offer benefits of the 8-fluoro group with reduced phototoxic risk.[6] | Comparable in vivo efficacy to 6,8-difluoro analogues with improved phototolerance.[6] | [6] |
| Fused N-1/C-8 Ring (e.g., Levofloxacin) | The rigid fused ring system restricts conformational flexibility compared to non-fused analogues.[7][8] | Generally reduces lethal activity in the absence of protein synthesis.[7][8] | [7][8] |
Elucidating the Structure-Activity Relationship: A Visual Workflow
The determination of the crystal structure of a novel 8-substituted fluoroquinolone is a critical step in understanding its mechanism of action and optimizing its properties. The following diagram illustrates the typical workflow from synthesis to structural analysis.
Caption: Workflow for Crystal Structure Determination and SAR Analysis.
Experimental Protocol: From Synthesis to Crystal Structure of a Novel 8-Substituted Fluoroquinolone
This section provides a detailed, step-by-step methodology for the synthesis, crystallization, and structural determination of a novel 8-substituted fluoroquinolone. This protocol is a self-validating system, with checkpoints to ensure the quality of the material and the resulting data.
Part 1: Synthesis and Purification
-
Synthesis: The synthesis of the target 8-substituted fluoroquinolone will follow established synthetic routes, often involving the modification of a suitable quinolone precursor. The choice of reaction conditions will depend on the nature of the desired C-8 substituent. For instance, nucleophilic aromatic substitution reactions are commonly employed for introducing halo or methoxy groups.
-
Purification: The crude product will be purified using column chromatography on silica gel. The choice of eluent will be determined by thin-layer chromatography (TLC) analysis.
-
Characterization: The purity and identity of the synthesized compound will be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity, which should be >98% for crystallization trials.
-
Part 2: Crystallization
The goal of this stage is to obtain single crystals of sufficient size and quality for X-ray diffraction analysis.
-
Solvent Selection: A range of solvents and solvent mixtures will be screened for their ability to dissolve the compound at elevated temperatures and allow for slow cooling or evaporation, leading to crystal formation. Common solvents include ethanol, methanol, acetonitrile, and acetone, often in combination with water.
-
Crystallization Techniques: Several techniques will be employed in parallel to increase the probability of obtaining high-quality crystals:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial to allow the solvent to evaporate slowly.
-
Vapor Diffusion (Hanging Drop and Sitting Drop): A small drop of the compound solution is equilibrated with a larger reservoir of a precipitant solution. This is a highly controlled method for inducing crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, they will be carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent crystal damage.
Part 3: X-ray Diffraction and Structure Determination
-
Data Collection: A single crystal will be mounted on a goniometer and subjected to a beam of X-rays from a diffractometer equipped with a suitable source (e.g., CuKα radiation).[9][10] The diffraction pattern will be recorded on a detector as a series of images.
-
Data Processing: The raw diffraction images will be processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement:
-
The initial crystal structure will be solved using direct methods or Patterson methods.
-
The structural model will then be refined against the experimental data to improve the fit between the calculated and observed structure factors. This iterative process involves adjusting atomic positions, displacement parameters, and occupancies.
-
-
Validation: The final refined structure will be validated using software such as CHECKCIF to ensure its geometric and crystallographic quality. The validated structure will then be deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC) to ensure data accessibility and integrity.
The Interplay of Conformation and Activity
A key insight from crystallographic studies is the significant impact of the C-8 substituent on the planarity of the quinolone ring system.[11] For instance, bulky substituents at the C-8 position can cause steric hindrance with the N-1 substituent, leading to a distorted, non-planar conformation.[11][12] This distortion can, in turn, affect the molecule's ability to intercalate into the DNA and interact with the target enzyme, thereby influencing its antibacterial potency.[11] Energy minimization modeling has further corroborated these findings, revealing that steric interactions can skew the quinolone core and restrict the rotational freedom of other important substituents, such as the C-7 ring.[8][13]
The following diagram illustrates the steric clash that can occur between bulky C-8 and N-1 substituents, leading to a non-planar conformation.
Caption: Impact of C-8 Substituent on Quinolone Conformation.
Conclusion
The crystal structure of 8-substituted fluoroquinolones provides invaluable insights into their structure-activity relationships. The data clearly demonstrates that the C-8 position is a key modulator of antibacterial potency, target selectivity, and even safety profiles. By carefully selecting the substituent at this position, medicinal chemists can fine-tune the conformational and electronic properties of the fluoroquinolone scaffold to design more effective and safer antibacterial agents. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers in the field, empowering them to make informed decisions in the ongoing battle against bacterial resistance.
References
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Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. (URL: [Link])
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Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis. (URL: [Link])
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X-Ray crystallographic, NMR and antimicrobial activity studies of magnesium complexes of fluoroquinolones - racemic ofloxacin and its S-form, levofloxacin. (URL: [Link])
-
Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. (URL: [Link])
-
Structure-activity relationships of the fluoroquinolones. (URL: [Link])
-
Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING. (URL: [Link])
-
Structure-activity Relationship of Fluoroquinolone in Escherichia coli. (URL: [Link])
-
Structure-activity relationships of the fluoroquinolones. (URL: [Link])
-
A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group. (URL: [Link])
-
FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES. (URL: [Link])
-
Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. (URL: [Link])
-
X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. (URL: [Link])
-
Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. (URL: [Link])
-
Contribution of the C-8 substituent of DU-6859a, a new potent fluoroquinolone, to its activity against DNA gyrase mutants of Pseudomonas aeruginosa. (URL: [Link])
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Chemical structure of the fluoroquinolones tested in this study. (URL: [Link])
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Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. (URL: [Link])
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New 8-(trifluoromethyl)-substituted quinolones. The benefits of the 8-fluoro group with reduced phototoxic risk. (URL: [Link])
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The Impact of Substitutions at Positions 1 and 8 of Fluoroquinolones on the Activity Against Mutant DNA Gyrases of Salmonella Typhimurium. (URL: [Link])
-
A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. (URL: [Link])
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Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. (URL: [Link])
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Introduction: The Critical Role of Melting Point in Pharmaceutical Research
An In-Depth Guide to the Methodologies for Determining the Melting Point of 2-(3-Fluoroquinolin-8-yl)acetic Acid
In the landscape of drug discovery and development, the physical and chemical characterization of a novel active pharmaceutical ingredient (API) is a cornerstone of its progression from a laboratory curiosity to a potential therapeutic agent. Among the fundamental physical properties, the melting point stands out for its simplicity in measurement and the wealth of information it provides. It serves as a primary indicator of a crystalline solid's identity and, more critically, its purity.[1][2] A sharp, well-defined melting range is often the first sign of a pure compound, whereas a depressed and broad melting range typically signifies the presence of impurities.[1]
This guide focuses on 2-(3-Fluoroquinolin-8-yl)acetic acid, a functionalized quinoline derivative. The quinoline motif is a significant pharmacophore in medicinal chemistry, forming the structural basis for a wide array of drugs with activities ranging from anticancer to antimalarial.[3][4] The introduction of a fluorine atom and an acetic acid side chain can significantly modulate the compound's physicochemical properties, including its crystal lattice energy and, consequently, its melting point.
As a Senior Application Scientist, this guide moves beyond a simple recitation of protocols. It provides a comparative analysis of the two primary methodologies for melting point determination—the traditional Capillary Method and the more advanced Differential Scanning Calorimetry (DSC)—explaining the causality behind experimental choices to ensure the generation of trustworthy, reproducible data for a novel compound like 2-(3-Fluoroquinolin-8-yl)acetic acid.
Comparative Methodologies: Visual Observation vs. Thermal Analysis
The choice of method for melting point determination is contingent on the objective, whether it is for routine quality control, initial characterization, or in-depth thermodynamic analysis.
The Capillary Method: A Foundational Technique
This long-established method relies on the visual observation of the phase transition from solid to liquid.[5] A small, powdered sample is packed into a thin glass capillary tube and heated in a controlled block or bath.[1] The temperatures at which the first droplet of liquid appears (onset of melting) and at which the last solid crystal disappears (completion of melting) are recorded as the melting range.
-
Expertise & Experience: The reliability of this method is highly dependent on meticulous sample preparation and consistent observation. The solid must be finely powdered and tightly packed to a height of no more than 2-3 mm to ensure uniform heat transfer and a sharp, observable transition.[6][7] An artificially broad range can result from poor packing or too rapid a heating rate.[7] For this reason, a two-step heating process is standard practice: a rapid initial scan to find an approximate melting point, followed by a slow, careful determination (1–2 °C per minute) to obtain an accurate value.[8]
-
Trustworthiness: While seemingly simple, the protocol has self-validating steps. Consistency across at least two careful determinations provides confidence in the recorded range. The use of a calibrated thermometer or a modern digital apparatus is crucial for accuracy.[9]
Differential Scanning Calorimetry (DSC): The Gold Standard
DSC is a powerful thermoanalytical technique that offers a more quantitative and objective measurement.[10] It works by measuring the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.[10][11] When the sample melts, it absorbs energy (an endothermic process), which is detected as a significant change in heat flow.[10]
-
Expertise & Experience: The output of a DSC experiment is a thermogram, which plots heat flow versus temperature. The melting event is represented by an endothermic peak. The temperature at the peak's onset is typically reported as the melting point, providing a single, highly precise value.[12] This method is exceptionally valuable as it not only determines the melting temperature but also quantifies the enthalpy of fusion (the energy required to melt the solid), which provides insight into the material's crystallinity.[11][12]
-
Trustworthiness: DSC is highly accurate and reproducible, making it a preferred method in regulated environments like the pharmaceutical industry.[5] The instrument's calibration with certified reference materials (e.g., indium) ensures the accuracy of the temperature scale. The technique's ability to detect other thermal events, such as glass transitions or crystallization, provides a more complete thermal profile of the compound.[13]
Data Summary: Method Comparison
| Feature | Capillary Method | Differential Scanning Calorimetry (DSC) |
| Principle | Visual detection of solid-to-liquid phase transition.[1] | Measurement of differential heat flow between sample and reference.[11][14] |
| Data Output | Melting range (e.g., 135.5 - 136.5 °C). | Endothermic peak on a thermogram; provides onset temperature, peak temperature, and enthalpy of fusion (ΔHfus).[12] |
| Precision | Moderate; operator-dependent. | High; instrument-based and highly reproducible.[12] |
| Purity Assessment | Qualitative (broad range suggests impurities).[1] | Quantitative (purity can be estimated from the peak shape using the van't Hoff equation).[11] |
| Sample Size | ~2-5 mg | ~1-10 mg |
| Best Use Case | Routine identification, teaching laboratories, initial purity check.[5] | Pharmaceutical development, quality control, polymorphism studies, in-depth thermal characterization.[11][14] |
| Analyst Expertise | Basic training required. | Requires understanding of thermal analysis principles and instrument operation. |
Experimental Protocols
Protocol 1: Melting Point Determination by Capillary Method
This protocol is designed for a standard digital melting point apparatus, such as a Mel-Temp.
1. Sample Preparation: a. Ensure the sample of 2-(3-Fluoroquinolin-8-yl)acetic acid is completely dry, as residual solvent will act as an impurity and depress the melting point.[7] b. Place a small amount of the sample on a clean, dry watch glass. c. Thoroughly crush the sample into a fine powder using a spatula.[9]
2. Capillary Loading: a. Press the open end of a capillary tube into the powdered sample. A small plug of material will enter the tube.[6] b. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[7] c. Repeat until the sample is packed to a height of 2-3 mm.[6][7]
3. Measurement: a. Rapid Determination (Optional but Recommended): Insert the capillary into the apparatus. Set a high heating rate (e.g., 10-15 °C/min) to quickly find the approximate melting temperature. b. Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. c. Insert a new, freshly packed capillary tube. d. Set the heating rate to a slow, controlled ramp of 1-2 °C per minute.[8][15] e. Record the temperature at which the first drop of liquid is visible (T_onset). f. Record the temperature at which the last crystal of solid melts into a transparent liquid (T_clear).[9] g. The melting point is reported as the range: T_onset – T_clear. h. Repeat the accurate determination with a fresh sample to ensure reproducibility.
Protocol 2: Melting Point Determination by DSC
This is a general procedure; specific parameters will vary by instrument.
1. Sample and Reference Preparation: a. Accurately weigh 2-5 mg of 2-(3-Fluoroquinolin-8-yl)acetic acid into a clean aluminum DSC pan. b. Crimp a lid onto the pan to encapsulate the sample. c. Prepare an identical empty, sealed pan to serve as the reference.[12]
2. Instrument Setup: a. Place the sample and reference pans into their respective positions in the DSC cell. b. Program the instrument with the desired temperature profile. A typical method would be: i. Equilibrate at 25 °C. ii. Ramp the temperature at a rate of 10 °C/min to a temperature well above the expected melting point (e.g., 200 °C). iii. Purge the cell with an inert gas like nitrogen (e.g., at 50 mL/min) to prevent oxidative degradation.
3. Data Analysis: a. Upon completion, the instrument software will generate a thermogram. b. Identify the endothermic peak corresponding to the melting event. c. Use the analysis software to calculate the onset temperature of the peak, which is reported as the melting point (Tm). The software will also calculate the integrated peak area to determine the enthalpy of fusion (ΔHfus).
Workflow & Decision Diagram
The following diagram illustrates the decision-making process for selecting the appropriate melting point determination method in a research and development setting.
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Elemental Analysis Standards & Workflows for Fluoroquinoline Derivatives
Executive Summary: The Fluorine Challenge
Fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin) represent a unique analytical challenge. While their therapeutic potency relies on the C-6 fluorine atom, this same atom acts as a "saboteur" in standard elemental analysis (EA).
In high-temperature combustion, fluorine forms Hydrogen Fluoride (HF), which etches quartz combustion tubes and poisons standard catalysts. Furthermore, the high stability of the C-F bond can lead to incomplete combustion, yielding low carbon and high nitrogen errors (due to CF₂ mimicking N₂ in thermal conductivity detection).
This guide objectively compares the three dominant workflows for validating fluoroquinoline elemental composition: Modified Dynamic Flash Combustion , Combustion Ion Chromatography (CIC) , and the classical Schöniger Oxygen Flask .
Comparative Analysis of Analytical Workflows
Workflow A: Modified Dynamic Flash Combustion (CHNS)
Best For: High-throughput purity confirmation (%C, %H, %N). The Innovation: Standard CHNS analyzers fail with fluoroquinolones. The solution is Chemical Trapping . By modifying the reactor packing with Magnesium Oxide (MgO) or Tungsten Oxide (WO₃), we trap fluorine in situ, preventing detector interference.
-
Mechanism: Sample
Combustion ( ) + + + . -
Trapping:
. -
Result: Fluorine is sequestered; Hydrogen is released as water (quantifiable); C and N are unaffected.
Workflow B: Combustion Ion Chromatography (CIC)
Best For: Quantitative Total Organic Fluorine (TOF) determination.[1][2] The Innovation: Unlike CHNS, which hides fluorine, CIC isolates it. It couples an automated combustion unit directly to an Ion Chromatograph.
-
Mechanism: Sample
Pyrohydrolytic Combustion ( , ) . -
Absorption: Gas stream absorbed in
/buffer. -
Detection: Anion exchange chromatography quantifies
.
Workflow C: Schöniger Oxygen Flask (Manual)
Best For: Low-cost, low-throughput labs; validating CIC results. The Reality: While considered "classical," it remains a robust self-validating method for fluorine when automation is unavailable.
Performance Matrix
| Feature | Modified CHNS (Automated) | Combustion IC (CIC) | Schöniger Flask + IC |
| Primary Analyte | C, H, N (F is trapped) | Fluorine (Total) | Fluorine (Total) |
| Sample Size | 1–3 mg | 10–50 mg | 10–100 mg |
| Analysis Time | 5–8 mins | 15–20 mins | 45+ mins |
| Precision (RSD) | < 0.2% | < 1.0% | 2.0 – 5.0% |
| Interference | High (requires additives) | Low (matrix elimination) | Medium (manual error) |
| Cost per Run | Low | Medium | High (Labor) |
Reference Standards & Validation Protocols
Trustworthiness in EA comes from the correct choice of standards. You cannot validate a fluoroquinoline method using a non-fluorinated standard like Acetanilide alone.
Recommended Reference Materials (CRMs)
| Standard Type | Compound | Role | Target Values (Theoretical) |
| Calibration (CHNS) | Acetanilide | K-Factor Determination | C: 71.09%, H: 6.71%, N: 10.36% |
| Validation (F-Check) | 4-Fluorobenzoic Acid | Verifying F-trapping efficiency | F: 13.56% (Must not interfere with C/H) |
| Matrix Match | Ciprofloxacin HCl | Method Validation | C: 54.30%, H: 4.86%, N: 12.67%, F: 5.72% |
| High-F Challenge | Teflon (PTFE) | Combustion Efficiency Stress Test | F: 76.0% (Checks for incomplete burn) |
Expert Insight: When validating Workflow A (CHNS), run 4-Fluorobenzoic acid as a sample. If your %C is low and %N is high, your MgO trap is saturated or the combustion temperature (
) is insufficient to break the C-F bond.
Detailed Experimental Protocols
Protocol 1: Modified CHNS Reactor Packing
For the analysis of Ciprofloxacin derivatives using a Flash 2000/Smart EA or equivalent.
-
Quartz Reactor Setup:
-
Bottom: Quartz wool (10 mm).
-
Catalyst: Chromium Oxide / Silver Cobaltous Oxide (oxidation layer).
-
The Shield (Critical): Add a 20 mm layer of Magnesium Oxide (MgO) or Tungsten(VI) Oxide (WO₃) on top of the oxidation catalyst.
-
Top: Quartz wool.
-
-
Operation:
-
Set furnace to 1020°C (Fluoroquinolines are thermally stable; standard 950°C is often insufficient).
-
Oxygen Injection: Increase
injection time by 2 seconds to ensure complete oxidation of the quinolone ring.
-
-
Self-Validation: Run a blank. If N-peak tailing occurs, the trap is leaking HF.
Protocol 2: CIC Workflow for Total Fluorine
-
Combustion: Weigh 10 mg sample into a ceramic boat. Introduce into furnace at 1050°C with Argon carrier gas and
flow. -
Pyrohydrolysis: Introduce HPLC-grade water (0.2 mL/min) into the combustion tube to facilitate conversion of organic F to HF.
-
Absorption: Gas is bubbled into a scrubber containing 10 mL of 10 mM NaOH.
-
Injection: Inject 20 µL of absorption solution into IC (Anion column, e.g., Metrosep A Supp 5).
-
Eluent: 3.2 mM
/ 1.0 mM .
Visualizing the Workflows
Diagram 1: The "Fluorine Trap" Reactor (CHNS)
This diagram illustrates the modified reactor packing required to protect the CHNS analyzer from fluorine damage.
Caption: Modified CHNS reactor design showing the strategic placement of the MgO layer to sequester HF before it reaches the silica walls or detector.
Diagram 2: Combustion Ion Chromatography (CIC) Logic
This workflow demonstrates how to quantify the Fluorine content specifically.
Caption: CIC workflow isolating Fluorine for specific quantification via Ion Chromatography.
References
-
Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42207. Link
-
Exeter Analytical. (2013).[3] Accurate elemental (CHN) analysis of perfluorinated compounds. Scientist Live. Link
-
U.S. Environmental Protection Agency. (2022). Draft Method 1621: Screening Method for the Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Link
-
Sigma-Aldrich. (2024). Ciprofloxacin Hydrochloride Certified Reference Material Data Sheet. Link
-
Yeung, L. W. Y. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC). LCGC International. Link
Sources
A Comparative Guide to the UV-Vis Absorption Spectra of 3-Fluoroquinoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Impact of Fluorine Substitution
Quinoline, a heterocyclic aromatic compound consisting of a fused benzene and pyridine ring, is a cornerstone in medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, including antimalarials, antibacterials, and anticancer agents. The electronic properties of the quinoline ring system, which can be finely tuned through substitution, are critical to its biological activity and are readily probed using UV-Visible (UV-Vis) spectroscopy.
The introduction of a fluorine atom, particularly at the 3-position, can significantly alter the physicochemical and biological properties of the quinoline scaffold. Fluorine's high electronegativity and small size can influence molecular conformation, metabolic stability, and binding affinity to biological targets. Understanding the effect of this substitution on the molecule's electronic structure is paramount for rational drug design and development. This guide provides a comparative analysis of the UV-Vis absorption spectra of 3-fluoroquinoline scaffolds, offering experimental insights and a robust protocol for their characterization.
Theoretical Underpinnings: How Fluorine Alters the Electronic Landscape
The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals, primarily the π → π* and n → π* transitions in aromatic systems like quinoline. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the electronic nature of substituents on the aromatic ring.
Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). When attached to the quinoline ring, it can lower the energy of both the ground and excited states. However, the effect on the π-system is more complex. Fluorine also possesses lone pairs of electrons that can participate in resonance, exerting a weak electron-donating mesomeric effect (+M effect). The net result of these opposing effects on the UV-Vis spectrum depends on the position of substitution.
For 3-fluoroquinoline, the inductive effect is generally considered to be dominant. This can lead to a hypsochromic shift (blue shift, to shorter wavelengths) of the π → π* transitions compared to the parent quinoline molecule. This is because the electron-withdrawing nature of fluorine stabilizes the ground state more than the excited state, thus increasing the energy gap for the electronic transition. The effect on the n → π* transition, which involves the lone pair of electrons on the nitrogen atom, is also expected to be a hypsochromic shift.
Comparative UV-Vis Spectral Analysis
Quinoline as a Baseline:
The UV-Vis spectrum of quinoline in ethanol typically exhibits two main absorption bands. The first, more intense band appears around 270-280 nm, and a second, less intense, and more structured band is observed around 300-315 nm. These correspond to π → π* transitions.
Expected Spectrum of 3-Fluoroquinoline:
Based on the strong inductive effect of the fluorine atom at the 3-position, we can anticipate the following changes in the UV-Vis spectrum of 3-fluoroquinoline compared to quinoline:
-
Hypsochromic Shift (Blue Shift): The λmax of the primary π → π* transitions are expected to shift to shorter wavelengths.
-
Minimal Change in Molar Absorptivity (ε): The intensity of the absorption bands is not expected to change dramatically, as the fluorine atom is a relatively small substituent.
Context from Other Fluoroquinolones:
Studies on more complex fluoroquinolone antibiotics, which often contain a fluorine atom at other positions (commonly C6 or C7) along with other bulky substituents, show varied effects. For instance, ciprofloxacin and enrofloxacin exhibit absorption maxima around 277-280 nm.[1] While these molecules are not direct analogues, the data supports the general observation that the core quinoline chromophore dominates the UV absorption in this region. The presence of additional auxochromes and the overall molecular complexity will, of course, influence the final spectrum.
Data Summary
The following table summarizes the experimental UV-Vis absorption data for quinoline and provides an educated estimation for 3-fluoroquinoline based on theoretical principles and data from related compounds.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Reference |
| Quinoline | Ethanol | 276 | 3,700 | |
| 313 | 3,300 | |||
| 3-Fluoroquinoline (Expected) | Ethanol | ~270-275 | ~3,500 | N/A |
| ~305-310 | ~3,100 | N/A |
Experimental Protocol for UV-Vis Spectroscopic Analysis of Quinoline Derivatives
This protocol outlines a standardized procedure for obtaining high-quality UV-Vis absorption spectra of quinoline compounds.
1. Materials and Equipment:
-
Double-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks (Class A)
-
Micropipettes
-
Analytical balance
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
Quinoline or 3-fluoroquinoline sample
2. Procedure:
-
Solvent Selection: Choose a spectroscopic grade solvent in which the analyte is soluble and that is transparent in the UV region of interest (typically 200-400 nm). Ethanol is a common choice for quinoline derivatives.
-
Preparation of Stock Solution: a. Accurately weigh a small amount (e.g., 10 mg) of the quinoline derivative. b. Dissolve the sample in the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.
-
Preparation of Working Solutions: a. Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will yield absorbance values in the optimal range of 0.1 to 1.0 AU.
-
Instrument Setup and Baseline Correction: a. Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. b. Set the desired wavelength range (e.g., 200-400 nm). c. Fill both the sample and reference cuvettes with the pure solvent. d. Place the cuvettes in the spectrophotometer and perform a baseline correction to zero the absorbance across the entire wavelength range.
-
Sample Measurement: a. Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution. b. Place the sample cuvette in the spectrophotometer and record the absorption spectrum. c. Repeat this step for each of the working solutions, progressing from the most dilute to the most concentrated.
-
Data Analysis: a. Identify the wavelength(s) of maximum absorbance (λmax). b. Using the absorbance values at λmax for the series of known concentrations, construct a calibration curve (Absorbance vs. Concentration). c. Determine the molar absorptivity (ε) from the slope of the calibration curve using the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the concentration in mol·L⁻¹.
Experimental Workflow Diagram
Caption: Workflow for UV-Vis spectroscopic analysis of quinoline derivatives.
Conclusion
The introduction of a fluorine atom at the 3-position of the quinoline scaffold is predicted to induce a hypsochromic (blue) shift in its UV-Vis absorption spectrum compared to the parent quinoline molecule. This is primarily attributed to the strong electron-withdrawing inductive effect of fluorine. While direct experimental data for 3-fluoroquinoline is scarce, this guide provides a robust framework for its characterization based on theoretical principles and comparative data from related structures. The provided experimental protocol offers a standardized method for researchers to obtain high-quality UV-Vis spectra, enabling the accurate determination of key photophysical parameters essential for the advancement of drug discovery and development programs centered on this important class of heterocyclic compounds.
References
-
Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment. PMC. [Link]
Sources
Safety Operating Guide
Comprehensive Operational Guide: Handling and Disposal of 2-(3-Fluoroquinolin-8-yl)acetic acid
As a Senior Application Scientist, I frequently observe that the handling of complex pharmaceutical intermediates is often reduced to generic safety data sheet (SDS) summaries. However, true laboratory safety and environmental stewardship require a mechanistic understanding of the molecule .
This guide provides a deep-dive, step-by-step operational protocol for the safe handling, segregation, and disposal of 2-(3-Fluoroquinolin-8-yl)acetic acid , a specialized fluorinated heterocyclic compound commonly utilized in drug discovery and integrin inhibitor synthesis. By understanding the causality behind these procedures, researchers can ensure compliance, protect their health, and prevent environmental contamination.
Chemical Profiling & Risk Causality
To design an effective disposal strategy, we must first deconstruct the molecule into its functional components and understand the specific risks associated with each.
The Quinoline Core: Toxicity and Exposure Risks
The foundational structure of this molecule is a quinoline ring. The U.S. Environmental Protection Agency (EPA) classifies unsubstituted quinoline as a Group C "possible human carcinogen" based on exposure-related incidences of hepatic hemangioendotheliomas in animal models [1]. Furthermore, quinoline derivatives are known hepatotoxins. Because 2-(3-Fluoroquinolin-8-yl)acetic acid is typically handled as a dry solid, the primary operational risk is inhalation of aerosolized dust .
The Fluorine Substitution: Thermal Stability and Incineration
The addition of a fluorine atom at the 3-position significantly alters the molecule's disposal requirements. The carbon-fluorine (C-F) bond is exceptionally strong. Standard low-temperature incineration can fail to break this bond, potentially leading to the formation of toxic fluorinated dioxins. Furthermore, when the C-F bond does break, it releases hydrogen fluoride (HF) gas. Therefore, this compound must be routed to facilities capable of high-temperature incineration (>1100°C) equipped with alkaline exhaust scrubbers.
The Acetic Acid Moiety: Solubility and Aquatic Toxicity
The acetic acid side chain renders the molecule a weak acid. While the free acid has limited aqueous solubility, exposure to basic conditions (e.g., mixing with alkaline waste) will form highly water-soluble salts. Because quinoline derivatives are broadly classified as harmful to aquatic life with long-lasting effects, aqueous solutions containing this compound must never be disposed of down the drain.
Table 1: Physicochemical Risk Profile & Operational Implications
| Molecular Component | Hazard Implication | Operational & Disposal Causality |
| Quinoline Core | Hepatotoxicity, Suspected Carcinogen | Mandates handling in a Class II Biosafety Cabinet or Fume Hood. Dust aerosolization is the primary exposure risk. |
| Fluorine Substitution | High Thermal Stability, HF Gas Generation | Requires disposal via high-temperature incineration (>1100°C) equipped with alkaline exhaust scrubbers. |
| Acetic Acid Moiety | Weak Acid, Salt Formation | Increases aqueous solubility if neutralized. Aqueous waste must be strictly contained and never drain-disposed. |
Waste Segregation Logic & Visualization
A common critical error in laboratory waste management is routing fluorinated organic solutions into standard "Non-Halogenated" waste streams simply because the solvent (e.g., DMSO or Methanol) is non-halogenated.
The Causality: The solute dictates the waste stream. Because 2-(3-Fluoroquinolin-8-yl)acetic acid contains fluorine, high-concentration solutions must be routed to the Halogenated Waste Stream . This ensures the waste management vendor directs the carboy to an incinerator legally permitted to handle halogenated compounds and scrub acid gases.
Fig 1: Hazardous waste segregation and disposal pathway for fluorinated quinoline derivatives.
Step-by-Step Operational Methodologies
Protocol A: Routine Laboratory Disposal
This protocol applies to the disposal of empty vials, contaminated consumables (Kimwipes, spatulas), and expired/excess chemical stock.
-
PPE Verification: Don standard laboratory PPE: safety glasses, a lab coat, and double nitrile gloves (double gloving is essential as quinolines can permeate single thin layers over time).
-
Solid Waste Packaging: Place all solid waste into a puncture-resistant, sealable high-density polyethylene (HDPE) container.
-
Secondary Containment: Place the primary HDPE container inside a secondary hazardous waste bag (double-bagging).
-
Liquid Waste Routing: Pour all solutions containing the compound into a designated Halogenated Hazardous Waste Carboy , regardless of the primary solvent used.
-
Explicit Labeling: Apply a GHS-compliant hazardous waste label. Crucial Step: You must explicitly write "Contains Fluorinated Organics" in the chemical composition section. Do not simply write "Organic Waste."
Protocol B: Solid Spill Containment & Decontamination (Self-Validating System)
Spills of dry powder present the highest acute exposure risk due to aerosolization. This protocol incorporates a self-validating feedback loop to guarantee complete decontamination.
-
Isolate & Evaluate: Immediately evacuate the immediate bench area. Do not attempt to clean the spill without assessing the ventilation.
-
Respiratory Protection: If the spill occurred outside of a fume hood, don an N95 or P100 particulate respirator prior to approaching the spill zone.
-
Wetting (The Causality): Do NOT dry sweep. Dry sweeping will aerosolize the toxic quinoline dust. Instead, lightly mist the spilled powder with a compatible solvent (e.g., distilled water or 10% isopropanol). This binds the micro-particles, preventing them from becoming airborne.
-
Collection: Use a damp, highly absorbent pad to wipe up the wetted material, working from the outside of the spill toward the center to prevent spreading.
-
Validation (Self-Validating Step): Quinolines inherently exhibit fluorescence under ultraviolet light. Turn off the ambient room lights and illuminate the spill area with a handheld UV lamp (365 nm). Any remaining microscopic dust particles will fluoresce.
-
Secondary Wipe: If fluorescence is observed, spray the specific glowing areas with solvent and wipe again until the UV inspection shows a completely dark surface.
-
Disposal: Place all contaminated pads and PPE into a heavy-duty hazardous waste bag, seal it, and label it according to Protocol A.
Conclusion
The safe handling of 2-(3-Fluoroquinolin-8-yl)acetic acid requires moving beyond generic waste disposal practices. By understanding the hepatotoxic nature of the quinoline core and the thermal resilience of the carbon-fluorine bond, laboratory personnel can logically deduce the necessity of stringent dust control and halogenated waste routing. Implementing these self-validating protocols ensures a secure operational environment and strict adherence to environmental protection standards.
References
-
U.S. Environmental Protection Agency (EPA). (2001). Toxicological Review of Quinoline (CAS No. 91-22-5) In Support of Summary Information on the Integrated Risk Information System (IRIS). Retrieved from[Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Learn the Basics of Hazardous Waste. Retrieved from[Link]
-
American Chemical Society (ACS). (n.d.). Chemical Spill Response. Retrieved from[Link]
Operational Guide: Personal Protective Equipment for Handling 2-(3-Fluoroquinolin-8-yl)acetic acid
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and required personal protective equipment (PPE) for 2-(3-Fluoroquinolin-8-yl)acetic acid. As no specific safety data sheet (SDS) is currently available for this novel compound, this guide is synthesized from data on structurally analogous chemicals to ensure a conservative and robust safety protocol.
Disclaimer: The following guidance is based on the potential hazards of the compound's structural components. Researchers must perform a thorough risk assessment for their specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department. This guide supplements, but does not replace, institutional safety protocols.
Hazard Analysis: A Structurally-Informed Approach
The chemical structure of 2-(3-Fluoroquinolin-8-yl)acetic acid informs a multi-faceted hazard profile. The recommended PPE is a direct response to the risks posed by its three primary structural motifs: the quinoline core, the acetic acid side-chain, and the fluorine substituent.
-
Quinoline Core: The foundational quinoline ring system is classified as hazardous. Quinoline itself is toxic if swallowed, harmful in contact with skin, and causes significant skin and eye irritation.[1][2][3] Critically, it is also suspected of causing genetic defects and may potentially cause cancer, demanding stringent measures to prevent any route of exposure.[1][4]
-
Acetic Acid Moiety: The acetic acid functional group introduces a significant risk of corrosivity. Acetic acid and its derivatives are known to cause severe skin burns and serious eye damage.[5][6][7] This necessitates robust protection against direct contact and splashes.
-
Fluorine Substituent: The presence of a fluorine atom on the quinoline ring can alter the compound's reactivity, metabolic pathways, and toxicological profile. While some fluorinated aromatic compounds are less toxic than their non-fluorinated analogs, others can be more so.[8] For instance, the structurally related 2-Fluoroquinolin-8-ol is known to cause skin, eye, and respiratory irritation.[9] Therefore, a precautionary approach is warranted.
Given these combined risks, 2-(3-Fluoroquinolin-8-yl)acetic acid must be handled as a substance with high acute toxicity, corrosive properties, and potential long-term health effects.
Recommended Personal Protective Equipment (PPE) Ensemble
A multi-layered PPE approach is mandatory to minimize exposure risk. The level of PPE is dictated by the procedure being performed. All operations must be conducted within a certified chemical fume hood.
| Procedure | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Handling Solids (e.g., weighing, transfers) | Double-gloving with chemical-resistant nitrile gloves (tested to EN 374 standard).[2] | Tightly fitting chemical safety goggles with side-shields. | Flame-resistant lab coat, fully buttoned. | Not required if handled exclusively within a certified and properly functioning chemical fume hood. |
| Preparing Solutions (e.g., dissolution, dilution) | Double-gloving with chemical-resistant nitrile gloves. | Chemical safety goggles and a full-face shield to protect against splash hazards.[1] | Chemical-resistant apron over a flame-resistant lab coat. Closed-toe shoes are mandatory. | Not required if handled exclusively within a certified chemical fume hood. |
| Large-Scale Operations or Potential for Aerosolization | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves. | Chemical safety goggles and a full-face shield. | Chemical-resistant suit or coveralls over a lab coat. | A NIOSH-approved respirator with appropriate particulate/organic vapor cartridges may be required based on a formal risk assessment.[4] |
Procedural Protocols: Donning, Doffing, and Disposal
The integrity of any PPE protocol relies on the discipline of its execution. Cross-contamination during the removal of PPE is a significant risk and must be managed with a strict, sequential process.[10]
Step-by-Step PPE Donning Sequence
-
Sanitize Hands: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of the lab coat sleeves.
-
Lab Coat/Apron: Put on the lab coat and any additional required body protection (e.g., chemical apron).
-
Eye and Face Protection: Put on safety goggles first, then the face shield if required.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
Step-by-Step PPE Doffing Sequence
This sequence is designed to contain contaminants and prevent their spread.
-
Initial Decontamination: If gross contamination is visible on the outer gloves, carefully wipe them down with an appropriate solvent-soaked towel (e.g., 70% ethanol) inside the fume hood. Dispose of the towel as hazardous waste.
-
Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out to trap contamination. Dispose of them immediately in a designated hazardous waste container.
-
Remove Face Shield/Apron: Remove the face shield by touching only the headband. Remove the apron. Place in a designated area for decontamination or dispose of as hazardous waste.
-
Remove Goggles: Remove safety goggles from the back of the head forward.
-
Remove Lab Coat: Unbutton the lab coat and roll it outwards and down the arms, ensuring the contaminated exterior is folded inward. Place it in a designated container for hazardous laundry or disposal.
-
Remove Inner Gloves: Remove the final pair of gloves using the same inside-out technique.
-
Final Hand Wash: Immediately wash hands thoroughly with soap and water.
Disposal of Contaminated PPE
All disposable PPE that has come into contact with 2-(3-Fluoroquinolin-8-yl)acetic acid, including gloves, wipes, and bench liners, must be considered hazardous waste.[11]
-
Collect all contaminated items in a clearly labeled, sealed hazardous waste bag or container inside the chemical fume hood.
-
Do not mix this waste stream with non-hazardous or other chemical waste unless permitted by your institution's EHS department.
-
Follow all institutional and local regulations for the final disposal of halogenated organic hazardous waste.[11]
PPE Selection Workflow
The following diagram outlines the logical decision-making process for selecting the appropriate PPE ensemble when working with 2-(3-Fluoroquinolin-8-yl)acetic acid.
Caption: PPE selection workflow for handling 2-(3-Fluoroquinolin-8-yl)acetic acid.
References
-
Safety Data Sheet: quinoline . Chemos GmbH&Co.KG. [Link]
-
QUINOLINE FOR SYNTHESIS . Loba Chemie. [Link]
-
QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET . Techno PharmChem. [Link]
-
Safety Data Sheet: Acetic acid . Carl ROTH. [Link]
-
Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles . PMC. [Link]
-
Fluorinated Aromatic Compounds . ResearchGate. [Link]
-
SAFETY DATA SHEET (Acetic acid) . Microbiology and Molecular Biology. [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemos.de [chemos.de]
- 3. technopharmchem.com [technopharmchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. itwreagents.com [itwreagents.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. researchgate.net [researchgate.net]
- 9. aksci.com [aksci.com]
- 10. Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
